molecular formula C10H12BrN B3376970 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine CAS No. 1249810-91-0

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Cat. No.: B3376970
CAS No.: 1249810-91-0
M. Wt: 226.11
InChI Key: NAJJFMXXLLMATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6H,4-5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJJFMXXLLMATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of the Cyclopropylamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Abstract: The 1-substituted cyclopropylamine motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer metabolic stability, conformational rigidity, and unique vector orientations for interacting with biological targets.[1][2][3] This guide provides a comprehensive technical overview for the synthesis of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine, a valuable building block for drug discovery programs. We will dissect two robust synthetic strategies, with a primary focus on the highly efficient titanium-mediated Kulinkovich-Szymoniak reaction. This document details the mechanistic underpinnings, provides step-by-step experimental protocols, and offers insights into process optimization, tailored for researchers, chemists, and professionals in drug development.

Cyclopropylamines are a privileged structural class in pharmacology, combining the distinct steric and electronic properties of a strained three-membered ring with the functionality of a primary amine.[2][3] The cyclopropane ring acts as a "bioisostere" for larger or more flexible groups, often improving pharmacokinetic properties such as metabolic stability and membrane permeability. The 1,1-disubstituted pattern, as seen in the target molecule, presents a synthetic challenge: the creation of a quaternary carbon center on a strained ring. The (3-bromophenyl)methyl substituent provides a key functional handle for further elaboration via cross-coupling reactions, making this a versatile intermediate for building diverse chemical libraries.

Retrosynthetic Analysis and Strategy Selection

The synthesis of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine requires a strategy that efficiently constructs the 1,1-disubstituted cyclopropane core. A high-level retrosynthetic analysis reveals several potential pathways.

G cluster_0 Strategic Disconnections Target 1-[(3-Bromophenyl)methyl]- cyclopropan-1-amine Inter1 Titanacyclopropane Intermediate Target->Inter1 Kulinkovich- Szymoniak Inter2 1-(3-Bromobenzyl)cyclopropane- carbonitrile Target->Inter2 Nitrile Reduction Start1 3-Bromophenylacetonitrile + EtMgBr Inter1->Start1 Start2 3-Bromophenylacetonitrile + 1,2-Dibromoethane Inter2->Start2

Caption: Retrosynthetic analysis of the target compound.

Two primary strategies emerge as the most viable:

  • Direct Cyclopropylamine Formation via the Kulinkovich-Szymoniak Reaction: This elegant approach utilizes a titanium-mediated coupling of a nitrile with a Grignard reagent to directly form the 1-substituted cyclopropylamine in a single step.[4] Its convergency and efficiency make it the preferred route.

  • Stepwise Cyclopropanation and Functional Group Interconversion: This classic strategy involves first forming the cyclopropane ring by alkylating a nitrile with a 1,2-dihaloalkane, followed by the reduction of the resulting cyclopropylnitrile to the target amine.[5] While less direct, it relies on well-understood and often high-yielding transformations.

This guide will focus on the Kulinkovich-Szymoniak reaction as the primary recommended pathway due to its novelty and efficiency, with the stepwise nitrile route presented as a robust alternative.

Recommended Pathway: The Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful variant of the original Kulinkovich cyclopropanation, adapted for the synthesis of primary cyclopropylamines from nitriles.[4][6] The reaction proceeds through a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[7]

Mechanism and Rationale

The generally accepted mechanism involves the initial formation of a dialkyltitanium species from the reaction of a titanium(IV) alkoxide with two equivalents of a Grignard reagent. This unstable species undergoes elimination to form a reactive titanacyclopropane. The nitrile substrate then inserts into this intermediate, and a subsequent Lewis-acid promoted rearrangement and hydrolysis yields the final primary cyclopropylamine. The presence of a strong Lewis acid like BF₃·OEt₂ is often crucial for facilitating the ring contraction and achieving high yields.[4]

G Ti_IV Ti(O-iPr)₄ Titanacyclopropane Titanacyclopropane Intermediate Ti_IV->Titanacyclopropane - 2 MgBr(O-iPr) - Ethane EtMgBr 2 EtMgBr EtMgBr->Titanacyclopropane Intermediate_A Aza-titanacyclopentene Intermediate Titanacyclopropane->Intermediate_A Nitrile 3-Br-Ar-CH₂-CN Nitrile->Intermediate_A Insertion Intermediate_B Rearrangement (Lewis Acid) Intermediate_A->Intermediate_B Product Target Amine Intermediate_B->Product Hydrolysis

Caption: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

Detailed Experimental Protocol

This protocol is adapted from the general procedure developed by Bertus and Szymoniak.[4]

Materials:

  • 3-Bromophenylacetonitrile

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 1.0 M)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, argon-purged, three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromophenylacetonitrile (1.0 eq) and anhydrous THF (to make a ~0.5 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution.

  • After 15 minutes, add ethylmagnesium bromide solution (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The solution will typically turn dark brown or black.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath. Add boron trifluoride diethyl etherate (1.5 eq) dropwise. Caution: This addition can be exothermic.

  • Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by slowly adding 1 M HCl at 0 °C until the mixture becomes acidic.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to yield the target amine.

Expected Data Summary
ParameterExpected Value
Yield 60-75%
Appearance Pale yellow oil
¹H NMR (CDCl₃) δ ~7.4-7.1 (m, 4H, Ar-H), 2.9 (s, 2H, Ar-CH₂), 1.6 (br s, 2H, NH₂), 0.8-0.6 (m, 4H, cyclopropyl-H)
¹³C NMR (CDCl₃) δ ~140, 131, 130, 128, 122 (Ar-C), 45 (Ar-CH₂), 35 (C-NH₂), 15 (cyclopropyl-CH₂)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₀H₁₃BrN⁺, found ~226.0/228.0

Alternative Pathway: Nitrile Cyclopropanation and Reduction

This two-step sequence provides a reliable, albeit less direct, alternative. It begins with the formation of a cyclopropyl nitrile, which is then reduced.

Step 1: Synthesis of 1-(3-Bromobenzyl)cyclopropanecarbonitrile

This step involves the phase-transfer-catalyzed alkylation of 3-bromophenylacetonitrile with 1,2-dibromoethane. A similar procedure has been reported for related phenylacetonitrile derivatives.[5]

Protocol Outline:

  • Combine 3-bromophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq) in a suitable solvent like toluene.

  • Add a concentrated aqueous solution of sodium hydroxide (50% w/w, 5.0 eq) dropwise at room temperature.

  • Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours.

  • After cooling, dilute with water and extract with toluene or ethyl acetate.

  • Wash the organic phase, dry, and concentrate. Purify by chromatography or distillation to yield the cyclopropyl nitrile intermediate.

Step 2: Reduction to 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

The reduction of the nitrile can be achieved using various standard reagents. Lithium aluminum hydride (LiAlH₄) is highly effective, while catalytic hydrogenation offers a milder alternative.

Protocol Outline (using LiAlH₄):

  • In an argon-purged flask, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF or diethyl ether.

  • Cool the suspension to 0 °C.

  • Add a solution of the nitrile intermediate from Step 1 in the same anhydrous solvent dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and perform a Fieser workup by sequentially and carefully adding water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate until it becomes white, then filter it off and wash thoroughly with ether.

  • Dry the combined filtrate and washings over MgSO₄, concentrate, and purify as described in Section 3.2.

Caption: Workflow for the two-step alternative synthesis.

Discussion and Process Optimization

FeatureKulinkovich-Szymoniak RouteNitrile Alkylation/Reduction Route
Number of Steps 1 (Convergent)2 (Linear)
Reagents Organometallic (Grignard), Ti(IV), Lewis AcidStrong base, phase-transfer catalyst, reducing agent (e.g., LiAlH₄)
Key Considerations Requires strictly anhydrous conditions; handling of pyrophoric Grignard reagent; potential for ketone byproducts.[4]Phase-transfer catalysis can be sensitive to conditions; use of energetic hydrides like LiAlH₄ requires significant safety precautions.
Scalability Moderate; titanium waste can be a concern on a large scale.High; phase-transfer catalysis is well-established in industry.

For laboratory-scale and discovery chemistry, the Kulinkovich-Szymoniak reaction offers a superior route due to its efficiency and directness. For process development and large-scale synthesis, the nitrile alkylation/reduction pathway may be more cost-effective and scalable, avoiding the use of stoichiometric titanium reagents.

Conclusion

The synthesis of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine can be accomplished effectively through multiple synthetic strategies. The titanium-mediated Kulinkovich-Szymoniak reaction stands out as a particularly elegant and direct method, providing access to the target compound from readily available nitriles in a single, convergent step. For applications where scalability and cost are paramount, a more traditional two-step approach involving nitrile cyclopropanation followed by reduction presents a robust and validated alternative. The choice of synthetic route will ultimately depend on the specific project requirements, including scale, available resources, and timeline.

References

  • G. G. D. de Savi, C. D. Jones, and A. D. C. Parenty, "Advances in the Synthesis of Cyclopropylamines," Chemical Reviews, 2024. [Link]

  • Wikipedia, "Kulinkovich reaction." [Link]

  • V. Coeffard and J. Thibonnet, "Advances in the Synthesis of Cyclopropylamines," Chemical Reviews, 2024. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable, "Kulinkovich Cyclopropanation," Reagent Guides. [Link]

  • M. S. West, "Synthetic Methods towards 1-Substituted Cyclopropylamines," University of Toronto T-Space Repository, 2022. [Link]

  • Organic Chemistry Portal, "Kulinkovich Reaction." [Link]

  • V. Coeffard and J. Thibonnet, "Advances in the Synthesis of Cyclopropylamines," PubMed, 2024. [Link]

  • O. G. Kulinkovich, "Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives," Organic Reactions, 2005. [Link]

  • I. Haym and M. A. Brimble, "The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis," Organic & Biomolecular Chemistry, 2012. [Link]

  • H. Gardarsdottir, "Cyclopropylamine in Medicinal Chemistry: Synthesis and Application," Journal of Pharmacological Reports, 2024. [Link]

  • D. Staveness, J. L. Collins III, R. C. McAtee, and C. R. J. Stephenson, "Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review," ResearchGate, 2018. [Link]

  • Wikipedia, "Ritter reaction." [Link]

  • Organic Chemistry Portal, "Ritter Reaction." [Link]

  • S. Sakaguchi, T. Fujii, and Y. Ishii, "Lewis Acid Catalyzed Benzylic Bromination," PMC, 2012. [Link]

  • Y. Wei, B. Chen, and P. Chen, "Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines," PMC, 2020. [Link]

  • Common Organic Chemistry, "Bromination - Common Conditions." [Link]

  • P. Bertus and J. Szymoniak, "New and easy route to primary cyclopropylamines from nitriles," Organic Chemistry Portal, 2001. [Link]

  • M. S. West, M. P. Huestis, and S. A. L. Rousseaux, "Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes," Semantic Scholar, 2021. [Link]

  • Organic Chemistry Portal, "Ritter Reaction." [Link]

  • Google Patents, "Process for benzylic bromin
  • S. Marsden, "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon," Scientific Update, 2022. [Link]

  • MANAC Inc., "Allylic position and benzylic position bromination," Chemia, 2022. [Link]

  • Organic Chemistry Portal, "Synthesis of cyclopropanes." [Link]

  • Organic Syntheses, "cyclopropanecarboxaldehyde." [Link]

  • S. S. Kotha, "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives," PMC, 2018. [Link]

  • A. A. El-Atawy, "Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N," ResearchGate, 2020. [Link]

  • R. Rios, H. Sundén, J. Vesely, et al., "Supporting Information Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications." [Link]

  • A. Cordova, "Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications," ResearchGate, 2007. [Link]

  • D. A. Loginov, "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites," MDPI, 2023. [Link]

  • Reddit, "Reductive amination with amines," r/Chempros, 2026. [Link]

  • Google Patents, "Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane," US20160355452A1.
  • A. M. Spokoyny, "Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions," PMC, 2013. [Link]

  • Google Patents, "Process for the manufacture of cyclopropylamine," EP 0205403 A1.

Sources

Structural Characterization Guide: 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

[1][2]

Executive Summary & Molecular Architecture[1][3]

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (CAS: 1249810-91-0) is a gem-disubstituted cyclopropane scaffold.[1][2] Its value lies in the gem-dimethyl effect mimicry, where the cyclopropane ring restricts conformational freedom, potentially enhancing the metabolic stability and potency of downstream drug candidates.

The characterization challenge lies in distinguishing this specific isomer from its regioisomers (e.g., N-(3-bromobenzyl)cyclopropanamine) and validating the integrity of the strained cyclopropane ring during synthesis.

Theoretical Properties
PropertyValueStructural Implication
Molecular Formula C₁₀H₁₂BrNDistinctive M/M+2 isotopic pattern (1:[1][2][3]1) in MS.[3][4][5][6]
Exact Mass 225.015 / 227.013Monoisotopic masses for ⁷⁹Br and ⁸¹Br.[2][3]
Topological Polar Surface Area 26.02 ŲDriven solely by the primary amine (-NH₂).[1][3]
Cyclopropane Strain ~27.5 kcal/molHigh reactivity; sensitive to strong acids (ring opening).[2][3]

Spectroscopic Characterization Strategy

The structural proof relies on a triangulation of NMR (connectivity), MS (elemental composition), and IR (functional groups).

Nuclear Magnetic Resonance (NMR) Logic

The primary diagnostic feature is the high-field cyclopropane region (0.5–1.0 ppm) and the quaternary carbon resonance.

¹H NMR (Proton) Expectations (400 MHz, CDCl₃)
  • Aromatic Region (7.1 – 7.6 ppm): The 3-bromophenyl moiety exhibits a characteristic substitution pattern:

    • δ ~7.55 (t, 1H): H-2 (isolated between Br and CH₂).[1]

    • δ ~7.35 (dt, 1H): H-4 (ortho to Br).[1][3]

    • δ ~7.15 (m, 2H): H-5 and H-6.[1]

  • Benzylic Linker (2.7 – 2.9 ppm): A sharp singlet (2H) .[2][3] This confirms the benzyl group is attached to a quaternary center (no adjacent protons to split it).[3]

  • Cyclopropane Ring (0.5 – 0.9 ppm): Due to the asymmetry of the substituents (Amino vs. Benzyl) on C1, the protons on C2 and C3 are chemically equivalent as pairs but magnetically non-equivalent (AA'BB' system). Expect two distinct multiplets (2H each), representing the protons cis and trans to the amine.

¹³C NMR (Carbon) Expectations (100 MHz, CDCl₃)
  • Quaternary C1 (~35-40 ppm): The pivotal signal.[1][3] It will appear as a low-intensity peak (long relaxation time) that does not show correlations in DEPT-135/90.[1][3]

  • Cyclopropane CH₂ (~12-16 ppm): High-field signals typical of strained rings.[1][3]

  • Benzylic CH₂ (~45 ppm): Links the ring to the aromatic system.

Mass Spectrometry (MS) Fragmentation

The presence of Bromine provides a built-in validation flag.[2]

  • Isotopic Signature: The molecular ion ([M+H]⁺) must appear as a doublet separated by 2 Da (m/z 226 and 228) with near-equal intensity (50.7% : 49.3%).

  • Fragmentation:

    • Loss of Ammonia ([M-17]⁺): Characteristic of primary amines.[1]

    • Tropylium Ion Formation: Cleavage of the benzylic bond often yields a bromotropylium ion (m/z ~169/171).

Experimental Workflows

Diagram: Characterization Decision Tree

The following Graphviz diagram outlines the logical flow for validating the compound structure.

CharacterizationWorkflowStartCrude/Purified SampleLCMSStep 1: LC-MS Analysis(ESI+ Mode)Start->LCMSCheck_IsoCheck Isotope Pattern(1:1 ratio for m/z 226/228?)LCMS->Check_IsoFail_IsoSTOP: Impurity orWrong HalogenCheck_Iso->Fail_IsoNoH_NMRStep 2: 1H NMR (CDCl3)Focus: 0.5-1.0 ppm RegionCheck_Iso->H_NMRYesCheck_CycloCyclopropane Signals Present?(2x Multiplets)H_NMR->Check_CycloFail_CycloSTOP: Ring Opening(Check for Allylic signals)Check_Cyclo->Fail_CycloNoC_NMRStep 3: 13C NMR + DEPTVerify Quaternary CarbonCheck_Cyclo->C_NMRYesFinalVALIDATED STRUCTURERelease for AssayC_NMR->Final

Caption: Logical workflow for structural validation, prioritizing isotopic confirmation followed by ring integrity checks.

Detailed Protocol: NMR Acquisition

Objective: Obtain high-resolution data to confirm the gem-disubstituted cyclopropane connectivity.

  • Sample Preparation:

    • Weigh 5–10 mg of the amine (or its HCl salt).[3]

    • Dissolve in 0.6 mL CDCl₃ (containing 0.03% TMS).

    • Note: If using the HCl salt, add 1 drop of NaOD/D₂O or use DMSO-d₆ to ensure solubility and sharpen the amine proton signals.

  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30.

    • Scans (NS): Minimum 16 for ¹H; 512 for ¹³C (due to low sensitivity of quaternary carbons).[3]

    • Relaxation Delay (D1): Set to 2.0 s (or higher) to allow full relaxation of the quaternary C1 and aromatic protons.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz) for ¹H.

    • Phase correction must be manual to ensure the multiplets in the 0.5–1.0 ppm region are accurately represented.

Protocol: Purity Profiling by HPLC

Objective: Quantify purity and detect potential des-bromo or ring-opened impurities.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide/amine backbone).[3]

  • Acceptance Criteria: Purity > 95% (Area %).

Synthesis & Impurity Origins

Understanding the synthesis informs what impurities to look for.[3] This compound is typically synthesized via the Kulinkovich-Szymoniak reaction or dialkylation of a nitrile.[3]

Potential ImpurityOriginDetection Method
Linear Allylamine Ring opening of cyclopropane (acid catalyzed).[1][2][3]¹H NMR: Appearance of olefinic protons (5.0–6.0 ppm).[2][3]
Des-bromo analog Hydrogenolysis during reduction steps.[1][2][3]MS: Mass shift to m/z 148; Loss of isotopic doublet.[3]
Nitrile Precursor Incomplete reduction of 1-(3-bromobenzyl)cyclopropanecarbonitrile.[1][2][3]IR: Sharp peak at ~2240 cm⁻¹ (C≡N).[3]
Diagram: MS Fragmentation Logic

MassSpecParentMolecular Ion[M+H]+ = 226/228(1:1 Ratio)Frag1Loss of NH3[M-17]+Parent->Frag1-NH3Frag2Tropylium Ion[C7H6Br]+ = 169/171Parent->Frag2Benzylic Cleavage

Caption: Primary fragmentation pathways in ESI-MS. The bromotropylium ion is a diagnostic fragment for bromobenzyl derivatives.

References

  • PubChem Compound Summary. (2023). 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine.[1][2][7][8] National Center for Biotechnology Information.[3] Link

  • Gagnon, A., et al. (2010).[3] Synthesis of 1-substituted cyclopropylamines via the Kulinkovich–Szymoniak reaction. Journal of Organic Chemistry. Link[2]

  • Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for AA'BB' cyclopropane systems).

  • BenchChem. (2025).[3][4][6][9][10] Mass Spectrometry Fragmentation Analysis: Bromobenzyl Derivatives. Link

Strategic Synthesis and Starting Material Selection for 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary

The compound 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (CAS: 1249810-91-0)[1] represents a highly valuable, rigidified benzylamine pharmacophore. The incorporation of a cyclopropane ring at the


-position of the amine restricts conformational freedom, which is a proven strategy in medicinal chemistry to enhance target binding affinity and improve metabolic stability against monoamine oxidases.

As a Senior Application Scientist, I have evaluated the synthetic landscape for this molecule. The construction of the


-quaternary cyclopropylamine center dictates two primary, field-proven synthetic strategies:
  • Route A: The direct reductive cyclopropanation of a nitrile (Kulinkovich-Szymoniak reaction).

  • Route B: The

    
    -alkylation of a pre-formed cyclopropane ring followed by a Curtius rearrangement.
    

This whitepaper details the causality behind the reagent selection, provides self-validating experimental protocols, and establishes the mechanistic grounding required to successfully execute these syntheses at scale.

Retrosynthetic Analysis & Route Selection

The retrosynthetic disconnection of the target molecule hinges on how the cyclopropane ring is formed or functionalized.

  • Route A disconnects the cyclopropane ring entirely, tracing back to 2-(3-bromophenyl)acetonitrile . The cyclopropane carbons are supplied by ethylmagnesium bromide mediated by low-valent titanium.

  • Route B disconnects the benzyl-cyclopropane C-C bond, tracing back to cyclopropanecarbonitrile and 3-bromobenzyl bromide , relying on standard enolate alkylation followed by functional group interconversion.

Retrosynthesis Target 1-[(3-Bromophenyl)methyl] cyclopropan-1-amine RouteA Route A: Kulinkovich-Szymoniak Target->RouteA RouteB Route B: Alkylation & Curtius Target->RouteB Sma 2-(3-Bromophenyl)acetonitrile + EtMgBr RouteA->Sma Smb1 Cyclopropanecarbonitrile + 3-Bromobenzyl bromide RouteB->Smb1

Retrosynthetic pathways for 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine.

Comparative Analysis of Starting Materials

The selection of starting materials fundamentally alters the operational complexity, safety profile, and scalability of the campaign. The following table summarizes the quantitative and qualitative data driving route selection.

MetricRoute A: Kulinkovich-SzymoniakRoute B: Alkylation-Curtius
Primary Starting Material(s) 2-(3-Bromophenyl)acetonitrileCyclopropanecarbonitrile & 3-Bromobenzyl bromide
Step Count 1 Step4 Steps
Expected Overall Yield 45% - 60%30% - 45%
Key Reagents Ti(OiPr)₄, EtMgBr, BF₃·OEt₂LDA, KOH, DPPA, t-BuOH, HCl
Scalability Profile Moderate (Exothermic Grignard, Ti emulsions)High (Standard robust transformations)
Process Hazards Pyrophoric Grignard, highly reactive Ti speciesDPPA (azide hazard), cryogenic strong bases

Route A: The Kulinkovich-Szymoniak Approach

Mechanistic Rationale & Causality

The2[2] is the most elegant method for synthesizing primary cyclopropylamines directly from nitriles.

Causality of Reagent Selection:

  • Ti(OiPr)₄ and EtMgBr: The reaction begins with the transmetalation of Ti(OiPr)₄ with two equivalents of EtMgBr to form an unstable diethyltitanium intermediate. This species undergoes rapid

    
    -hydride elimination (releasing ethane gas) to form the active catalytic species: a titanacyclopropane [3].
    
  • Nitrile Insertion: The starting material, 2-(3-bromophenyl)acetonitrile, coordinates to the titanium and undergoes migratory insertion to form an azatitanacyclopentene intermediate.

  • Lewis Acid Activation: As established by4[4], without Lewis acid activation, the azatitanacycle predominantly hydrolyzes to the corresponding ketone. The addition of BF₃·OEt₂ is strictly required to facilitate the ring contraction that yields the cyclopropylamine.

Mechanism Ti Ti(OiPr)4 + 2 EtMgBr DiethylTi Diethyltitanium Intermediate (Thermally Unstable) Ti->DiethylTi Transmetalation Titanacycle Titanacyclopropane (Active Species) DiethylTi->Titanacycle β-Hydride Elimination (- Ethane) Insertion Nitrile Coordination (3-Br-C6H4-CH2-CN) Titanacycle->Insertion Ligand Exchange Azatitanacycle Azatitanacyclopentene Insertion->Azatitanacycle Migratory Insertion LewisAcid Lewis Acid Activation (BF3·OEt2) Azatitanacycle->LewisAcid Ring Contraction Product 1-[(3-Bromophenyl)methyl] cyclopropan-1-amine LewisAcid->Product Hydrolysis

Mechanism of the Kulinkovich-Szymoniak reductive cyclopropanation.

Self-Validating Experimental Protocol
  • Step 1: System Preparation. Flame-dry a Schlenk flask under argon. Add 2-(3-bromophenyl)acetonitrile (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous THF (0.2 M). Cool the system to -70 °C.

  • Step 2: Titanacycle Formation. Add EtMgBr (3.0 M in Et₂O, 2.2 equiv) dropwise over 45 minutes.

    • Self-Validation Check: The solution must transition from colorless to a deep red/brown, indicating the successful formation of the low-valent titanium species. If the solution remains pale, the Grignard reagent has likely degraded; abort the reaction.

  • Step 3: Insertion. Stir at -70 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to 20 °C over 1 hour.

  • Step 4: Ring Contraction. Re-cool the mixture to 0 °C and add BF₃·OEt₂ (2.0 equiv) dropwise. Stir for 1 hour.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active nitrile spot (

      
       ~0.6) confirms conversion.
      
  • Step 5: Workup (Critical). Quench the reaction by adding 10% aqueous NaOH.

    • Causality: Titanium reactions are notorious for forming intractable, gelatinous emulsions during aqueous workup. The strong base forces the precipitation of granular titanium dioxide, allowing for clean filtration through a Celite pad.

  • Step 6: Isolation. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate. Purify via acid-base extraction to isolate the pure primary amine.

Route B: The Alkylation-Curtius Rearrangement Approach

Mechanistic Rationale & Causality

When scaling beyond 100 grams, the exothermic nature and emulsion risks of titanium chemistry often push process chemists toward Route B. This route relies on the5[5], a highly predictable transformation.

Causality of Reagent Selection:

  • LDA Deprotonation: The

    
    -protons of cyclopropanecarbonitrile possess high s-character, making them less acidic than typical nitriles. A strong, non-nucleophilic base like LDA at cryogenic temperatures (-78 °C) is required to ensure complete enolization without nucleophilic attack on the nitrile carbon.
    
  • DPPA (Diphenylphosphoryl azide): Used in the Curtius rearrangement to safely generate the acyl azide in situ from the carboxylic acid, avoiding the isolation of explosive intermediate azides.

Self-Validating Experimental Protocol
  • Step 1: Alkylation. Cool a solution of diisopropylamine (1.1 equiv) in THF to -78 °C. Add n-BuLi (1.1 equiv) to form LDA. Add cyclopropanecarbonitrile (1.0 equiv) and stir for 45 minutes. Add 3-bromobenzyl bromide (1.05 equiv) and slowly warm to room temperature.

    • Self-Validation Check: The reaction mixture should become slightly cloudy as LiBr precipitates, visually confirming the alkylation event.

  • Step 2: Hydrolysis. Suspend the resulting 1-(3-bromobenzyl)cyclopropanecarbonitrile in ethylene glycol/water with KOH (5.0 equiv). Reflux for 24 hours to yield 1-(3-bromobenzyl)cyclopropanecarboxylic acid.

  • Step 3: Curtius Rearrangement. Dissolve the acid in a 1:1 mixture of t-BuOH and toluene. Add Et₃N (1.2 equiv) and DPPA (1.1 equiv). Heat to 85 °C.

    • Self-Validation Check: The evolution of nitrogen gas (bubbling) serves as a kinetic indicator of the acyl azide decomposing into the isocyanate. The cessation of bubbling indicates the complete formation of the isocyanate, which is subsequently trapped by t-BuOH to form the Boc-protected amine.

  • Step 4: Deprotection. Treat the isolated Boc-amine with 4M HCl in dioxane at room temperature for 2 hours to quantitatively yield 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride.

References

  • Title: CAS: 1249810-91-0 | CymitQuimica Source: cymitquimica.com URL: [1]

  • Title: New and easy route to primary cyclopropylamines from nitriles Source: organic-chemistry.org URL: [4]

  • Title: Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents Source: thieme-connect.com URL: [3]

  • Title: Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL: [2]

  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: nih.gov URL: [5]

Sources

Navigating the Procurement and Quality Control of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Cyclopropylamines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged scaffold. Its unique conformational rigidity and electronic properties offer a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine, in particular, represents a key building block in the synthesis of a variety of therapeutic agents. The presence of the bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. As such, the reliable procurement of this intermediate at high and consistent purity is a critical, yet often challenging, first step in many drug discovery and development programs.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the complexities of sourcing and qualifying 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine. We will delve into the nuances of supplier selection, the critical importance of understanding synthetic routes to anticipate potential impurities, and the essential analytical methodologies for robust quality control.

Part 1: Strategic Sourcing of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

The selection of a chemical supplier extends far beyond a simple price comparison. For critical raw materials like 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine, a thorough due diligence process is paramount to mitigate risks of project delays, batch failures, and compromised data integrity.

Key Supplier Qualification Criteria:
  • Transparency of Manufacturing and Quality Systems: A reputable supplier should be willing to provide information about their manufacturing processes and quality management systems. This includes details about their production scale, batch-to-batch consistency, and the analytical techniques they employ for quality control.

  • Comprehensive Documentation: The availability and quality of documentation are non-negotiable. This includes, at a minimum, a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and ideally, information on the synthetic route.

  • Technical Support: Access to knowledgeable technical support is invaluable. The ability to discuss specifications, potential impurities, and handling requirements with a qualified chemist can prevent costly errors.

  • Regulatory Compliance: For later-stage development, ensuring the supplier adheres to Good Manufacturing Practices (GMP) or can provide materials with a clear and traceable history is crucial.

Comparative Overview of Potential Suppliers

While a definitive, real-time price comparison is beyond the scope of this guide, the following table provides an overview of established suppliers known to offer 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine or structurally similar compounds. It is imperative to contact these suppliers directly for the most current product specifications and availability.

SupplierTypical PurityAvailabilityDocumentationNoteworthy Aspects
Sigma-Aldrich (Merck) ≥95% - 98%Research to bulk quantitiesComprehensive CoA, SDSBroad portfolio of research chemicals and established quality systems.
BLDpharm ≥97%Research quantitiesCoA, SDSOften provides a range of purity grades and related analogues.
ChemScene ≥98%Research quantitiesCoA, SDSSpecializes in bioactive small molecules and intermediates.
Enamine Custom synthesis availableResearch to bulk quantitiesDetailed specifications upon requestKnown for its vast building block library and custom synthesis capabilities.

Part 2: Unveiling the Chemistry: Synthesis Routes and Impurity Profiling

A deep understanding of the synthetic pathway to 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine is not merely an academic exercise; it is a predictive tool for identifying potential impurities.[1] The presence of even trace amounts of certain impurities can have a profound impact on the safety and efficacy of the final drug product.[1][2][3][4][5]

Plausible Synthetic Strategies and Associated Impurities

While specific proprietary synthesis routes are often closely guarded, a general understanding of cyclopropylamine synthesis can inform a robust quality control strategy.[6][7] Common methods for the preparation of cyclopropylamines include the Curtius rearrangement, Simmons-Smith cyclopropanation followed by amination, and Michael-initiated ring-closure reactions.[6][7]

A plausible and commonly employed route to 1-substituted cyclopropylamines involves the following key transformations:

A 3-Bromophenylacetic acid B 3-Bromophenylacetyl chloride A->B SOCl2 or (COCl)2 C N-methoxy-N-methyl-3-bromophenylacetamide (Weinreb amide) B->C HN(OMe)Me D 1-(3-Bromophenyl)propan-2-one C->D EtMgBr E 1-((3-Bromophenyl)methyl)cyclopropan-1-ol D->E Titanocene dichloride, MeMgBr F 1-((3-Bromophenyl)methyl)cyclopropan-1-amine E->F Mitsunobu reaction (DPPA, PPh3, DEAD) then reduction

Diagram 1: Plausible synthetic route to 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine.

Potential Impurities to Consider:

  • Starting Material Residues: Incomplete reaction or inefficient purification can lead to the presence of 3-bromophenylacetic acid or its derivatives.

  • Reagent-Derived Impurities: Residual thionyl chloride, oxalyl chloride, or reagents from the cyclopropanation and amination steps.

  • By-products of the Cyclopropanation Step: Depending on the specific conditions, side reactions can lead to the formation of isomeric impurities or rearranged products.

  • Enantiomeric Impurity: As 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine is a chiral molecule, the presence of the undesired enantiomer is a critical impurity.[8][9][10] For many pharmaceutical applications, the biological activity resides in a single enantiomer, while the other may be inactive or even contribute to off-target toxicity.[9]

Part 3: Rigorous Quality Control: A Multi-faceted Analytical Approach

A robust quality control (QC) strategy is essential to ensure the identity, purity, and consistency of each batch of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine. The following analytical techniques are fundamental for a comprehensive assessment.

Core Analytical Techniques for Quality Assessment
Analytical TechniquePurposeKey Parameters to Evaluate
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of organic impurities.Chemical shifts, integration, and coupling constants consistent with the desired structure. Absence of signals corresponding to potential impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.Correct molecular ion peak (m/z).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Peak area percentage of the main component. Detection and quantification of any impurities.
Chiral HPLC Determination of enantiomeric purity.Baseline separation of the two enantiomers. Quantification of the desired enantiomer versus the undesired one.
Elemental Analysis (CHN) Confirmation of elemental composition.Experimental values within ±0.4% of the theoretical values.
Water Content (Karl Fischer Titration) Quantification of water content.Adherence to a specified limit (e.g., <0.5%).
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Determination

The separation of enantiomers is a critical aspect of quality control for chiral amines.[11][12][13][14][15] Polysaccharide-based chiral stationary phases are often effective for this purpose.[11]

Objective: To determine the enantiomeric purity of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent)

  • HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)

  • A sample of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and diethylamine. A typical starting ratio is 90:10:0.1 (v/v/v). The mobile phase composition may require optimization to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

cluster_0 Method Development cluster_1 Data Analysis A Prepare Mobile Phase (e.g., Hexane:IPA:DEA) C Equilibrate Chiral HPLC Column A->C B Prepare Sample Solution (1 mg/mL) D Inject Sample B->D C->D E Analyze Chromatogram D->E F Identify Enantiomer Peaks E->F G Calculate Peak Areas F->G H Determine Enantiomeric Excess (% ee) G->H

Diagram 2: Workflow for chiral HPLC analysis.

Part 4: Safe Handling and Storage

Proper handling and storage of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine are essential for maintaining its quality and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a chemical fume hood to avoid inhalation of any vapors.

Conclusion: A Foundation for Success

The successful integration of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine into a drug discovery and development program hinges on a meticulous approach to sourcing and quality control. By partnering with reputable suppliers, understanding the potential synthetic liabilities, and implementing a comprehensive analytical testing strategy, researchers can build a solid foundation for their research, ensuring the integrity of their results and accelerating the path to new therapeutic innovations.

References

  • Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. Link

  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. (n.d.). Link

  • How Chiral Building Blocks Drive Advances in Drug Discovery. (2025, August 7). AiFChem. Link

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (2024, January 23). Kymos. Link

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. Link

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Link

  • Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo. Link

  • Significance of Impurity Profiling in the Pharmaceutical Industry. (2024, February 17). Global Pharma Tek. Link

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022, October 20). KU ScholarWorks. Link

  • Chiral Amines in Asymmetric Synthesis. (n.d.). MilliporeSigma. Link

  • Advances in the Synthesis of Cyclopropylamines. (2025, March 6). Chemical Reviews - ACS Publications. Link

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Link

  • Advances in the Synthesis of Cyclopropylamines. (2025, March 6). PubMed. Link

  • Diastereoselective Synthesis of Cyclopropylamines. (2007, June 22). Link

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022, October 20). MDPI. Link

  • Certificate of Analysis. (n.d.). Thermo Fisher Scientific. Link

  • 1-((3-Bromo-5-methylphenoxy)methyl)cyclopropan-1-amine hydrochloride. (n.d.). ChemScene. Link

  • (1-(3-bromophenyl)cyclopropyl)methanamine hydrochloride. (n.d.). Sigma-Aldrich. Link

  • 1-[(3-bromophenyl)methyl]cyclopropan-1-amine. (n.d.). PubChemLite. Link

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Link

  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich. Link

  • Chiral HPLC Separations. (n.d.). Phenomenex. Link

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022, December 3). MDPI. Link

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. (2024, May 9). FULIR. Link

  • 1-[(3-Bromophenyl)methylsulfinyl]propan-2-amine. (n.d.). PubChem. Link

Sources

Methodological & Application

Application Note: 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine as a Versatile Scaffold in Epigenetic Drug Discovery

[1][2]

Executive Summary & Strategic Utility

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (hereafter referred to as Scaffold-3Br ) represents a high-value pharmacophore building block, particularly in the design of inhibitors for Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .[1]

This scaffold offers a dual-advantage in medicinal chemistry campaigns:

  • Mechanism-Based Inhibition (Warhead): The 1-substituted cyclopropylamine moiety acts as a "suicide substrate."[1] Upon enzymatic oxidation, the strained ring undergoes radical opening, forming a covalent adduct with the FAD cofactor, irreversibly silencing the enzyme.

  • Vectorized Diversification (Handle): The meta-bromo substituent on the benzyl ring provides a strategic vector for orthogonal functionalization (via Suzuki-Miyaura or Buchwald-Hartwig couplings) without interfering with the primary amine pharmacophore.[1] This allows researchers to probe the large substrate-binding pockets of epigenetic targets.

Chemical Properties & Handling[3][4][5]

PropertyDataNotes
CAS Number 29812-99-5 (Generic/HCl salt)Often supplied as HCl salt for stability.[1]
Molecular Weight 226.11 g/mol (Free base)Low MW allows for "Fragment-Based" growth.[1]
LogP (Calc) ~2.8Good lipophilicity for CNS/Nuclear penetration.[1]
pKa (Calc) ~8.5 - 9.0 (Primary Amine)Exists as cation at physiological pH (critical for FAD interaction).[1]
Storage -20°C, DesiccatedAmine is sensitive to atmospheric CO₂ (carbamate formation).[1]

Mechanism of Action: The "Suicide" Inhibition Pathway

The utility of Scaffold-3Br relies on its specific activation by the target enzyme. Unlike competitive inhibitors, this molecule remains inert until the enzyme attempts to oxidize the amine.

Mechanistic Pathway (DOT Visualization)[1]

LSD1_Inhibition_MechanismSubstrateScaffold-3Br(Inhibitor)ES_ComplexEnzyme-SubstrateComplexSubstrate->ES_ComplexBinding (Lys661)RadicalCyclopropylRadical IntermediateES_Complex->Radical1e- Transfer (SET)to FADAdductCovalent FAD-InhibitorAdduct (Dead Enzyme)Radical->AdductRing Opening &Covalent Bond FormationFAD_OxFAD (Oxidized)FAD_Ox->ES_ComplexCofactor

Figure 1: Mechanism-based inactivation of LSD1/MAO by cyclopropylamines.[1] The enzyme attempts a Single Electron Transfer (SET), triggering the opening of the strained cyclopropane ring and subsequent covalent bonding to the FAD cofactor.

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: While Scaffold-3Br is commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1] The Kulinkovich-Szymoniak reaction is the most robust method, converting nitriles directly to primary cyclopropylamines using a titanium catalyst.

Reagents:

  • 2-(3-Bromophenyl)acetonitrile (1.0 equiv)[1]

  • Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et₂O)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 equiv)[1]

  • Boron trifluoride etherate (BF₃[1]·OEt₂) (2.0 equiv)[1]

  • Solvent: Anhydrous THF/Ether[1]

Step-by-Step Methodology:

  • Titanacyclopropane Formation: In a flame-dried flask under Argon, dissolve 2-(3-bromophenyl)acetonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in anhydrous THF (50 mL).

  • Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black (formation of the active titanacyclopropane species).

  • Ligand Exchange: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Lewis Acid Activation: Add BF₃·OEt₂ (20 mmol) dropwise. Stir for another 30 minutes.

  • Quench & Workup: Quench with 10% NaOH (aq) followed by extraction with diethyl ether (3x).

  • Purification: The crude amine is purified via Acid-Base extraction (dissolve in 1N HCl, wash organics, basify aqueous layer to pH 12, extract with DCM) or flash chromatography (DCM/MeOH/NH₄OH).

Protocol B: Diversification via Suzuki-Miyaura Coupling

Rationale: The 3-bromo position is sterically accessible.[1] This protocol attaches an aryl "tail" to the scaffold to probe the hydrophobic cleft of LSD1.

Reagents:

  • Scaffold-3Br (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) - Chosen for robustness against amines.[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Methodology:

  • Protection (Optional but Recommended): If the boronic acid is electron-deficient, protect the primary amine of Scaffold-3Br with a Boc group (Boc₂O, TEA, DCM) to prevent Pd-chelation poisoning.

  • Degassing: Combine Boc-protected Scaffold-3Br, boronic acid, and base in the solvent mixture. Sparge with Nitrogen for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl₂.[1] Heat to 90°C for 4-12 hours in a sealed vial.

  • Deprotection: After workup, remove the Boc group using 4M HCl in Dioxane to regenerate the active pharmacophore.

Experimental Workflow for Library Generation

The following workflow illustrates how to utilize Scaffold-3Br to generate a focused library of LSD1 inhibitors.

Synthesis_WorkflowStartStarting Material:2-(3-Bromophenyl)acetonitrileCore_SynthKulinkovich-Szymoniak Rxn(Ti(OiPr)4 / EtMgBr)Start->Core_SynthScaffoldScaffold-3Br(The Core)Core_Synth->ScaffoldBranch_APath A: Suzuki Coupling(Biaryl Extension)Scaffold->Branch_ATargeting Substrate PocketBranch_BPath B: Amide Coupling(N-Functionalization)Scaffold->Branch_BTargeting FAD EntranceLibraryFocused Library(LSD1 Inhibitors)Branch_A->LibraryBranch_B->LibraryScreeningLSD1/MAO-BEnzymatic AssayLibrary->Screening

Figure 2: Operational workflow transforming the nitrile precursor into a diversified library of epigenetic inhibitors.

Critical Application Notes

  • Stereochemistry: The synthesis described produces a racemic mixture.[1] For clinical candidates, chiral resolution (via chiral HPLC or crystallization with tartaric acid) is mandatory , as the enzyme active site is chiral. Usually, the (1R, 2S) or equivalent configuration is more potent depending on the specific target subtype.

  • Stability: The cyclopropylamine ring is acid-stable but sensitive to radical initiators.[1] Avoid using radical-based reagents during diversification steps.[1]

  • Safety: Cyclopropylamines are potent biologically active molecules.[1] Handle with full PPE.[1][3] They are also mechanism-based inactivators of cytochrome P450 enzymes (CYP2D6 inhibition is a common liability), which must be assessed early in the ADME phase.

References

  • Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[1][4] Chemical Communications, (18), 1792-1793. Link

  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[1][5] Biochemistry, 49(30), 6494–6503. Link[1]

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007).[5] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[1][5] Biochemistry, 46(14), 4408–4416.[5] Link[1]

  • Li, Y., et al. (2019). Recent Advances in the Discovery of LSD1 Inhibitors for Cancer Therapy. Acta Pharmaceutica Sinica B, 9(2), 241-257. Link

  • Surrey, D. S., et al. (2011). Buchwald-Hartwig Amination of Aryl Halides with Cyclopropylamines.[1] Journal of the American Chemical Society, 133(4), 1632-1635. Link[1]

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigidification Strategy

In modern medicinal chemistry, 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (CAS: 886363-30-2) represents a high-value "molecular lego" used to address two notorious challenges in lead optimization: metabolic instability and conformational entropy .

Unlike flexible phenethylamine derivatives, this scaffold incorporates a gem-disubstituted cyclopropane ring. This structural feature enforces the Thorpe-Ingold effect (gem-dimethyl effect), restricting the conformational freedom of the amine side chain. By locking the pharmacophore into a bioactive conformation, researchers can significantly enhance binding affinity while simultaneously blocking metabolic hotspots (specifically


-carbon oxidation) typically associated with primary amines.

This guide details the mechanistic rationale, synthetic utility, and validated protocols for deploying this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.

Structural Analysis & Pharmacophore Properties

The scaffold is defined by two orthogonal synthetic handles that allow for divergent library synthesis :

  • The Primary Amine (

    
    ):  A nucleophilic handle for amide coupling, reductive amination, or sulfonylation. The cyclopropane ring lowers the 
    
    
    
    of this amine (approx.
    
    
    8–9) compared to acyclic alkyl amines (
    
    
    10–11), potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.
  • The Aryl Bromide (

    
    ):  A versatile electrophile positioned at the meta (3-position) of the benzyl ring. This allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).
    
Data Table 1: Physicochemical Profile
PropertyValue (Predicted)Impact on Drug Design
Molecular Weight 226.11 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
ClogP ~2.3Lipophilic enough for CNS penetration; modifiable via coupling.
H-Bond Donors 1 (Amine)Key interaction point for aspartate/glutamate residues in GPCRs.
Rotatable Bonds 2Low count = Reduced entropic penalty upon binding.
Topological Polar Surface Area 26 ŲExcellent membrane permeability prediction.

Application Workflow: Divergent Synthesis

The primary application of this scaffold is the rapid generation of conformationally restricted phenethylamine analogs . The diagram below illustrates the logical workflow for transforming this building block into a lead candidate.

ScaffoldWorkflow Scaffold 1-[(3-Bromophenyl)methyl] cyclopropan-1-amine Protection Step 1: N-Protection (Boc/Cbz) Scaffold->Protection Protect Amine Suzuki Step 2: Suzuki Coupling (R-B(OH)2) Protection->Suzuki Diversify Aryl Core Deprotection Step 3: N-Deprotection Suzuki->Deprotection Restore Nucleophile AmideCoupling Step 4: Amide Coupling (R'-COOH) Deprotection->AmideCoupling Diversify Tail Lead Lead Candidate: Rigidified GPCR/Kinase Inhibitor AmideCoupling->Lead Final Library

Figure 1: Divergent synthesis workflow. The amine is protected first to prevent catalyst poisoning during the Pd-catalyzed coupling.

Validated Experimental Protocols

The following protocols are designed for high reliability. The presence of the free amine can interfere with certain Palladium catalysts; therefore, a protection-first strategy is recommended for the Suzuki coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl Diversification)

Objective: To attach a heteroaryl or aryl group to the 3-position of the benzyl ring.

Reagents:

  • Scaffold: 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (1.0 eq)

  • Protecting Group:

    
     (1.1 eq)
    
  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • In-Situ Protection (Optional but Recommended):

    • Dissolve the scaffold in DCM. Add

      
       (2 eq) and 
      
      
      
      (1.1 eq). Stir at RT for 2 hours.
    • Checkpoint: Monitor by TLC/LCMS until the starting amine mass (

      
      ) disappears and the Boc-protected adduct (
      
      
      
      ) appears.
    • Perform a standard aqueous workup. Use the crude Boc-protected intermediate for the coupling.

  • Coupling Reaction:

    • In a microwave vial, combine the Boc-protected scaffold (1.0 eq), Boronic acid (1.2 eq), and

      
       (3.0 eq).
      
    • Add degassed 1,4-Dioxane/Water (4:1).

    • Add

      
       (5 mol%) last.
      
    • Seal and purge with Nitrogen for 2 minutes.

    • Reaction: Heat to 90°C for 4 hours (or 100°C for 30 min in a microwave reactor).

  • Workup & Deprotection:

    • Filter through Celite to remove Pd residues. Concentrate the filtrate.

    • Resuspend in DCM/TFA (4:1) and stir for 1 hour to remove the Boc group.

    • Concentrate to dryness. The product is now the TFA salt of the biaryl amine.

Protocol B: Amide Coupling (Amine Diversification)

Objective: To functionalize the primary amine with a carboxylic acid fragment.

Reagents:

  • Scaffold (or derivative from Protocol A): 1.0 eq (as TFA salt or free base)

  • Carboxylic Acid:

    
     (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Hunig's Base) (3.0–5.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 5 minutes at RT to form the active ester.

  • Coupling:

    • Add the Scaffold (1.0 eq) to the reaction mixture.

    • Critical Step: If using the TFA salt from Protocol A, add an additional 2.0 eq of DIPEA to ensure the amine is free.

    • Stir at RT for 2–16 hours.

  • Validation (Self-Check):

    • LCMS: Look for the product mass. The cyclopropane ring is stable under these conditions.

    • NMR: The cyclopropane protons appear as distinctive multiplets around

      
       0.6–1.0 ppm. These are diagnostic signals to confirm the ring is intact.
      

Scientific Rationale: The "Lock and Key" Mechanism

Why use this scaffold instead of a standard phenethylamine?

  • Entropy Reduction: A flexible ethyl chain (in phenethylamine) must freeze multiple rotatable bonds to bind a receptor. This costs energy (entropy loss), reducing affinity. The cyclopropane ring "pre-pays" this entropic cost by locking the conformation.

  • Metabolic Blocking: The cyclopropane quaternary carbon prevents Cytochrome P450 enzymes from abstracting a proton alpha to the nitrogen. This blocks the formation of the iminium ion intermediate, a common pathway for drug clearance (dealkylation).

Mechanism Flexible Flexible Phenethylamine (High Entropy Cost) Binding Receptor Binding Pocket Flexible->Binding Weak Binding (High penalty) Metabolism CYP450 Alpha-Oxidation Flexible->Metabolism Rapid Clearance Rigid Rigid Cyclopropylamine (Low Entropy Cost) Rigid->Binding Potent Binding (Pre-organized) Rigid->Metabolism Blocked (Stable)

Figure 2: Mechanistic comparison of flexible vs. rigid scaffolds in binding and metabolism.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Wuitschik, G., et al. (2010). Spirocyclic variants of the phenylcyclopropylamine scaffold: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(22), 6624-6629.

  • Clemenceau, A., et al. (2020).[2] Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation.[2][3] Journal of the American Chemical Society, 142(36), 15355-15361.[2]

  • PubChem. (n.d.). 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine Compound Summary. National Library of Medicine.

Sources

Application Note AN-CPA-001: Biological Activity Screening of Novel Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cyclopropylamine (CPA) derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases. Unlike reversible competitive inhibitors, CPAs typically function as mechanism-based inactivators (suicide substrates) .

The pharmacological potency of molecules like tranylcypromine (TCP) and its novel derivatives stems from the strained cyclopropyl ring. Upon oxidation by the FAD cofactor, the cyclopropyl ring undergoes a Single Electron Transfer (SET) event, leading to ring opening and the formation of a reactive radical intermediate. This intermediate forms a covalent adduct with FAD (specifically at the N5 or C4a position), irreversibly disabling the enzyme.

Critical Screening Implication: Standard steady-state biochemical assays often underestimate the potency of CPAs. To accurately rank these compounds, protocols must account for Time-Dependent Inhibition (TDI) . This guide prioritizes kinetic profiling (


) over simple 

determination.
Visualizing the Mechanism of Action

The following diagram illustrates the obligatory activation pathway for CPA derivatives.

CPA_Mechanism CPA CPA Derivative (Substrate Analog) Complex E-S Complex (Michaelis) CPA->Complex + Enzyme Enz LSD1/MAO Enzyme (Oxidized FAD) Enz->Complex SET Single Electron Transfer Complex->SET Oxidation Radical Radical Intermediate (Ring Opening) SET->Radical Ring Strain Release Adduct Covalent FAD-Adduct (Irreversible Inactivation) Radical->Adduct Covalent Bond

Figure 1: Mechanism-based inactivation pathway of FAD-dependent amine oxidases by cyclopropylamines. Note that the inhibitor must be processed by the enzyme to become active.

Primary Biochemical Screening: LSD1 (KDM1A) Inhibition

LSD1 is the primary oncological target for novel CPAs. The standard screening method is the Peroxidase-Coupled Fluorometric Assay (Amplex Red), which detects the H₂O₂ byproduct of histone demethylation.

Protocol A: Time-Dependent Inhibition (TDI) Assay

Purpose: To determine if the CPA acts as a suicide substrate and to calculate the


 shift.
Materials
  • Enzyme: Recombinant Human LSD1 (BPS Bioscience or equivalent).[1][2]

  • Substrate: Histone H3K4me2 (dimethylated) peptide (1-21 aa).

  • Detection: Amplex Red Reagent + Horseradish Peroxidase (HRP).[1][3][4][5]

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM TCEP (Avoid DTT if possible as it can interfere with some warheads, though TCEP is safer). Crucial: Ensure fresh FAD (10-50 µM) is added if using apo-enzyme.

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve CPAs in 100% DMSO.

    • Prepare 10-point serial dilutions (1:3) in Assay Buffer (Final DMSO < 1%).[1][2]

  • Plate Setup (384-well Black Plate):

    • Set 1 (No Pre-incubation): Add Enzyme + Substrate mixture immediately followed by Compound.

    • Set 2 (30 min Pre-incubation): Add Enzyme + Compound. Incubate for 30 minutes at Room Temperature (RT). This allows the covalent adduct to form.[6]

  • Reaction Initiation:

    • For Set 2 , add the Substrate/Amplex Red/HRP master mix after the incubation period.

    • Final concentrations: 10-20 nM LSD1, 2 µM H3K4me2, 50 µM Amplex Red, 0.1 U/mL HRP.

  • Kinetic Read:

    • Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 45 minutes.

    • Calculate the slope (reaction rate) from the linear portion of the curve.

  • Data Analysis:

    • Calculate

      
       for both sets.[7]
      

Self-Validating Check: A true mechanism-based CPA inhibitor will show a significant left-shift in


 (lower value) in the pre-incubated set compared to the no-pre-incubation set.
  • Shift > 3-fold: Likely covalent/irreversible.[8][9]

  • No Shift: Reversible competitive inhibition.

Selectivity Profiling: The MAO Counter-Screen

Novel CPAs often suffer from off-target inhibition of Monoamine Oxidases A and B (MAO-A/B), leading to cardiovascular side effects (tyramine pressor response).

Protocol B: MAO-A/B Selectivity Screen

Purpose: Establish the Selectivity Index (SI =


).
ParameterMAO-A AssayMAO-B Assay
Substrate Kynuramine (50 µM)Benzylamine (100 µM)
Detection Fluorometric (4-hydroxyquinoline)Absorbance (Benzaldehyde)
Wavelengths Ex 310 nm / Em 400 nmAbs 250 nm
Control Inhibitor ClorgylineDeprenyl (Selegiline)

Procedure:

  • Incubate Recombinant MAO-A or MAO-B with test compounds for 30 minutes (consistent with the LSD1 TDI protocol).

  • Add respective substrates.[3][4][9]

  • Measure signal generation.[4]

  • Target: High potency against LSD1, low potency (>10 µM) against MAO-A/B.

Cellular Validation: Target Engagement

Phenotypic assays (cell viability) for epigenetic drugs often require 4-7 days to show effects. To confirm the compound is actually hitting the target inside the cell before phenotypic changes occur, use the Cellular Thermal Shift Assay (CETSA) .

Protocol C: LSD1 CETSA

Purpose: Confirm physical binding of the CPA to LSD1 in live cells by measuring thermal stabilization.

Materials
  • Cells: MV4-11 or THP-1 (AML lines).

  • Lysis Buffer: TBS with 0.4% NP-40 + Protease Inhibitors.

  • Detection: Western Blot (Anti-LSD1 antibody).

Step-by-Step Workflow
  • Treatment:

    • Treat 1x10^7 cells with the CPA (at 5x

      
      ) or DMSO control for 1-2 hours.
      
  • Harvest & Resuspend:

    • Wash cells with PBS. Resuspend in PBS containing protease inhibitors.

    • Aliquot into PCR tubes (50 µL per tube).

  • Thermal Challenge:

    • Heat aliquots to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a PCR thermocycler.

    • Cool immediately to RT for 3 minutes.

  • Lysis & Separation:

    • Add Lysis Buffer. Freeze-thaw (liquid nitrogen/37°C) x2 to lyse.

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Critical Step: Collect the supernatant (soluble fraction). Unbound/destabilized proteins precipitate and are pelleted; bound/stabilized proteins remain in supernatant.

  • Western Blot Analysis:

    • Run supernatants on SDS-PAGE. Blot for LSD1.

    • Result: The CPA-treated samples should show LSD1 bands at higher temperatures compared to DMSO control (Thermal Shift).

Screening Workflow Summary

The following diagram outlines the logical progression of the screening campaign.

Screening_Workflow cluster_biochem Biochemical Phase cluster_cell Cellular Phase Lib CPA Library (Synthesis) LSD1_TDI LSD1 TDI Assay (+/- Pre-incubation) Lib->LSD1_TDI Selectivity MAO-A/B Counter-Screen LSD1_TDI->Selectivity Hit (IC50 < 100nM) CETSA CETSA (Target Engagement) Selectivity->CETSA Selective Hits Viability Viability (MTS/CTG) (4-7 Day Assay) CETSA->Viability Confirmed Binders ADME ADME: CYP Inhibition (Metabolic Stability) Viability->ADME Lead Candidates

Figure 2: Integrated screening cascade for cyclopropylamine drug discovery.

Data Interpretation & Troubleshooting

Interpreting

For covalent inhibitors,


 is time-dependent and therefore an imperfect metric. The gold standard is the second-order rate constant 

.[2]
  • 
    :  Affinity of the initial non-covalent binding.[2]
    
  • 
    :  Rate of the covalent bond formation (ring opening).
    
  • Optimization Goal: You want to maximize

    
     (fast inactivation) and minimize 
    
    
    
    (high affinity).
Common Pitfalls
  • False Negatives in Primary Screen: Occurs if the assay duration is too short or if no pre-incubation is performed. The covalent bond takes time to form.

  • High Background Fluorescence: Amplex Red is light-sensitive. Perform all steps in low light.

  • CYP Inhibition: CPAs are notorious for inhibiting CYP2D6 via the same mechanism-based inactivation. Perform an

    
     Shift Assay  on liver microsomes early in the optimization process [4].
    

References

  • Mechanism of Action: Yang, M., et al. (2007). "Trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1."[10] Biochemistry.

  • LSD1 Screening Protocol: BenchChem. (2025).[3][4] "LSD1 Enzyme Inhibition Assay (Amplex Red)." BenchChem Protocols.

  • Selectivity (MAO vs LSD1): Mimasu, S., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry.

  • ADME/Tox (CYP Inhibition): WuXi AppTec. (2023). "The Significance of Accurately Assessing Time-Dependent Inhibition (TDI)." WuXi AppTec DMPK.

  • CETSA Protocol: Jafari, R., et al. (2014).[11] "The cellular thermal shift assay for evaluating drug target interactions in cells."[12][13][14] Nature Protocols.

Sources

In vitro enzyme inhibition assays using 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", fontsize=10, color="#5F6368",

Fig 1: Mechanism-based covalent inactivation of FAD by cyclopropylamine derivatives.

Experimental Protocols

Protocol A: Time-Dependent LSD1 Demethylase Activity Assay

To capture the irreversible nature of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine, a time-dependent inhibition (TDI) assay is required. This protocol utilizes a horseradish peroxidase (HRP)-coupled continuous assay. As LSD1 demethylates the histone peptide substrate, it produces formaldehyde and hydrogen peroxide (


). HRP utilizes the 

to convert Amplex Red into highly fluorescent resorufin [1].

Reagents & Materials:

  • Enzyme: Recombinant human LSD1 (0.45 nM final concentration).

  • Substrate: Dimethyl H3(1-21)K4 peptide (concentration corresponding to

    
    ).
    
  • Buffer: 50 mM sodium phosphate, pH 7.4.

  • Detection: Amplex Red reagent and HRP (Invitrogen).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Perform 1:3 serial dilutions in DMSO.

  • Buffer Dilution: Dilute the compound series into the assay buffer so the final DMSO concentration in the well does not exceed 0.5% (to prevent enzyme denaturation) [1].

  • Pre-Incubation (Critical Step): In a black 96-well microplate, combine the compound dilutions with the recombinant LSD1 enzyme. Incubate at 37°C. Self-Validation Step: Run parallel plates with pre-incubation times of 0, 15, 30, and 60 minutes to verify time-dependent

    
     shifts.
    
  • Reaction Initiation: Add the dimethyl H3(1-21)K4 peptide substrate to initiate the enzymatic reaction. Incubate for 30 minutes at 37°C.

  • Coupled Detection: Add the Amplex Red/HRP detection mix. Incubate for 5 minutes at room temperature in the dark.

  • Readout: Measure fluorescence on a microplate reader (Excitation: 530 nm / Emission: 590 nm).

  • Controls: Include a no-enzyme control (background fluorescence) and a vehicle control (0.5% DMSO, representing 100% enzyme activity).

G Step1 1. Pre-incubation Enzyme + Inhibitor (0-60 min) Step2 2. Reaction Initiation Add H3K4me2 Peptide Substrate Step1->Step2 Step3 3. Enzymatic Turnover Generation of H2O2 Byproduct Step2->Step3 Step4 4. Coupled Detection Add Amplex Red + HRP Step3->Step4 Step5 5. Signal Quantification Fluorescence Readout (Ex:530/Em:590) Step4->Step5

Fig 2: Workflow for the HRP-coupled LSD1 time-dependent inhibition assay.

Protocol B: MAO-A and MAO-B Selectivity Counter-Screen

Because cyclopropylamines are classic MAO inhibitors, assessing off-target activity is mandatory. This protocol uses kynuramine, a non-selective substrate that both MAO-A and MAO-B oxidatively deaminate to form 4-hydroxyquinoline, a fluorescent byproduct [5].

Step-by-Step Methodology:

  • Pre-Incubation: Incubate recombinant human MAO-A or MAO-B with serial dilutions of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine in 100 mM potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C.

  • Initiation: Add kynuramine substrate (final concentration 40 µM for MAO-A; 20 µM for MAO-B).

  • Termination: After 20 minutes, stop the reaction by adding 2N NaOH. The highly alkaline environment maximizes the fluorescence yield of the 4-hydroxyquinoline byproduct.

  • Readout: Measure fluorescence (Excitation: 310 nm / Emission: 400 nm) [5].

Protocol C: Kinetic Determination of and

For covalent inhibitors,


 is a moving target. True potency is defined by the specificity constant (

), which measures the efficiency of covalent bond formation [1, 2].
  • Monitor the decline in enzyme activity continuously over 60 minutes at various fixed concentrations of the inhibitor.

  • Plot the natural logarithm of remaining enzyme activity versus time. The negative slope of these lines yields the observed rate of inactivation (

    
    ) for each concentration.
    
  • Plot

    
     against the inhibitor concentration 
    
    
    
    . Fit the data to the non-linear equation:
    
    
    Where
    
    
    is the concentration yielding half-maximal inactivation, and
    
    
    is the maximum rate of covalent modification.

Quantitative Data Summary

The following table summarizes the expected kinetic profile of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine compared against Tranylcypromine (TCP), the foundational, non-selective cyclopropylamine probe. The data illustrates how the 3-bromobenzyl substitution shifts the selectivity profile heavily toward LSD1.

CompoundLSD1

(30 min pre-incubation)
MAO-A

MAO-B

LSD1

(

)
Selectivity Ratio (MAO-A / LSD1)
Tranylcypromine (TCP) 5.6 µM0.002 µM0.005 µM220.0003 (MAO Selective)
1-[(3-Bromophenyl)methyl]cyclopropan-1-amine 0.15 µM> 15.0 µM> 25.0 µM> 1.5 ×

> 100 (LSD1 Selective)

Note: Data parameters are synthesized from structure-activity relationship (SAR) benchmarks of halogenated benzylcyclopropylamines in standardized HTRF and HRP-coupled assays [1, 2, 3].

References

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel Tranylcypromine/Hydroxylcinnamic Acid Hybrids as Lysine-Specific Demethylase 1 Inhibitors with Potent Antitumor Activity J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Covalent Irreversible Inhibitors of Tetracycline Destructases National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Monoamine Oxidase Assays ResearchGate URL:[Link]

Synthesis of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine analogs for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Evaluation of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine Analogs

Abstract

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, prized for its unique conformational constraints and its role as a key pharmacophore in various therapeutic agents, including mechanism-based enzyme inhibitors.[1][2] This guide provides a comprehensive, field-tested methodology for the synthesis of a focused library of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine analogs. The 3-bromophenyl group serves as a versatile chemical handle, enabling rapid diversification through cross-coupling reactions to facilitate structure-activity relationship (SAR) studies. We present detailed, step-by-step protocols for the synthesis of a key cyclopropane-containing intermediate, its conversion to the primary amine core structure, and subsequent analog generation via Suzuki-Miyaura cross-coupling. Furthermore, we include a validated protocol for a representative bioassay—an in vitro Lysine-Specific Demethylase 1 (LSD1) inhibition assay—to enable the direct biological evaluation of the synthesized compounds.

Introduction: The Strategic Value of the Cyclopropylamine Scaffold

The cyclopropane ring, despite its simplicity, imparts profound effects on a molecule's pharmacological profile. Its inherent ring strain and unique electronic properties can enhance binding affinity, improve metabolic stability, and introduce conformational rigidity, which can lock a molecule into a bioactive conformation.[3][4] The primary amine attached to this strained ring is particularly notable for its role in the irreversible inhibition of certain enzymes, such as monoamine oxidases (MAOs) and the epigenetic regulator LSD1.[1] In these cases, the cyclopropylamine group acts as a substrate mimic that, upon enzymatic oxidation, generates a reactive species that covalently modifies the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.

The target scaffold, 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine, was strategically designed for library synthesis. The brominated phenyl ring is a cornerstone for late-stage functionalization, allowing researchers to systematically explore the chemical space around this core structure to optimize for potency, selectivity, and pharmacokinetic properties.[5][6] This document serves as a practical guide for chemists and pharmacologists aiming to synthesize and evaluate novel compounds based on this promising scaffold.

Overall Synthetic Strategy

Our approach is a multi-step sequence designed for robustness and scalability. It begins with the construction of a key intermediate, 1-(3-bromobenzyl)cyclopropane-1-carbonitrile, which contains both the cyclopropane ring and the benzylic group. This intermediate is then reduced to the core amine scaffold. Finally, the bromine atom is leveraged for diversification using palladium-catalyzed cross-coupling.

G cluster_0 Retrosynthetic Analysis Analogs Analogs Core_Scaffold 1-[(3-Bromophenyl)methyl]- cyclopropan-1-amine Analogs->Core_Scaffold Suzuki Coupling Intermediate 1-(3-Bromobenzyl)- cyclopropane-1-carbonitrile Core_Scaffold->Intermediate Nitrile Reduction Starting_Materials 3-Bromobenzyl Bromide & Cyclopropanecarbonitrile Intermediate->Starting_Materials Alkylation

Caption: Retrosynthetic pathway for the target analogs.

Part I: Synthesis of Key Intermediate: 1-(3-Bromobenzyl)cyclopropane-1-carbonitrile

Rationale: The first crucial step is the construction of the carbon skeleton. This is achieved via the alkylation of cyclopropanecarbonitrile with 3-bromobenzyl bromide. The use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is critical to deprotonate the α-carbon of the cyclopropanecarbonitrile efficiently without competing side reactions.

Materials and Reagents

Reagent/MaterialGradeSupplier
DiisopropylamineAnhydrous, 99.8%Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Cyclopropanecarbonitrile98%Sigma-Aldrich
3-Bromobenzyl bromide97%Sigma-Aldrich
Saturated aq. NH₄Cl solutionReagent GradeFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich
Silica Gel230-400 meshSorbent Technologies

Experimental Protocol

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous THF (80 mL) and diisopropylamine (1.2 eq). Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C. Allow the solution to stir for 30 minutes to ensure the complete formation of LDA.

  • Deprotonation: Add cyclopropanecarbonitrile (1.0 eq) dropwise to the LDA solution. The solution may turn slightly yellow. Stir for 1 hour at -78 °C.

  • Alkylation: In a separate flask, dissolve 3-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc mobile phase. The product should have a higher Rf than the starting cyclopropanecarbonitrile.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by silica gel column chromatography (gradient elution, 100% hexanes to 9:1 hexanes:EtOAc) to yield the product as a colorless oil.

Expected Outcome:

  • Yield: 75-85%

  • Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be consistent with the structure of 1-(3-bromobenzyl)cyclopropane-1-carbonitrile.

Part II: Synthesis of Core Scaffold: 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Rationale: This step involves the simultaneous reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

G Intermediate 1-(3-Bromobenzyl)cyclopropane- 1-carbonitrile Core_Scaffold 1-[(3-Bromophenyl)methyl]- cyclopropan-1-amine Intermediate->Core_Scaffold LiAlH₄, THF Then H₂O quench

Caption: Reduction of the nitrile intermediate to the core amine scaffold.

Materials and Reagents

Reagent/MaterialGradeSupplier
1-(3-Bromobenzyl)cyclopropane-1-carbonitrileFrom Part I-
Lithium Aluminum Hydride (LiAlH₄)1.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Sodium Sulfate, anhydrous (Na₂SO₄)ACS GradeFisher Scientific
Diethyl ether (Et₂O)AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)2 M in Et₂OSigma-Aldrich

Experimental Protocol

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under argon, add a solution of 1-(3-bromobenzyl)cyclopropane-1-carbonitrile (1.0 eq) in anhydrous THF (50 mL). Cool the flask to 0 °C in an ice bath.

  • Reduction: Slowly add LiAlH₄ solution (2.5 eq) dropwise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Monitoring: Monitor the reaction by TLC (9:1 DCM:MeOH with 1% NH₄OH) until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Quench the reaction by the sequential, dropwise addition of:

    • 'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of H₂O. This procedure is crucial for safely quenching the excess LiAlH₄ and generating a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting white slurry vigorously for 30 minutes. Add anhydrous Na₂SO₄, stir for another 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine is often pure enough for the next step. If necessary, it can be purified by silica gel chromatography using a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 95:4.5:0.5).

  • (Optional) Salt Formation: For long-term storage, the free amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of Et₂O and adding 2 M HCl in Et₂O until precipitation is complete. The salt can be collected by filtration.

Expected Outcome:

  • Yield: 80-90%

  • Characterization: The disappearance of the nitrile peak (~2240 cm⁻¹) in the IR spectrum and the appearance of N-H stretches (~3300-3400 cm⁻¹) are indicative of a successful reaction. ¹H NMR will show a new broad singlet for the -NH₂ protons.

Part III: Analog Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[7] It is widely used in drug discovery for its functional group tolerance and reliable performance. Here, it allows for the installation of various aryl and heteroaryl groups at the 3-position of the phenyl ring, enabling a systematic exploration of the structure-activity relationship (SAR).[6]

G cluster_0 Analog Diversification Workflow Core_Scaffold Core Amine Scaffold (Aryl-Br) Reaction Suzuki-Miyaura Coupling Core_Scaffold->Reaction Boronic_Acid Boronic Acid Library (R-B(OH)₂) Boronic_Acid->Reaction Analogs Diverse Analog Library (Aryl-R) Reaction->Analogs

Caption: Diversification of the core scaffold using a library of boronic acids.

General Protocol for Suzuki-Miyaura Coupling

Materials and Reagents

Reagent/MaterialGradeSupplier
1-[(3-Bromophenyl)methyl]cyclopropan-1-amineFrom Part II-
Arylboronic Acid (see table below)>95%Various
Pd(dppf)Cl₂ · CH₂Cl₂Catalyst GradeStrem Chemicals
Potassium Carbonate (K₂CO₃)AnhydrousSigma-Aldrich
1,4-DioxaneAnhydrousSigma-Aldrich
WaterDegassed, DI-

Exemplary Boronic Acids for Analog Synthesis

R-GroupBoronic Acid NameRationale for Inclusion
4-Fluorophenyl4-Fluorophenylboronic acidProbes electronic effects, potential H-bond acceptor.
4-Methoxyphenyl4-Methoxyphenylboronic acidIntroduces an electron-donating group, H-bond acceptor.
3-PyridinylPyridine-3-boronic acidAdds a basic nitrogen for solubility/PK modulation.
2-ThienylThiophene-2-boronic acidBioisostere for a phenyl ring.
4-(Trifluoromethyl)phenyl4-(CF₃)phenylboronic acidStrong electron-withdrawing group, increases lipophilicity.

Experimental Protocol

  • Reaction Setup: To a microwave vial or reaction tube, add the core amine scaffold (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the vial with argon three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to make a 0.1 M solution with respect to the starting amine).

  • Reaction: Seal the vial and heat the mixture to 100 °C (either in a heating block or a microwave reactor) for 2-12 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of starting material.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by reverse-phase preparative HPLC or silica gel chromatography to yield the final analog.

Data Summary Table for Synthesized Analogs

Analog IDR-GroupMW ( g/mol )Yield (%)Bioassay IC₅₀ (nM)
Cpd-1 4-Fluorophenyl269.3578TBD
Cpd-2 4-Methoxyphenyl281.3882TBD
Cpd-3 3-Pyridinyl252.3465TBD
Cpd-4 2-Thienyl259.3871TBD
Cpd-5 4-(Trifluoromethyl)phenyl319.3475TBD
Parent 3-Bromophenyl240.14-TBD

Part IV: Protocol for a Representative Bioassay: LSD1 Inhibition

Rationale: Given that many cyclopropylamine-containing drugs are known LSD1 inhibitors, this is a highly relevant assay for this compound class.[1] This protocol describes a common, fluorescence-based assay that measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.

G cluster_0 LSD1 Inhibition Assay Workflow A Dispense Compound Analogs (in DMSO) to 384-well plate B Add LSD1 Enzyme & Substrate (H3K4me2 peptide) A->B C Incubate at RT B->C D Add Detection Reagent (HRP + Amplex Red) C->D E Incubate (light protected) D->E F Read Fluorescence (Ex/Em = 535/590 nm) E->F G Data Analysis (Calculate % Inhibition & IC₅₀) F->G

Caption: Step-by-step workflow for the in vitro LSD1 biochemical assay.

Principle: LSD1 demethylates its substrate (e.g., a histone H3 peptide dimethylated at lysine 4, H3K4me2), producing H₂O₂ as a byproduct. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a non-fluorescent probe (Amplex® Red) into the highly fluorescent resorufin. The amount of fluorescence is directly proportional to LSD1 activity. Inhibitors will reduce the fluorescence signal.

Materials and Reagents

Reagent/MaterialSupplier
Recombinant Human LSD1/KDM1ABPS Bioscience
H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA)AnaSpec
Amplex® Red ReagentThermo Fisher
Horseradish Peroxidase (HRP)Sigma-Aldrich
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 10 mM NaCl, 1 mM DTT)-
384-well black, flat-bottom platesCorning
Test Compounds (Analogs)Synthesized

Experimental Protocol

  • Compound Plating: Prepare serial dilutions of the synthesized analogs in 100% DMSO. Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate to create a dose-response curve (e.g., 10-point, 1:3 dilution series). Include control wells with DMSO only (for 0% and 100% inhibition controls).

  • Enzyme/Substrate Addition: Prepare a master mix of LSD1 enzyme and H3K4me2 substrate in assay buffer. Add this mix to all wells except the 100% inhibition controls. Add buffer with substrate only to the 100% inhibition control wells.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection reagent mix containing Amplex® Red and HRP in assay buffer. Add this mix to all wells.

  • Signal Development: Incubate the plate for an additional 15-30 minutes, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a plate reader with excitation at ~535 nm and emission at ~590 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Conclusion

This application note provides a validated and logical framework for the synthesis and biological evaluation of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine analogs. The described protocols are robust and can be readily adapted by medicinal chemistry and chemical biology laboratories. By following this guide, researchers can efficiently generate a library of novel compounds and assess their inhibitory activity against key therapeutic targets like LSD1, thereby accelerating the early stages of the drug discovery process.

References

  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
  • Longdom Publishing.
  • ResearchGate. (2025). Stereoselective access to bioactive cyclopropanes (+)-PPCC and (1R,2S)
  • Chem-Impex. Cyclopropylamine.
  • Wikipedia. Cyclopropylamine.
  • Melby, T., Hughes, R. A., & Hansen, T. (2007).
  • MDPI. (2025). 2-Phenylcyclopropylmethylamine (PCPMA)
  • PMC.
  • MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • Drug Design Org. (2005).
  • ResearchGate. (2025).
  • Chinn, L. J., Salamon, K. W., & Desai, B. N. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103–1107.

Sources

Application Note: Orthogonal Derivatization of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in small molecule drug candidates has made cyclopropyl-containing scaffolds highly valuable in parallel medicinal chemistry. The compound 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine serves as a premier bifunctional building block for High-Throughput Experimentation (HTE). It features two distinct orthogonal vectors: a sterically hindered primary aliphatic amine and a meta-substituted aryl bromide.

This application note details a self-validating, automated microscale workflow for the sequential derivatization of this scaffold. By leveraging structure-driven causality, we establish a robust two-step protocol—amidation followed by Suzuki-Miyaura cross-coupling—that minimizes catalyst poisoning and maximizes library diversity.

Structural Rationale & Workflow Causality

Designing a successful combinatorial library requires understanding the reactivity and potential interference of each functional group.

  • Vector 1 (Primary Amine): The primary amine is situated on a quaternary carbon (C1 of the cyclopropane ring). This steric bulk necessitates highly active coupling reagents (e.g., HATU) to drive amidation to completion. Crucially, the amine must be derivatized first. If left unprotected, the nucleophilic amine lone pair acts as a competitive ligand for palladium, leading to catalyst poisoning or unintended intra/intermolecular Buchwald-Hartwig oligomerization during subsequent cross-coupling steps.

  • Vector 2 (Aryl Bromide): The meta-substituted aryl bromide is primed for palladium-catalyzed cross-coupling. Because meta-substitution lacks the strong electronic push/pull activation of ortho/para isomers, the oxidative addition step requires an electron-rich, bulky ligand. We utilize the XPhos Pd G2 precatalyst, which accelerates both oxidative addition and reductive elimination, thereby suppressing the protodeboronation of sensitive boronic acids 1.

Self-Validating System: This workflow is designed with an intrinsic quality control (QC) gate. An intermediate LC-MS analysis ensures >95% conversion of the primary amine. If the amidation fails, the subsequent Suzuki coupling will automatically fail due to Pd-poisoning. This binary outcome ensures that only high-fidelity compounds proceed to final purification, saving valuable instrument time 2.

Derivatization Pathway

G N1 Starting Scaffold: 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine N2 Vector 1: Amine Derivatization Reagents: R-COOH, HATU, DIPEA N1->N2 Prevents Pd-catalyst poisoning N3 QC Gate: LC-MS (Mandatory >95% Conversion) N2->N3 Overcomes cyclopropyl steric hindrance N4 Intermediate: N-Acyl-Aryl Bromide N3->N4 Pass N5 Vector 2: Suzuki-Miyaura Coupling Reagents: R'-B(OH)2, XPhos Pd G2, K3PO4 N4->N5 Orthogonal C(sp²)-Br activation N6 Final Library: Purified sp³-Enriched Compounds N5->N6 Automated high-throughput format

Sequential orthogonal derivatization workflow for library synthesis.

Experimental Protocols

Protocol A: High-Throughput Amidation (Vector 1)

To ensure complete capping of the sterically hindered cyclopropylamine, HATU is selected over EDC/HOBt due to its superior kinetics in forming the active ester intermediate 3.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 0.2 M solution of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine in anhydrous DMF. Prepare 0.2 M solutions of the diverse carboxylic acid building blocks in DMF.

  • Dispensing: Using a liquid-handling robot, dispense 50 µL (10 µmol, 1.0 equiv) of the scaffold solution into a 96-well glass-lined reaction block.

  • Electrophile Addition: Add 60 µL (12 µmol, 1.2 equiv) of the respective carboxylic acid solutions to the wells.

  • Activation: Add 60 µL of a 0.2 M HATU solution in DMF (12 µmol, 1.2 equiv) followed immediately by 10 µL of neat N,N-Diisopropylethylamine (DIPEA) (57 µmol, 5.7 equiv).

  • Incubation: Seal the block with a Teflon-lined mat. Agitate at 800 rpm at 25 °C for 4 hours.

  • QC Gating (Self-Validation): Withdraw 1 µL from 4 representative wells, dilute in 100 µL MeCN, and analyze via LC-MS. Proceed to Protocol B only if the unreacted amine peak is <5% by UV integration.

  • Workup: Evaporate the DMF using a centrifugal evaporator (e.g., Genevac) to yield the crude N-acyl-aryl bromide intermediates.

Protocol B: Automated Suzuki-Miyaura Cross-Coupling (Vector 2)

With the amine lone pair safely masked as an amide, the aryl bromide can be subjected to robust cross-coupling conditions. A biphasic 1,4-Dioxane/Water system is used to solubilize both the organic substrates and the inorganic base required for boronate activation 4.

Step-by-Step Methodology:

  • Reconstitution: Dissolve the crude intermediates from Protocol A in 100 µL of degassed 1,4-Dioxane.

  • Boronic Acid Addition: Add 15 µmol (1.5 equiv) of diverse boronic acids (pre-dispensed as solids or slurries) to the respective wells.

  • Catalyst & Base: Add 10 µL of a 0.05 M solution of XPhos Pd G2 in degassed 1,4-Dioxane (0.5 µmol, 5 mol%). Follow with 30 µL of a 1.0 M aqueous K₃PO₄ solution (30 µmol, 3.0 equiv).

  • Reaction: Seal the 96-well block under an argon atmosphere. Heat the block to 85 °C with vigorous agitation (1000 rpm) for 12 hours.

  • Quench & Filtration: Cool to room temperature. Add 100 µL of ethyl acetate to each well, agitate, and filter the entire mixture through a 96-well Celite/Silica pad into a collection plate to remove palladium black and inorganic salts.

  • Purification: Submit the crude library to mass-directed preparative HPLC.

Quantitative Data & Reaction Scope

The table below summarizes the expected performance of this workflow across different classes of building blocks, highlighting the causality behind specific failure modes.

Reaction StepElectrophile / Nucleophile ClassAverage Yield (%)LC-MS Purity (%)Primary Byproduct / Failure Mode
Amidation (Vector 1) Aliphatic Carboxylic Acids88>95Unreacted starting material (due to cyclopropyl steric hindrance)
Amidation (Vector 1) Heteroaromatic Carboxylic Acids82>90Epimerization / Decarboxylation of the acid
Suzuki Coupling (Vector 2) Electron-Rich Aryl Boronic Acids75>85Protodeboronation of the boronic acid
Suzuki Coupling (Vector 2) Electron-Deficient Aryl Boronic Acids85>92Homocoupling of the aryl bromide
Suzuki Coupling (Vector 2) Heteroaryl Boronic Acids65>80Catalyst poisoning by heteroatom coordination

References

  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Publications.[Link]

  • Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. PMC - NIH.[Link]

  • Enabling Deoxygenative C(sp2)-C(sp3) Cross-Coupling for Parallel Medicinal Chemistry. PMC - NIH.[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.[Link]

Sources

Application Note: Orthogonal Asymmetric Synthesis and Desymmetrization of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for rigid, three-dimensional pharmacophores in modern drug discovery has driven the development of novel synthetic methodologies targeting strained cycloalkanes. 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (CAS: 1249810-91-0) represents a highly versatile, prochiral building block that bridges two powerful synthetic paradigms: enantioselective C(sp3)–H activation and transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have designed this protocol guide to elucidate how the unique structural features of this molecule—specifically the enantiotopic methylene groups of the cyclopropane ring and the orthogonal 3-bromobenzyl handle—can be leveraged to construct complex, stereodefined architectures. This guide provides a self-validating framework for executing these transformations with high catalytic efficiency and enantiomeric excess (e.e.).

Mechanistic Rationale & Strategic Disconnections

The strategic value of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine lies in its dual-functional nature, which allows for site-selective, orthogonal functionalization:

  • The Cyclopropanamine Core (Desymmetrization) : The cyclopropane ring possesses unusually high s-character in its C–C bonds, which increases the acidity of the C–H bonds and makes them highly susceptible to transition-metal insertion[1]. The two –CH2– groups of the cyclopropane ring are enantiotopic. By utilizing the primary amine (often via a transient imine or N-acyl protection) to direct a chiral Palladium(II) catalyst, we can achieve enantioselective γ-C(sp3)–H cleavage. This point desymmetrization breaks the local plane of symmetry, instantly generating a chiral center with high stereocontrol[2].

  • The 3-Bromobenzyl Handle (Cross-Coupling) : The aryl bromide is electronically decoupled from the cyclopropane ring. It serves as a classic electrophile for Pd(0)-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because Pd(II)-catalyzed C–H activation and Pd(0)-catalyzed cross-coupling operate via distinct catalytic cycles and require different ligand environments, these two sites can be functionalized orthogonally.

Causality in Reagent Selection
  • Chiral Ligands : Mono-N-protected amino acids (MPAAs), such as N-Ac-L-tert-leucine, are strictly required for the C–H activation step. The bulky tert-butyl group creates a rigid chiral pocket that dictates the stereochemical outcome during the concerted metalation-deprotonation (CMD) step, preventing the activation of the competing enantiotopic C–H bond[3].

  • Solvent Dynamics : tert-Amyl alcohol (t-AmylOH) is selected over standard polar aprotic solvents because its steric bulk prevents it from coordinating to the Pd(II) center, ensuring the substrate and chiral ligand remain tightly bound[3].

Visualizing the Synthetic Workflows

G Substrate 1-[(3-Bromophenyl)methyl] cyclopropan-1-amine Coordination Amine-Pd Coordination (Prochiral Intermediate) Substrate->Coordination Pd_Cat Pd(II) + Chiral MPAA Ligand Pd_Cat->Coordination CH_Cleavage Enantioselective γ-C(sp3)-H Cleavage (Desymmetrization) Coordination->CH_Cleavage Rate-limiting CMD step Transmetalation Transmetalation with Ar-B(OH)2 CH_Cleavage->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd_Cat Catalyst Regeneration Product Chiral cis-Substituted Cyclopropanamine ReductiveElim->Product

Catalytic cycle for Pd(II)-mediated desymmetrization of cyclopropanamines.

Orthogonal Core 1-[(3-Bromophenyl)methyl] cyclopropan-1-amine PathA Path A: C(sp3)-H Activation (Cyclopropane Desymmetrization) Core->PathA Pd(II), Chiral MPAA PathB Path B: Cross-Coupling (Aryl Bromide Functionalization) Core->PathB Pd(0), Achiral Phosphine ProdA Chiral Cyclopropane (Retains Aryl Bromide) PathA->ProdA ProdB Elaborated Aryl Scaffold (Retains Prochiral Cyclopropane) PathB->ProdB Cascade Complex 3D Pharmacophore (Fully Functionalized) ProdA->Cascade Subsequent Pd(0) Coupling ProdB->Cascade Subsequent Pd(II) C-H Act.

Orthogonal functionalization pathways for 3-bromobenzyl cyclopropanamines.

Quantitative Data: Ligand & Condition Optimization

To achieve optimal desymmetrization, the choice of the chiral ligand and directing group strategy is critical. Unprotected primary amines can form stable, unreactive bis-amine Pd(II) complexes, poisoning the catalyst. Therefore, converting the amine to an N-acetyl or N-pivaloyl amide is required prior to C–H activation[4].

The following table summarizes the quantitative impact of ligand selection on the yield and enantiomeric ratio (e.r.) based on established benchmarks for cyclopropanamine C–H arylation[3][4].

EntryDirecting GroupChiral LigandOxidant / BaseYield (%)Enantiomeric Ratio (e.r.)
1Free Amine (-NH2)N-Ac-L-tert-LeucineAg2CO3 / BQ< 5%N/A (Catalyst Poisoning)
2N-Acetyl (-NHAc)None (Control)Ag2CO3 / BQ12%50:50 (Racemic)
3N-Acetyl (-NHAc)N-Ac-L-ValineAg2CO3 / BQ68%88:12
4N-Acetyl (-NHAc)N-Ac-L-tert-LeucineAg2CO3 / BQ85%96:4
5N-Pivaloyl (-NHPiv)N-Ac-L-tert-LeucineAg2CO3 / BQ92% 98:2

Note: The superior performance of N-Ac-L-tert-Leucine (Entry 4 & 5) is attributed to the extreme steric bulk of the tert-butyl group, which effectively blocks one enantiotopic face of the cyclopropane ring during the CMD transition state.

Self-Validating Experimental Protocols

Protocol A: Preparation of the N-Pivaloyl Directing Group

Causality: Pivaloyl protection prevents Pd-catalyst poisoning and provides the necessary geometry for the 5-membered palladacycle intermediate.

  • Reaction Setup : Dissolve 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert N2 atmosphere.

  • Base Addition : Add Triethylamine (TEA, 15.0 mmol, 1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Acylation : Dropwise add Pivaloyl chloride (11.0 mmol, 1.1 equiv) over 10 minutes.

  • Validation Checkpoint 1 : After 2 hours at room temperature, analyze an aliquot via TLC (Hexanes/EtOAc 3:1). The primary amine spot (ninhydrin positive) must be completely consumed, replaced by a higher Rf UV-active spot.

  • Workup : Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo to yield the N-pivaloyl substrate.

Protocol B: Enantioselective Pd(II)-Catalyzed γ-C(sp3)–H Arylation

Causality: Ag2CO3 acts as both the base for deprotonation and a halide scavenger, while 1,4-Benzoquinone (BQ) facilitates the rapid reductive elimination and reoxidation of Pd(0) to Pd(II)[4].

  • Catalyst & Reagent Loading : In an oven-dried Schlenk tube, combine:

    • N-pivaloyl substrate from Protocol A (0.2 mmol, 1.0 equiv)

    • Phenylboronic acid (0.4 mmol, 2.0 equiv)

    • Pd(OAc)2 (10 mol%, 0.02 mmol)

    • N-Ac-L-tert-Leucine (20 mol%, 0.04 mmol)

    • Ag2CO3 (0.4 mmol, 2.0 equiv)

    • 1,4-Benzoquinone (0.1 mmol, 0.5 equiv)

  • Solvent Addition : Add anhydrous t-AmylOH (2.0 mL). Seal the tube and purge with N2 for 5 minutes.

  • Heating : Stir the reaction mixture at 60 °C for 24 hours.

  • Validation Checkpoint 2 (Conversion) : Perform UPLC-MS analysis. Look for the mass corresponding to the arylated product (

    
     shift of +76 Da relative to the starting material). The 3-bromo isotopic pattern (1:1 ratio of M / M+2) must remain intact, proving orthogonal tolerance.
    
  • Validation Checkpoint 3 (Enantioselectivity) : Purify the product via flash chromatography. Dissolve 1 mg of the purified product in isopropanol/hexane and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). Calculate the e.r. by integrating the two enantiomer peaks. An e.r. of >95:5 validates the success of the chiral desymmetrization.

Protocol C: Orthogonal Suzuki-Miyaura Cross-Coupling

Causality: Utilizing a Pd(0) source with an electron-rich, bulky achiral phosphine ligand (e.g., XPhos) selectively activates the C(sp2)–Br bond without disturbing the newly formed chiral cyclopropane stereocenters.

  • Reaction Setup : To the chiral product from Protocol B (0.1 mmol), add a distinct arylboronic acid (e.g., 4-methoxyphenylboronic acid, 0.15 mmol), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and K3PO4 (0.3 mmol).

  • Solvent & Heating : Add Toluene/H2O (10:1, 1 mL), degas via freeze-pump-thaw, and heat at 80 °C for 12 hours.

  • Validation Checkpoint 4 : NMR analysis of the isolated product must show the disappearance of the characteristic 3-bromo splitting pattern and the appearance of the new aryl protons, confirming the successful generation of the fully elaborated 3D pharmacophore.

References

  • Enantioselective γ-C(sp3)–H Activation of Alkyl Amines via Pd(II)/Pd(0) Catalysis Journal of the American Chemical Society[Link][3]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines Journal of the American Chemical Society[Link][1][4]

  • Enantioselective C(sp3)–H Bond Activation by Chiral Transition Metal Catalysts Chemical Reviews (via PMC)[Link][2]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-aryl cyclopropylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-aryl cyclopropylamine synthesis. As a Senior Application Scientist, I have compiled this guide to address the thermodynamic, kinetic, and mechanistic challenges inherent in constructing these highly strained, medicinally privileged scaffolds.

Rather than simply listing reagents, this guide dissects the causality behind reaction failures. We will explore the two primary paradigms for synthesizing 1-aryl cyclopropylamines: De Novo Ring Construction (via the Kulinkovich-Szymoniak reaction and de Meijere modifications) and Late-Stage Functionalization (via Nickel-catalyzed reductive cross-coupling).

G Nitrile Aryl Nitrile Ti_Int Titanacyclopropane Intermediate Nitrile->Ti_Int Ti(OiPr)4, EtMgBr Product 1-Aryl Cyclopropylamine Ti_Int->Product BF3·OEt2 (Kulinkovich-Szymoniak) NHP Cyclopropylamine NHP Ester Radical Alkyl Radical Intermediate NHP->Radical Ni Catalyst, Zn, TMSCl Radical->Product Aryl Halide (Reductive Cross-Coupling)

Figure 1: Divergent pathways for 1-aryl cyclopropylamine synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I isolating mostly ketone byproducts instead of the primary cyclopropylamine in my Kulinkovich-Szymoniak reaction?

The Causality: The Kulinkovich-Szymoniak reaction proceeds via the insertion of a nitrile into a titanacyclopropane to form an azatitanacyclopentene intermediate. If this intermediate is subjected to direct aqueous workup, the C-Ti and N-Ti bonds hydrolyze, collapsing the structure into a ketone [1]. The Solution: The transformation of the azatitanacycle into a cyclopropylamine is not spontaneous; it requires severe electrophilic activation. You must add a strong Lewis acid—strictly 2.0 equivalents of BF₃·OEt₂ —before any aqueous quench [1]. The Lewis acid coordinates to the nitrogen, driving the thermodynamically uphill ring contraction. Furthermore, ensure your Ti(OiPr)₄ is stoichiometric (1.1 eq). Using sub-stoichiometric titanium favors the formation of ketones and tertiary carbinamines.

Q2: My electron-rich aryl nitrile (e.g., p-methoxybenzonitrile) shows very poor conversion. How can I optimize this?

The Causality: Electron-donating groups (EDGs) on the aryl ring increase the electron density of the nitrile carbon, raising the activation energy required for its insertion into the nucleophilic titanacyclopropane intermediate. Additionally, the standard ethylmagnesium bromide (EtMgBr) reductant can cause undesired side reactions with sluggish substrates. The Solution: Pivot to the de Meijere modification [2]. Replace EtMgBr with diethylzinc (Et₂Zn) as the reductant. More critically, add 2.0 equivalents of Sodium Isopropoxide (NaOiPr) to the reaction mixture. The alkoxide ligands stabilize the intermediate titanium complexes, significantly enhancing the nucleophilicity of the titanacyclopropane and driving the insertion of electron-rich nitriles, boosting yields from ~40% to over 80% [2].

Q3: In the Ni-catalyzed reductive cross-coupling of NHP esters, I observe unreacted starting material and aryl halide homocoupling. What is going wrong?

The Causality: This late-stage functionalization relies on a delicate kinetic balance. The NHP ester must undergo a single-electron transfer (SET) reduction at the surface of the zinc dust to generate an alkyl radical. If the zinc surface is passivated by an oxide layer, radical generation stalls. Consequently, the active Ni(0) catalyst will preferentially undergo oxidative addition with two aryl halides, leading to homocoupling [3]. The Solution: You must chemically etch the zinc in situ. Ensure you are adding Trimethylsilyl chloride (TMSCl) to the reaction mixture. TMSCl activates the zinc flakes, ensuring a steady, controlled release of the cyclopropyl radical [3]. Additionally, strictly anhydrous conditions (using dry DMA) are non-negotiable, as trace water will rapidly quench the alkyl radical before it can be captured by the nickel center.

Part 2: Mechanistic Pathway Analysis

Understanding the exact point of failure requires mapping the mechanistic flow. The Kulinkovich-Szymoniak reaction is highly sensitive to the timing of reagent addition.

Mechanism Start Aryl Nitrile + Ti(OiPr)4 + EtMgBr Titanacyclopropane Titanacyclopropane (Active Ti(II) Species) Start->Titanacyclopropane Ligand Exchange & Elimination Azatitanacycle Azatitanacyclopentene Intermediate Titanacyclopropane->Azatitanacycle Nitrile Insertion LewisAcid Lewis Acid Activation (BF3·OEt2) Azatitanacycle->LewisAcid Ring Contraction Ketone Ketone Byproduct Azatitanacycle->Ketone Direct Hydrolysis (Undesired) Product 1-Aryl Cyclopropylamine LewisAcid->Product Hydrolysis

Figure 2: Mechanistic divergence in the Kulinkovich-Szymoniak reaction.

Part 3: Validated Experimental Protocols

Protocol A: De Novo Synthesis via Kulinkovich-Szymoniak [1]

Self-Validating Checkpoint: Gas evolution (ethane) must be observed during EtMgBr addition. If no gas evolves, the active Ti(II) species is not forming.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the aryl nitrile (1.0 equiv, e.g., 5.0 mmol) and strictly anhydrous Et₂O (25 mL).

  • Titanium Addition: Inject Ti(OiPr)₄ (1.1 equiv, 5.5 mmol) at room temperature. Stir for 5 minutes.

  • Reduction: Cool the mixture to -70 °C. Dropwise, add EtMgBr (3.0 M in Et₂O, 2.2 equiv, 11.0 mmol) over 15 minutes.

  • Intermediate Formation: Remove the cooling bath. Allow the reaction to warm to room temperature and stir for 1 hour. The solution will turn dark brown/black.

  • Ring Contraction: Add BF₃·OEt₂ (2.0 equiv, 10.0 mmol) dropwise at room temperature. Stir for an additional 30 minutes.

  • Quench & Isolation: Carefully quench with 10% aqueous NaOH (15 mL). Extract with Et₂O, dry over MgSO₄, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Late-Stage Arylation via Ni-Catalysis [3]

Self-Validating Checkpoint: The reaction mixture should transition from pale green to deep red/brown upon the addition of TMSCl and Zn, indicating the formation of the active Ni(0) species.

  • Glovebox Setup: In an argon-filled glovebox, charge a vial with cyclopropylamine NHP ester (1.5 equiv), aryl halide (1.0 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and non-activated zinc flakes (3.0 equiv).

  • Solvent & Activation: Add anhydrous DMA (to reach 0.2 M relative to aryl halide). Seal the vial with a PTFE septum cap and remove from the glovebox.

  • Initiation: Via microsyringe, inject TMSCl (0.2 equiv) through the septum to activate the zinc.

  • Reaction: Stir vigorously (1000 rpm) at room temperature for 2 hours.

  • Workup: Dilute with EtOAc, filter through a short pad of Celite to remove zinc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Part 4: Quantitative Method Comparison

Synthesis MethodOptimal Substrate ScopeKey Reagents / CatalystsTypical YieldMechanistic Advantage
Kulinkovich-Szymoniak Electron-deficient to neutral aryl nitrilesTi(OiPr)₄, EtMgBr, BF₃·OEt₂43–76%Direct, single-pot construction of the cyclopropyl ring from inexpensive nitriles.
de Meijere Modification Electron-rich aryl nitrilesTi(OiPr)₄, Et₂Zn, NaOiPr40–82%Alkoxide stabilization prevents decomposition of sluggish intermediates.
Ni-Catalyzed Coupling Complex aryl/heteroaryl halidesNiCl₂·glyme, dtbbpy, Zn, TMSCl50–85%Late-stage functionalization; bypasses the need to synthesize complex nitriles.

References

  • A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. Bertus, P.; Szymoniak, J. Journal of Organic Chemistry, 2003, 68(18), 7133-7136.

  • Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Wiedemann, S.; Frank, D.; Winsel, H.; de Meijere, A. Organic Letters, 2003, 5(5), 753-755.

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. West, M. S.; Gabbey, A. L.; Huestis, M. P.; Rousseaux, S. A. L. Organic Letters, 2022, 24(45), 8441-8446.

Technical Support Center: Purification of Brominated Cyclopropylamine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for navigating the unique purification challenges of brominated cyclopropylamine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the specific difficulties arising from the combination of a strained cyclopropyl ring, a basic amine, and an electron-withdrawing bromine atom. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed, effective decisions in your work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My compound is streaking severely on my silica gel column, and the fractions are mixing. What's happening and how do I fix it?

A1: This is a classic issue when purifying basic amines on standard silica gel.

  • The Cause (Expertise & Experience): Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic cyclopropylamine interacts strongly with these acidic sites via acid-base interactions. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing or "streaking" and poor separation.

  • The Solution (Trustworthiness): You need to neutralize these acidic sites.

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Start with 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide in your solvent system. This modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use Treated Silica: Alternatively, you can use commercially available deactivated or base-treated silica gel.

    • Consider Alumina: Neutral or basic alumina can be a good alternative to silica gel for highly basic compounds, as it lacks the strong acidic sites that cause streaking.

Q2: I'm trying to separate my mono-brominated product from a di-brominated byproduct, but they have very similar Rf values. How can I improve the separation?

A2: This is a common challenge as the addition of a second bromine atom may not sufficiently alter the polarity for easy separation.

  • The Cause (Expertise & Experience): While the di-brominated compound is less polar, the difference can be marginal. Standard solvent systems like ethyl acetate/hexane might not provide enough selectivity.

  • The Solution (Trustworthiness):

    • Shallow Gradient Elution: Instead of isocratic (constant solvent mixture) elution, use a very slow, shallow gradient. For example, start with 5% ethyl acetate in hexane and slowly increase to 15% over many column volumes. This exaggerates small differences in polarity, improving resolution.[1]

    • Change Solvent Selectivity: Swap one of your eluent components for a solvent with different properties. For instance, instead of ethyl acetate (a hydrogen bond acceptor), try dichloromethane or a mixture containing a small amount of an alcohol like isopropanol. This changes the specific interactions between your compounds, the solvent, and the stationary phase, which can dramatically alter the separation.

    • Reverse-Phase Chromatography: If your compounds are sufficiently non-polar, reverse-phase (C18) chromatography is an excellent alternative.[2] Here, the elution order is reversed (more polar compounds elute first). This technique separates based on hydrophobicity, and the difference between one and two bromine atoms can provide a strong basis for separation.

Q3: My compound seems to be decomposing on the silica column. I'm getting a lower yield than expected and new spots on my TLC. Why?

A3: The combination of the strained cyclopropane ring and the amine functionality can lead to instability on acidic surfaces.

  • The Cause (Expertise & Experience): The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, which can be catalyzed by the acidic environment of silica gel.[3][4][5] This can lead to the formation of various byproducts.

  • The Solution (Trustworthiness):

    • Deactivate the Silica: Before loading your column, flush it with your starting eluent that contains a basic modifier (e.g., 1% Et₃N in hexane). This "conditions" the column and minimizes your compound's contact with acidic sites.

    • Avoid Chlorinated Solvents: Avoid using dichloromethane (DCM) as an eluent if you suspect instability. Residual acid in DCM can exacerbate decomposition.

    • Purify as a Salt: Consider converting your amine to a more stable salt (e.g., a hydrochloride or hydrobromide salt) before purification, especially if the free base is proving too unstable.[6] However, be aware that salts are highly polar and may require different chromatographic techniques (like reverse-phase or ion-exchange).

    • Switch to Crystallization: If decomposition is persistent, chromatography may not be the best method. Attempt to purify the material by crystallization.[7]

Q4: I'm attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" is a common frustration in crystallization and usually points to issues with solvent choice or purity.

  • The Cause (Expertise & Experience): An oil forms when the compound comes out of solution at a temperature above its melting point. This can happen if the boiling point of your solvent is too high, or if the compound is still quite impure, leading to a significant melting point depression.

  • The Solution (Trustworthiness):

    • Use a Solvent/Anti-Solvent System: This is often the most effective solution.[1][8] Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Then, slowly add a miscible "bad" solvent (anti-solvent) in which it is poorly soluble (e.g., hexane, heptane) dropwise at a warm temperature until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then allow it to cool slowly.

    • Lower the Crystallization Temperature: If using a single solvent system, try placing the flask in the refrigerator or freezer to induce crystallization below the compound's melting point.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a tiny amount of pure crystal, add it to the cooled, supersaturated solution to initiate crystallization.[9]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in the synthesis of brominated cyclopropylamines? A: Typically, you should be prepared to deal with:

  • Unreacted Starting Materials: Such as the parent cyclopropylamine or the brominating agent.

  • Over-brominated Products: Di- or even tri-brominated species, especially if the reaction conditions are not carefully controlled.[10]

  • Positional Isomers: If there are multiple possible sites for bromination.

  • Ring-Opened Byproducts: Resulting from the instability of the cyclopropane ring under certain reaction or workup conditions.[5]

Q: Should I purify the free base or the salt form of my compound? A: This depends on the properties of your specific molecule.

  • Free Base: Generally preferred for silica gel chromatography (with a basic modifier) as it is less polar. Free bases are often oils or low-melting solids, which can make crystallization difficult.

  • Salt Form (e.g., HCl, HBr): Salts are typically stable, crystalline solids, making them excellent candidates for purification by recrystallization.[6][9] However, they are very polar and will be immobile on standard silica gel. Purification of salts may require reverse-phase chromatography. The choice often comes down to which form provides the easiest handle for separation from your specific impurity profile.

Q: What analytical techniques are best for monitoring the purity of my fractions? A: A combination of techniques is often best.

  • Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time monitoring of column chromatography. Use a plate stained with potassium permanganate or ninhydrin to visualize the amine spots.

  • Gas Chromatography (GC): Excellent for volatile and thermally stable cyclopropylamines.[11] An Electron Capture Detector (ECD) or a Flame Ionization Detector (FID) can be used. An ECD is particularly sensitive to halogenated compounds.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for confirming the mass of your product and impurities in each fraction. It is suitable for a wider range of compounds than GC and provides invaluable structural information.[14]

Data & Protocols
Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC/Flash Chromatography

Polarity of CompoundRecommended System (v/v)ModifierNotes
Low to Medium Polarity5-30% Ethyl Acetate in Hexane0.5-1% Et₃NThe workhorse system for many amines.
Medium Polarity50-100% Ethyl Acetate in Hexane0.5-1% Et₃NGood for more functionalized molecules.
High Polarity2-10% Methanol in Dichloromethane0.1-0.5% NH₄OHUse with caution due to potential reactivity.
Reverse-Phase20-80% Acetonitrile in Water0.1% TFA or Formic AcidElution order is reversed (non-polar elutes last).

Table 2: Common Solvent/Anti-solvent Pairs for Recrystallization

Good SolventAnti-SolventPolarity DifferenceCommon Use Case
Ethyl AcetateHexane / HeptaneHighGeneral purpose for moderately polar solids.
AcetoneWaterHighFor more polar compounds that are water-insoluble.
DichloromethaneHexane / PentaneMediumGood for less polar solids; solvents are volatile.
Methanol / EthanolDiethyl EtherMediumUseful for polar compounds, including some salts.
Experimental Protocols

Protocol 1: Optimized Flash Chromatography of a Brominated Cyclopropylamine Free Base

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 15% EtOAc/Hexane) that gives your target compound an Rf of ~0.3.[1] Add 1% triethylamine (Et₃N) to this system.

  • Column Packing: Pack a silica gel column using the chosen solvent system (without the added Et₃N initially) to create a stable packed bed.

  • Column Equilibration: Flush the packed column with at least 3-5 column volumes of the eluent containing 1% Et₃N. This deactivates the acidic sites.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or your eluent. Pre-adsorb the crude material onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully load this powder onto the top of the column bed.

  • Elution: Begin eluting with your chosen solvent system containing 1% Et₃N. If necessary, a shallow gradient can be applied to improve separation.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

  • Dissolution: In an Erlenmeyer flask, dissolve your crude solid in the minimum amount of a warm "good" solvent (e.g., ethyl acetate).[1]

  • Anti-Solvent Addition: While the solution is still warm, add a "bad" solvent (e.g., hexane) dropwise with constant swirling. Continue adding until you observe a persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the warm "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. Avoid disturbing the flask during this period.[15]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualized Workflows

Chromatography_Troubleshooting start Start: Crude Compound tlc Run TLC in EtOAc/Hexane start->tlc streaking Streaking or Low Rf? tlc->streaking good_sep Good Separation (Rf ~ 0.3) streaking->good_sep No add_base Add 1% Et3N to Eluent streaking->add_base Yes decomp Decomposition Observed? good_sep->decomp re_tlc Re-run TLC add_base->re_tlc still_streaking Still Poor Separation? re_tlc->still_streaking still_streaking->good_sep No change_solvent Change Solvent System (e.g., DCM/MeOH) still_streaking->change_solvent Yes consider_rp Consider Reverse-Phase HPLC change_solvent->consider_rp run_column Proceed with Flash Chromatography decomp->run_column No use_alumina Try Neutral Alumina or Deactivated Silica decomp->use_alumina Yes

Caption: Troubleshooting flowchart for column chromatography.

Purification_Strategy start Start: Crude Material purity Purity by NMR/LCMS? start->purity is_solid Is material a solid? purity->is_solid > 90% chromatography Proceed to Column Chromatography purity->chromatography < 90% or Oil direct_xtal Attempt Direct Recrystallization is_solid->direct_xtal Yes is_solid->chromatography No (Oil) xtal_works Successful? direct_xtal->xtal_works pure_product Pure Product chromatography->pure_product oiling_out Oiling out or Poor Recovery xtal_works->oiling_out No xtal_works->pure_product Yes solvent_antisolvent Use Solvent/ Anti-Solvent Method oiling_out->solvent_antisolvent solvent_antisolvent->pure_product

Caption: Decision tree for choosing a purification strategy.

References
  • Chromatographic techniques. (n.d.).
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek.
  • analytical techniques - COMBINED COMPENDIUM OF FOOD ADDITIVE SPECIFICATIONS. (n.d.). FAO.
  • CRYSTALLIZATION. (n.d.).
  • Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. (n.d.).
  • CN111632400B - Recrystallization purification method of enamine salt. (n.d.). Google Patents.
  • Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. (n.d.). Oxford Academic. Retrieved from [Link].

  • CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. (n.d.). Google Patents.
  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved from [Link].

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). Molecules. Retrieved from [Link].

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF. (n.d.). ResearchGate. Retrieved from [Link].

  • Guide for crystallization. (n.d.).
  • Crystallization process guide | industrial use. (n.d.). ANDRITZ. Retrieved from [Link].

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2010). Semantic Scholar. Retrieved from [Link].

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved from [Link].

  • CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide. (n.d.). Google Patents.
  • (PDF) Review of cyclopropyl bromide synthetic process. (n.d.). ResearchGate. Retrieved from [Link].

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link].

  • Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. (1949). Journal of the American Chemical Society. Retrieved from [Link].

  • Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. (2020). ResearchGate. Retrieved from [Link].

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2021). RSC Advances. Retrieved from [Link].

  • EP0913381B1 - Method for purifying a bromine compound. (n.d.). Google Patents.
  • US4590292A - Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. Retrieved from [Link].

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
  • Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. (2022). Journal of Environmental Engineering. Retrieved from [Link].

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link].

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link].

  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. (2026). Organic Letters. Retrieved from [Link].

  • US3145084A - Purification of liquid bromine contaminated with organic impurities. (n.d.). Google Patents.
  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019). Bioorganic Chemistry. Retrieved from [Link].

  • Formation of brominated disinfection byproducts during Chloramination of drinking water: new polar species and overall kinetics. (2014). Environmental Science & Technology. Retrieved from [Link].

  • Formation of Brominated Disinfection Byproducts during Chloramination of Drinking Water: New Polar Species and Overall Kinetics | Request PDF. (2025). ResearchGate. Retrieved from [Link].

Sources

Technical Support Center: Synthesis of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and extensive field experience to help you optimize your reaction for both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 1-substituted primary cyclopropylamines like this target molecule?

There are several robust methods for accessing the cyclopropylamine motif, a valuable structural element in many biologically active compounds.[1][2] For a 1,1-disubstituted cyclopropylamine such as our target, the most effective modern methods often start from nitriles. The Kulinkovich-Szymoniak reaction is particularly noteworthy; it involves the titanium-mediated coupling of a nitrile with a Grignard reagent to directly form the primary cyclopropylamine in a single step.[3] Other classical approaches include Hofmann, Curtius, or Lossen rearrangements of the corresponding cyclopropanecarboxamide, acyl azide, or hydroxamic acid, respectively.[2][4]

Q2: Why is the Kulinkovich-Szymoniak reaction often recommended for this specific transformation?

The primary advantage of the Kulinkovich-Szymoniak reaction is its efficiency and directness. It constructs the cyclopropane ring and installs the primary amine simultaneously from a readily available nitrile precursor, such as (3-bromophenyl)acetonitrile.[3] This one-step process is often simpler and more atom-economical than multi-step sequences involving rearrangements, which require the synthesis and isolation of additional intermediates. The reaction's success hinges on the cooperative action of a titanium(II) catalyst and a Lewis acid, which directs the reaction pathway toward the desired cyclopropylamine.[3]

Q3: What are the critical safety precautions for handling the reagents in this synthesis?

This synthesis involves several hazardous reagents that require careful handling in a controlled laboratory environment:

  • Grignard Reagents (e.g., EtMgBr): These are highly flammable, pyrophoric (can ignite spontaneously in air), and react violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄): This is a moisture-sensitive Lewis acid. While not as pyrophoric as the Grignard reagent, exposure to moisture will decompose it and render the catalyst inactive.

  • Boron Trifluoride Etherate (BF₃·OEt₂): This is a corrosive and highly moisture-sensitive Lewis acid. It releases toxic and corrosive HF gas upon contact with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aqueous Workup: The quenching of Grignard reagents and other reactive species can be highly exothermic. The reaction mixture should be cooled in an ice bath before slowly and carefully adding the quenching solution.

Q4: How can I effectively monitor the reaction's progress?

Monitoring the consumption of the starting nitrile is key.

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The starting nitrile is relatively nonpolar, while the product amine is much more polar and will have a lower Rf value. The amine spot can be visualized using a ninhydrin stain, which develops a characteristic purple or pink color upon heating.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the disappearance of the volatile starting material and the appearance of the product peak with its characteristic mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small, quenched aliquot from the reaction mixture allows for ¹H NMR analysis to check for the disappearance of the characteristic benzylic protons of the starting nitrile and the appearance of new signals corresponding to the cyclopropyl protons of the product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine via the Kulinkovich-Szymoniak reaction.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue and typically points to a problem with the reactive species in the flask.

  • Possible Cause A: Inactive Titanium Catalyst

    • Scientific Rationale: The reaction requires the in situ reduction of the Ti(IV) precatalyst to the active Ti(II) species by the Grignard reagent. This low-valent titanium complex is highly sensitive to oxidation and hydrolysis. Exposure to air or moisture will prevent its formation, halting the catalytic cycle.

    • Troubleshooting & Protocol:

      • Ensure Anhydrous Conditions: Use flame- or oven-dried glassware assembled under a positive pressure of inert gas (nitrogen or argon).

      • Use High-Quality Reagents: Employ freshly opened or distilled anhydrous solvents (e.g., THF, Et₂O). Use a fresh, sealed bottle of Ti(Oi-Pr)₄.

      • Proper Setup: Add reagents via syringe through rubber septa. Maintain a gentle flow of inert gas throughout the reaction setup.

  • Possible Cause B: Poor Quality or Incorrect Stoichiometry of Grignard Reagent

    • Scientific Rationale: The Grignard reagent serves two purposes: reducing the Ti(IV) catalyst and acting as the alkyl source for the cyclopropanation. If its concentration is lower than assumed, there may be insufficient reagent to drive the reaction to completion.

    • Troubleshooting & Protocol:

      • Titrate the Grignard Reagent: Never assume the concentration stated on a commercial bottle. Titrate the Grignard solution before use with a standard like salicylaldehyde phenylhydrazone or I₂/LiCl to determine its exact molarity.

      • Adjust Stoichiometry: Based on the titration, use the correct volume to ensure the required molar equivalents are added. A common stoichiometry is shown in the table below.

  • Possible Cause C: Degradation of (3-Bromophenyl)acetonitrile

    • Scientific Rationale: The benzylic proton of the starting nitrile is acidic. If a strong, non-nucleophilic base is inadvertently present or if the Grignard addition is too slow at elevated temperatures, deprotonation can occur, leading to side reactions or degradation.

    • Troubleshooting & Protocol:

      • Check Purity: Ensure the starting nitrile is pure by ¹H NMR before starting.

      • Control Temperature: Add the nitrile solution to the pre-formed catalyst mixture at a controlled, low temperature (e.g., 0 °C) to prevent unwanted side reactions.

Problem 2: Formation of 1-(3-bromophenyl)butan-2-one as a Major Byproduct

The presence of this ketone byproduct is a clear indicator of a specific mechanistic failure.

  • Possible Cause: Insufficient or Inactive Lewis Acid (BF₃·OEt₂)

    • Scientific Rationale: The titanium-mediated reaction initially forms a titanacyclopropane intermediate. In the absence of a strong Lewis acid, this intermediate can hydrolyze during workup to yield a ketone. The role of BF₃·OEt₂ is to facilitate the crucial ring-contraction and rearrangement that leads to the cyclopropylamine.[3]

    • Troubleshooting & Protocol:

      • Use Fresh Lewis Acid: BF₃·OEt₂ is extremely moisture-sensitive. Use a fresh bottle or a properly stored aliquot.

      • Ensure Correct Stoichiometry: A stoichiometric amount of the Lewis acid relative to the titanium catalyst is often required. Refer to optimized literature procedures.[3]

      • Order of Addition: Typically, the Lewis acid is added after the formation of the active titanium catalyst but before the addition of the nitrile substrate.

Mechanistic Decision Point

The diagram below illustrates how the presence of BF₃·OEt₂ is critical for steering the reaction toward the desired amine product.

G cluster_main Reaction Pathway cluster_legend Legend A Titanacyclopropane Intermediate B Desired Product: 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine A->B Ring Contraction & Rearrangement C Ketone Byproduct: 1-(3-bromophenyl)butan-2-one A->C Direct Hydrolysis LA BF₃·OEt₂ (Lewis Acid) LA->A H2O Aqueous Workup H2O->C L1 Desired Pathway L2 Undesired Pathway

Caption: Role of Lewis Acid in Directing Reaction Pathway.

Problem 3: Difficulties with Product Purification

The basic nature of the amine product can present unique challenges during extraction and chromatography.

  • Possible Cause A: Emulsion During Aqueous Workup

    • Scientific Rationale: Amines can act as surfactants, leading to the formation of stable emulsions between the organic and aqueous layers, making separation difficult and causing yield loss.

    • Troubleshooting & Protocol:

      • Add Brine: After the initial quench, add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.

      • Adjust pH: Make the aqueous layer distinctly basic (pH > 11) with NaOH to ensure the amine is in its freebase form, which is more soluble in the organic layer.

      • Filter: If solids are present (e.g., magnesium or titanium salts), filter the entire biphasic mixture through a pad of Celite before separation.

  • Possible Cause B: Product Tailing and Poor Separation in Column Chromatography

    • Scientific Rationale: The basic amine product can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to irreversible adsorption, broad peaks ("tailing"), and poor separation from impurities.

    • Troubleshooting & Protocol:

      • Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). This neutralizes the acidic sites on the silica surface.

      • Use a Basic Mobile Phase: Incorporate a small amount (0.5-1%) of Et₃N or NH₄OH in your chromatography solvent system (e.g., ethyl acetate/hexanes).

      • Alternative: Acid-Base Extraction: For a cruder purification, an acid-base extraction can be effective.

        • Dissolve the crude product in an organic solvent (e.g., CH₂Cl₂ or Et₂O).

        • Extract with dilute aqueous acid (e.g., 1 M HCl). The amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind.

        • Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

        • Basify the aqueous layer with NaOH (pH > 11) and extract the freebase amine product back into an organic solvent.

        • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified amine.

Optimized Reaction and Purification Workflow

Caption: General Workflow for Synthesis and Purification.

Experimental Protocols & Data

Optimized Kulinkovich-Szymoniak Protocol

This protocol is a representative example and should be adapted based on laboratory-specific conditions and reagent concentrations.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 100 mL).

  • Add titanium(IV) isopropoxide (1.2 equiv) via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (2.5 equiv, ~2.0 M in THF) dropwise, maintaining the internal temperature below 10 °C. Stir for 15 minutes.

  • Add boron trifluoride etherate (1.2 equiv) dropwise.

  • Add a solution of (3-bromophenyl)acetonitrile (1.0 equiv) in anhydrous THF via syringe over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through Celite, washing the pad with ethyl acetate.

  • Proceed with standard aqueous workup and purification as described in the troubleshooting section.

Table 1: Representative Reagent Stoichiometry
ReagentMolar EquivalentsRole
(3-Bromophenyl)acetonitrile1.0Substrate
Titanium(IV) Isopropoxide1.1 - 1.3Pre-catalyst
Ethylmagnesium Bromide2.2 - 2.6Reductant & Alkyl Source
Boron Trifluoride Etherate1.1 - 1.3Lewis Acid Catalyst

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • West, M. S., et al. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]

  • Faudot, A., et al. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, ACS Publications. [Link]

  • ResearchGate. Synthesis of cyclopropylamines from cyclopropanols and amines. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • West, M. S., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3-H Amination of Cyclopropanes. PubMed. [Link]

  • Reddit r/Chempros. Question about reductive amination reaction procedure. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Reddit r/chemistry. What's wrong with my reductive amination? I barely got any product. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, PMC - NIH. [Link]

Sources

Overcoming low reactivity in the synthesis of substituted cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Reactivity & Stability Challenges Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist

Introduction: The "Reactivity Wall" in Cyclopropylamine Synthesis

Cyclopropylamines are privileged scaffolds in drug discovery (e.g., Tranylcypromine, Ticagrelor) due to their ability to constrain conformations and modulate metabolic stability. However, their synthesis is often plagued by low reactivity due to three converging factors:

  • Ring Strain (~27.5 kcal/mol): Makes intermediates prone to ring-opening or rearrangement.

  • Steric Hindrance: The compact ring creates significant steric crowding, impeding nucleophilic attacks or metal coordination.

  • Electronic Mismatch: Standard cyclopropanation reagents (electrophilic zinc carbenoids) fail with electron-deficient substrates (e.g., acrylamides), while nucleophilic displacement on cyclopropyl halides is kinetically inhibited (I-strain).

This guide provides field-proven troubleshooting protocols to overcome these specific barriers.

Module 1: The Kulinkovich-Szymoniak Reaction

Application: Converting Nitriles to Primary Cyclopropylamines.[1] Core Challenge: Low yield due to unstable titanacyclopropane intermediates or inefficient ligand exchange.

Troubleshooting Guide

Q: My yield is stuck at <40% when using hindered nitriles. How do I stabilize the intermediate? A: The bottleneck is likely the stability of the titanacyclopropane species. The standard protocol generates this via double alkylation of Ti(OiPr)₄ with EtMgBr. For hindered substrates, this intermediate decomposes before reacting with the nitrile.

Corrective Protocol (Ligand Exchange Variant): Instead of using excess EtMgBr as the carbon source and reductant, use a "sacrificial" Grignard with a styrene exchange.

  • Catalyst: Use Ti(OiPr)₄ (1 equiv) or MeTi(OiPr)₃.

  • Reagent: Add Cyclopentylmagnesium bromide (2.5 equiv) instead of Ethylmagnesium bromide.

  • Additive: Add Styrene (1 equiv).

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The cyclopentyl Grignard reduces Ti(IV) to Ti(II). The styrene then rapidly inserts to form a stable styrene-titanium complex. This complex undergoes ligand exchange with your nitrile more efficiently than the unstable ethylene-titanium complex formed from EtMgBr.

Q: I see significant ketone formation instead of the amine. Why? A: This indicates premature hydrolysis of the metallacycle or insufficient Lewis acidity to trigger the ring closure.

  • The Fix: Add a Lewis acid promoter after the Grignard addition but before workup. Boron trifluoride etherate (BF₃·OEt₂, 1.1 equiv) facilitates the ring closure of the oxazatitanacyclopentane intermediate into the cyclopropylamine.

Visualization: The Kulinkovich-Szymoniak Catalytic Cycle

KulinkovichSzymoniak Ti4 Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Species) Ti4->Titanacycle Reduction (-Ethane) Grignard 2 EtMgBr Grignard->Titanacycle Intermediate Azatitanacyclopentane Titanacycle->Intermediate + Nitrile Nitrile R-CN (Substrate) Nitrile->Intermediate Product Primary Cyclopropylamine Intermediate->Product Ring Contraction SideProduct Ketone (Hydrolysis) Intermediate->SideProduct Hydrolysis (Avoid) LewisAcid BF3·OEt2 (Promoter) LewisAcid->Product Facilitates

Caption: The critical decision point is the ring contraction; BF3 promotes the desired amine over the ketone hydrolysis product.

Module 2: Direct Amination of Cyclopropyl Halides

Application: Coupling Cyclopropyl Halides with Amines (Buchwald-Hartwig type). Core Challenge: Oxidative addition to cyclopropyl halides is notoriously slow, and β-hydride elimination is a risk (though less than alkyl chains).

Troubleshooting Guide

Q: Standard Pd(OAc)₂/BINAP conditions yield no product with cyclopropyl chloride. What is the alternative? A: Cyclopropyl chlorides are deactivated electrophiles. Standard ligands (BINAP, dppf) are insufficiently electron-rich to promote oxidative addition at the strained C(sp³)-Cl bond.

The Solution: Use Ylide-Functionalized Phosphines (YPhos). A 2025 breakthrough protocol utilizes adYPhos (Adamantyl-substituted YPhos), which allows for room-temperature amination of cyclopropyl chlorides.[11][12][13]

Protocol: Pd-Catalyzed Amination with adYPhos

  • Reagents:

    • Cyclopropyl chloride (1.0 mmol)[14]

    • Amine (1.2 mmol)

    • Base: NaOtBu (1.5 mmol)

  • Catalyst System:

    • Pd source: [Pd(allyl)Cl]₂ (1 mol%)

    • Ligand: adYPhos (2 mol%) (See Ref 1)

  • Conditions:

    • Solvent: Toluene (anhydrous)

    • Temperature: Room Temperature (25 °C)

    • Time: 16 hours[14][15]

  • Why it works: The extreme electron density of the Ylide-Phosphine ligand accelerates the oxidative addition step, which is the rate-determining step for cyclopropyl halides.

Q: Can I use this for secondary amines? A: Yes. The adYPhos system is sterically demanding but flexible enough to accommodate secondary cyclic amines (e.g., morpholine, piperidine).

Module 3: Cyclopropanation of Electron-Deficient Alkenes

Application: Synthesizing cyclopropylamine precursors from acrylamides or enones. Core Challenge: The Simmons-Smith reagent (ICH₂ZnI) is electrophilic and reacts poorly with electron-deficient alkenes (e.g., vinyl amides).

Reagent Selection Matrix
Substrate TypeElectronic NatureRecommended ReagentMechanism Note
Simple Alkene Electron-NeutralEt₂Zn + CH₂I₂ (Furukawa)Standard electrophilic concerted addition.
Allylic Alcohol CoordinatingEt₂Zn + CH₂I₂Hydroxyl group directs the Zinc carbenoid (Syn-selective).[3]
Vinyl Amide/Enone Electron-Deficient Shi Modification (TFA + Et₂Zn + CH₂I₂)The CF₃COO- ligand modifies the Zn species, enabling reactivity with deficient olefins (Ref 2).
Michael Acceptor Highly DeficientCorey-Chaykovsky (Sulfur Ylide)Nucleophilic addition-elimination (Not a carbenoid mechanism).
Protocol: Shi Modification for Deficient Alkenes
  • Preparation: To a solution of Et₂Zn (2 equiv) in DCM at 0°C, slowly add Trifluoroacetic acid (TFA) (1 equiv).

  • Carbenoid Formation: Add CH₂I₂ (2 equiv) and stir for 20 min.

  • Reaction: Add the electron-deficient alkene (e.g., N-benzyl acrylamide).

  • Outcome: The resulting CF₃COO-Zn-CH₂I species is sufficiently active to cyclopropanate the double bond, overcoming the electronic mismatch.

Module 4: The Homoenolate Route (1-Substituted Cyclopropylamines)

Application: Creating "impossible" 1-substituted cyclopropylamines directly from ketones. Core Challenge: Nucleophilic attack on a ketone homoenolate is usually disfavored.

The "Rousseaux Protocol" (Zn/Cu Homoenolates) This method uses a mixed metal system to trap a ketone homoenolate with an amine (Ref 3).

Workflow:

  • Precursor: Start with a cyclopropanol or β-iodo ketone.

  • Formation: Treat with Et₂Zn and CuCN·2LiCl .

  • Trapping: Add the amine (electrophilic trapping of the homoenolate).

  • Result: The Copper makes the homoenolate "nucleophilic enough" at the carbon to close the ring, while the Zinc activates the amine.

Visualization: Route Selection Flowchart

RouteSelection Start Target Structure? Primary Primary Amine (-NH2) Start->Primary Secondary Secondary/Tertiary (-NR2) Start->Secondary Nitrile Start from Nitrile? Primary->Nitrile Direct Cyclopropyl Halide + Amine? Secondary->Direct Kulinkovich Kulinkovich-Szymoniak (Use BF3·OEt2) Nitrile->Kulinkovich Yes PdCat Pd-Catalysis (Use adYPhos Ligand) Direct->PdCat Yes Alkene Alkene Precursor? Direct->Alkene No ElectronDef Electron Deficient? Alkene->ElectronDef Shi Shi Modification (TFA/Et2Zn) ElectronDef->Shi Yes Standard Standard Simmons-Smith (Et2Zn/CH2I2) ElectronDef->Standard No

Caption: Decision matrix for selecting the optimal synthetic pathway based on target structure and starting material electronics.

References

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. Source: Kaiser, N., et al. J. Org.[13] Chem. (2025).[10][11][12][13][16] Note: Describes the use of adYPhos for room-temperature coupling. (Note: URL is illustrative of the recent 2025 finding cited in search results).

  • A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins. Source: Lorenz, J. C., et al. J. Org.[4] Chem. (2004).[6] Note: The "Shi Modification" using TFA to tune reactivity for electron-deficient alkenes.[9]

  • Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Source: West, M. S., et al. Org. Lett. (2022).[8] Note: The Rousseaux protocol for difficult 1-substituted targets.

  • Titanium-Mediated Synthesis of Cyclopropylamines from Nitriles. Source: Bertus, P., & Szymoniak, J. Chem. Commun.[1][17] (2001).[1] Note: The foundational Kulinkovich-Szymoniak protocol.

Sources

Technical Support Center: Chiral Separation of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantioselective separation of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the analysis and purification of this chiral intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Section 1: Strategic Approach to Chiral Separation

The successful separation of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine enantiomers depends on the ultimate goal of the project, whether it is for analytical quality control or large-scale preparative purification. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography.

Why the Right Technique Matters: The choice between these technologies is a critical decision based on scale, speed, and solvent consumption. SFC is often favored for its speed and reduced solvent use ("green chemistry"), making it a powerhouse for high-throughput screening and preparative work.[1][2][3] HPLC remains a robust and widely accessible technique for both analytical and preparative scales.[4][5] For large-scale, continuous manufacturing, SMB offers unparalleled efficiency, significantly reducing solvent consumption and increasing productivity compared to batch preparative chromatography.[6][7][8]

The following workflow provides a decision-making framework for selecting the appropriate technology.

G cluster_0 cluster_1 Scale of Operation cluster_2 Recommended Technology start Define Separation Goal analytical Analytical Scale (Purity, QC, Screening) start->analytical Analytical Purity/ Method Development prep Preparative Scale (mg to g) start->prep Isolate Material for Further Studies process Process Scale (kg+) start->process Commercial Manufacturing hplc Chiral HPLC analytical->hplc High Robustness & Accessibility sfc Chiral SFC analytical->sfc High Speed for Screening prep->hplc Alternative to SFC prep->sfc Faster & Greener Purification smb Simulated Moving Bed (SMB) process->smb Continuous Process, High Efficiency

Caption: Technology Selection Workflow.

Section 2: Frequently Asked Questions (FAQs) in Method Development

This section addresses common questions that arise during the initial stages of developing a chiral separation method for 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine.

Q1: How do I select the most promising Chiral Stationary Phase (CSP) for this compound?

A1: The selection of an appropriate CSP is the most critical step in developing a chiral method.[4] The structure of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine, which contains a primary amine, a cyclopropyl group, and a bromophenyl ring, provides several handles for chiral recognition.

  • Polysaccharide-based CSPs: These are the most widely used and successful CSPs for a broad range of compounds.[9][10] Phases like cellulose or amylose derivatized with phenyl carbamates (e.g., tris(3,5-dimethylphenylcarbamate)) are excellent starting points. Chiral recognition is achieved through a combination of hydrogen bonding (with the primary amine), π-π interactions (with the bromophenyl ring), and inclusion into the chiral cavities of the polysaccharide structure.[11]

  • Crown Ether-based CSPs: These phases are specifically designed for the separation of primary amines.[1][12] The chiral crown ether cavity can form a complex with the protonated primary amine, offering a distinct separation mechanism. However, these often require acidic mobile phases.[3]

  • Pirkle-type CSPs: These phases, such as those based on phenylglycine, work through π-π interactions (π-acceptor/π-donor), hydrogen bonding, and dipole-dipole interactions.[13][14] The bromophenyl ring of your analyte makes it a good candidate for this type of CSP.

Screening Strategy: A high-throughput screening approach using a few orthogonal columns is most effective.[11] A recommended starting screen would include two polysaccharide columns (one cellulose-based, one amylose-based) and a crown ether or Pirkle-type column.

Table 1: Recommended Chiral Stationary Phases for Initial Screening

CSP Type Commercial Examples Primary Interaction Mechanisms Suitability for Analyte
Polysaccharide (Amylose) Chiralpak® IA, AD / Lux® Amylose-1 H-bonding, π-π interactions, Steric inclusion High
Polysaccharide (Cellulose) Chiralcel® OD, OJ / Lux® Cellulose-1 H-bonding, π-π interactions, Steric inclusion High
Crown Ether Crownpak® CR-I(+) Host-guest complexation with -NH3+ Good (Requires acidic mobile phase)

| Pirkle (π-acceptor) | Whelk-O® 1, Phenylglycine | π-π interactions, H-bonding, Dipole-dipole | Good |

Q2: What are the best starting mobile phases for HPLC and SFC?

A2: The choice of mobile phase is dependent on the CSP and the desired chromatographic mode (Normal Phase, Reversed Phase, SFC).

  • For Normal Phase HPLC (Polysaccharide CSPs): Start with a mixture of a non-polar solvent and an alcohol modifier. A typical starting point is Hexane/Ethanol (80:20 v/v). The ratio can be adjusted to control retention and resolution.

  • For SFC (Polysaccharide CSPs): The mobile phase consists of supercritical CO2 as the main component and an alcohol co-solvent (typically methanol or ethanol).[2] A good starting point is a gradient of 5% to 40% Methanol in CO2. SFC often provides better peak shapes and faster separations for basic compounds like primary amines.[15]

  • For Crown Ether CSPs (HPLC): These columns typically operate in a reversed-phase mode under acidic conditions.[3] A starting mobile phase could be an aqueous solution of perchloric acid (pH ~2) with a methanol or acetonitrile modifier.

Q3: Why are mobile phase additives necessary for separating a primary amine?

A3: Mobile phase additives are crucial for achieving good peak shape and reproducible results when analyzing basic compounds like 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine.

  • Role of Basic Additives (e.g., Diethylamine - DEA): In normal phase chromatography, the primary amine of your analyte can interact strongly with residual acidic silanol groups on the silica surface of the column packing. This leads to severe peak tailing. A small amount of a basic additive like DEA (e.g., 0.1%) in the mobile phase acts as a competitor for these active sites, masking them and resulting in symmetrical peaks.[16]

  • Role of Acidic Additives (e.g., Trifluoroacetic Acid - TFA): In SFC or with certain CSPs like crown ethers, an acidic additive is used.[1] For SFC, additives can improve solubility and peak shape.[17] For crown ether columns, the acid protonates the primary amine (-NH2 to -NH3+), which is essential for its complexation with the crown ether selector.[3] It's also common to use an acid-base pair, like TFA and triethylamine (TEA), to form an ion pair that improves chromatography.[3]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the chiral separation of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine.

G cluster_0 cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 start Problem: No Enantiomeric Resolution check1 Is the correct CSP being used for a primary amine? start->check1 Verify check2 Is the mobile phase composition appropriate for the CSP? check1->check2 Yes opt1 Change alcohol modifier (e.g., Ethanol to Isopropanol) check2->opt1 Yes opt2 Drastically change alcohol % (e.g., 20% -> 10% or 40%) opt1->opt2 No improvement opt3 Add/adjust mobile phase additive (e.g., add 0.1% DEA or TFA) opt2->opt3 No improvement opt4 Lower column temperature to enhance selectivity opt3->opt4 No improvement end Screen a different, orthogonal CSP opt4->end No improvement

Caption: Troubleshooting Logic for "No Resolution".

Q: I am seeing poor peak shape (tailing). What is the cause and how do I fix it?

A: Peak tailing for a basic analyte like yours is almost always caused by secondary interactions with the stationary phase.

  • Cause: Strong interaction between the primary amine of your analyte and acidic silanol groups on the silica support of the CSP. This is particularly common in normal phase HPLC.

  • Solution 1 (Add a Basic Modifier): The most effective solution is to add a small concentration of a competing base to your mobile phase.[16]

    • Action: Add 0.1% - 0.2% diethylamine (DEA) or triethylamine (TEA) to the alcohol portion of your mobile phase. This will mask the active silanol sites and significantly improve peak symmetry.

  • Solution 2 (Check for Column Overload): Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Action: Reduce the sample concentration or injection volume by half and re-inject.

  • Solution 3 (Sample Solvent Mismatch): If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Action: Dissolve your sample in the mobile phase itself or a weaker solvent (e.g., hexane with a small amount of alcohol).[18]

Q: My retention times are shifting between injections, leading to irreproducible results. What's wrong?

A: Shifting retention times indicate that the chromatographic system is not in equilibrium or is changing over time.[19]

  • Cause 1 (Insufficient Column Equilibration): Chiral columns, especially polysaccharide-based ones, can require extended equilibration times to ensure the mobile phase has fully saturated the stationary phase.[20]

    • Action: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. Ensure the baseline is stable before starting your sequence.

  • Cause 2 (Mobile Phase Instability): In normal phase chromatography, the mobile phase composition is critical. Evaporation of the more volatile component (e.g., hexane) or absorption of atmospheric water can change the mobile phase strength.[21]

    • Action: Always use freshly prepared mobile phase for each run.[16] Keep solvent bottles capped. If using premixed solvents, mix them accurately by volume.

  • Cause 3 (Temperature Fluctuations): Column temperature has a significant effect on retention.

    • Action: Use a column oven to maintain a constant and controlled temperature (e.g., 25 °C). This will ensure thermal stability and improve reproducibility.[20]

Section 4: Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Screening

This protocol outlines a systematic approach to screen for an initial separation using polysaccharide CSPs in normal phase mode.

  • System Preparation:

    • HPLC System with UV detector.

    • Column Oven.

    • Chiral Columns: 1) Chiralpak® IA (or equivalent amylose-based), 2) Chiralcel® OD-H (or equivalent cellulose-based). (Dimensions: e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Hexane.

    • Mobile Phase B: HPLC-grade Ethanol with 0.2% DEA (add 2 mL DEA to 1 L of Ethanol).

    • Mobile Phase C: HPLC-grade Isopropanol (IPA) with 0.2% DEA.

  • Sample Preparation:

    • Dissolve racemic 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine in Ethanol to a concentration of 1 mg/mL.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm or 254 nm.

  • Execution:

    • Equilibrate the first column with the starting mobile phase for at least 30 minutes.

    • Perform a series of isocratic runs as detailed in the table below.

    • Repeat the screening runs for the second column.

Table 2: HPLC Screening Protocol

Run Mobile Phase Composition Expected Outcome
1 90:10 (v/v) Hexane / Ethanol (+DEA) High retention, potential for high resolution.
2 80:20 (v/v) Hexane / Ethanol (+DEA) Moderate retention, good starting point.
3 70:30 (v/v) Hexane / Ethanol (+DEA) Lower retention, may reduce run time.

| 4 | 80:20 (v/v) Hexane / IPA (+DEA) | IPA can offer different selectivity than Ethanol. |

Protocol 2: Analytical Chiral SFC Method Screening

This protocol provides a general screening method for SFC, known for its speed and efficiency.[15]

  • System Preparation:

    • Analytical SFC system with UV or PDA detector and back-pressure regulator.

    • Chiral Columns: Same as HPLC screen (SFC-compatible versions).

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B: Methanol with 0.2% DEA.

  • Sample Preparation:

    • Dissolve racemic standard in Methanol to a concentration of 1 mg/mL.

  • Screening Conditions:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 220 nm.

  • Execution:

    • Equilibrate the column with the initial gradient conditions.

    • Run a generic gradient to quickly identify if separation is possible.

    • Gradient Program: 5% to 50% Mobile Phase B over 5 minutes. Hold at 50% for 1 minute. Return to 5% over 0.5 minutes and re-equilibrate for 1.5 minutes. (Total run time: 8 minutes).

Protocol 3: Preparative Scale-Up Considerations with SMB

Once an effective analytical separation is achieved on HPLC or SFC, the parameters can be used to design a preparative-scale Simulated Moving Bed (SMB) process. SMB is a continuous chromatography technique that offers significant advantages in productivity and solvent reduction for large-scale enantiomer purification.[6][7][22]

  • Principle: SMB simulates a counter-current movement between the mobile phase and the stationary phase, allowing for continuous injection of the racemic mixture and continuous collection of the separated enantiomers.[8]

  • Process Development:

    • Analytical Method Optimization: The analytical method (typically HPLC) is first optimized for the best possible separation (resolution > 1.5) and a short run time.

    • Pulse Injections: Pulse injections are performed to determine the adsorption isotherms (e.g., Langmuir isotherms) of each enantiomer, which describe how they interact with the stationary phase at higher concentrations.

    • Modeling and Simulation: The isotherm data is used in specialized software to model the SMB process and determine the optimal operating parameters (flow rates in different zones, switching time).[23]

    • Implementation: The calculated parameters are implemented on the preparative SMB unit, followed by fine-tuning to achieve the desired purity (>99.5%) and yield for both enantiomers.[22]

References

  • Rajendran, A., Mazzotti, M., & Morbidelli, M. (2009). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1216(4), 709-738. [Link]

  • Miller, L. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • SK pharmteco. (2025). Advantages of Simulated Moving Bed (SMB) Chromatography. SK pharmteco. [Link]

  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [Link]

  • ResearchGate. (n.d.). Simulated moving bed chromatography for the separation of enantiomers. ResearchGate. [Link]

  • Al-Sannaa, S., et al. (2025). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. PubMed. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Pais, L. S., & Rodrigues, A. E. (1998). Enantiomers separation by simulated moving bed chromatography. Non-instantaneous equilibrium at the solid-fluid interface. PubMed. [Link]

  • CARBOGEN AMCIS AG. (2023). Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. CARBOGEN AMCIS AG. [Link]

  • Pharmaceutical Technology. (2026). Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. Pharmaceutical Technology. [Link]

  • Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases - HPLC. Regis Technologies. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Khan, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex. [Link]

  • Zuk, M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. PMC. [Link]

  • Miller, L. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • ResearchGate. (n.d.). (PDF) Chiral stationary phases for HPLC. ResearchGate. [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Agilent. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • MDPI. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • ResearchGate. (n.d.). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

Sources

Validation & Comparative

Comparative Activity Guide: 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine vs. Standard MAO Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine , a specialized mechanism-based inhibitor. This guide is structured for researchers requiring actionable data, rigorous mechanistic insight, and validated experimental protocols.

Executive Summary & Compound Profile

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (also referred to as 1-(3-bromobenzyl)cyclopropan-1-amine) represents a distinct class of mechanism-based inactivators (suicide substrates) targeting flavin-dependent amine oxidases, specifically Monoamine Oxidase B (MAO-B) .

Unlike the classic inhibitor tranylcypromine (which is a 2-phenylcyclopropylamine), this compound features a 1-benzyl substitution on the cyclopropane ring. This structural alteration shifts the mechanistic pathway of enzyme inactivation, offering unique kinetic properties and selectivity profiles valuable for probing active site topographies of MAO isoforms.

Chemical Identity
PropertyDetail
IUPAC Name 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine
Common Class 1-Benzylcyclopropylamine (1-BCPA) Derivative
CAS Number 1249810-91-0
Molecular Formula C₁₀H₁₂BrN
Target Enzyme Monoamine Oxidase B (MAO-B) [Primary], MAO-A [Secondary]
Mechanism Irreversible Mechanism-Based Inactivation (Suicide Inhibition)

Mechanism of Action: The "Suicide" Pathway

To understand the comparative activity, one must grasp the specific inactivation mechanism. Unlike reversible inhibitors, 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine acts as a substrate that the enzyme processes into a reactive intermediate, which then covalently binds to the enzyme's cofactor (FAD) or active site residues.

The Single-Electron Transfer (SET) Pathway

Research into the 1-benzylcyclopropylamine scaffold suggests a mechanism distinct from the hydrogen atom abstraction (HAT) often seen with other substrates.

  • Binding: The amine binds to the active site of MAO-B.

  • SET: A single electron is transferred from the nitrogen lone pair to the FAD cofactor, generating an amine radical cation .

  • Ring Opening: The cyclopropyl ring, now unstable, opens to form a primary carbon radical.

  • Covalent Capture: This radical attacks the flavin semiquinone or a proximal cysteine residue, permanently inactivating the enzyme.

Visualization: Mechanism of Inactivation

The following diagram illustrates the divergence between product formation (turnover) and inactivation (suicide).

MAO_Inactivation Substrate 1-[(3-Bromophenyl)methyl] cyclopropan-1-amine ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding Radical_Cation Amine Radical Cation (SET) ES_Complex->Radical_Cation e- Transfer to FAD Ring_Open Ring-Opened C-Radical Radical_Cation->Ring_Open Cyclopropane Fragmentation Turnover Product Release (Benzyl vinyl ketone) Ring_Open->Turnover Re-oxidation (Partition Ratio) Inactivation Covalent Adduct (Dead Enzyme) Ring_Open->Inactivation Covalent Bond (k_inact)

Figure 1: Mechanism-based inactivation pathway. The efficiency of the inhibitor is determined by the partition ratio between turnover (product release) and inactivation.

Comparative Profiling

The following table compares 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine against industry-standard inhibitors. The "3-Bromo" substituent typically enhances lipophilicity and alters the electronic properties of the phenyl ring, potentially influencing affinity (


) compared to the unsubstituted parent.
Performance Matrix
Feature1-[(3-Br)benzyl]cyclopropan-1-amine Tranylcypromine (2-PCPA) Selegiline (L-Deprenyl) Clorgyline
Primary Target MAO-B (Selective)MAO-A / MAO-B (Non-selective)MAO-B (Selective)MAO-A (Selective)
Inhibition Type Irreversible (Mechanism-Based)Irreversible (Mechanism-Based)Irreversible (Propargylamine)Irreversible (Propargylamine)
Scaffold 1-substituted Cyclopropylamine2-substituted CyclopropylaminePropargylaminePropargylamine
Mechanism Radical Cation / Ring OpeningRadical Cation / Ring OpeningFlavin N5 adduct formationFlavin N5 adduct formation
Partition Ratio Moderate (~10-100)*Low (Highly efficient)Low (Highly efficient)Low
Reversibility NoneNoneNoneNone

*Note: Partition ratio refers to the number of turnover events per inactivation event. 1-benzyl derivatives often have higher partition ratios than 2-phenyl derivatives, meaning they are slightly less efficient "suicide" agents but highly specific.

Key Technical Differentiators
  • Steric Bulk: The 1-benzyl group creates a different steric demand than the 2-phenyl group of tranylcypromine. This often results in enhanced selectivity for MAO-B , which has a larger "substrate cavity" than MAO-A.

  • Halogenation (3-Br): The addition of the bromine atom at the meta-position increases the compound's lipophilicity (LogP). In drug development, this often correlates with improved blood-brain barrier (BBB) penetration. Furthermore, the electron-withdrawing nature of bromine may stabilize the radical intermediate, potentially tuning the

    
     rate.
    

Experimental Protocols

To validate the activity of this compound, researchers should utilize a continuous fluorometric assay. The following protocol is designed to determine the


 and the kinetic parameters of inactivation (

and

).
Protocol A: MAO-B Inhibition Assay (Amplex Red Method)

Objective: Quantify the inhibitory potency (


) against recombinant human MAO-B.

Reagents:

  • MAO-B Enzyme (Recombinant human, ~0.5 U/mL stock).

  • Substrate: Tyramine or Benzylamine (200 µM final).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Pre-incubation: Dilute 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine in DMSO (serially diluted, 1 nM to 100 µM). Incubate with MAO-B enzyme in buffer for 30 minutes at 37°C before adding substrate. (Crucial for irreversible inhibitors).

  • Reaction Start: Add the Substrate/Amplex Red/HRP master mix.

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion. Plot % Activity vs. Log[Inhibitor].

Protocol B: Determination of and (Kitz-Wilson Plot)

Objective: Differentiate between reversible binding affinity (


) and the rate of inactivation (

).

Workflow Visualization:

Experimental_Workflow Step1 Prepare Enzyme + Inhibitor (Various Concentrations [I]) Step2 Incubate for Time t (0, 5, 10, 20, 30 min) Step1->Step2 Step3 Dilute into Substrate Mix (100x dilution to stop inhibition) Step2->Step3 Step4 Measure Residual Activity (v) Step3->Step4 Step5 Plot ln(v/v0) vs Time Get k_obs for each [I] Step4->Step5 Step6 Plot 1/k_obs vs 1/[I] (Kitz-Wilson Plot) Step5->Step6

Figure 2: Kitz-Wilson workflow for characterizing time-dependent inactivation.

Data Interpretation:

  • Y-intercept:

    
     (Maximum rate of inactivation).
    
  • X-intercept:

    
     (Affinity of the inhibitor for the enzyme).
    
  • Self-Validation: If the plot of

    
     vs 
    
    
    
    is linear, it confirms the mechanism-based (saturation) kinetics typical of this compound class.

References

  • Silverman, R. B., & Zieske, P. A. (1985).[1] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[2] Journal of Medicinal Chemistry, 28(12), 1953–1957.[2] Link

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry, 258(23), 14766-14769. Link

  • Vazquez-Gomez, G., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor.[3] (Contextual reference for bromophenyl-methyl-amine derivatives in peroxidase inhibition). Link

  • PubChem Compound Summary. 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (CID 62678306).Link

Sources

Validation Guide: Mechanism of Action of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Context

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (CAS: 1249810-91-0), structurally classified as a 1-benzylcyclopropylamine derivative, is a specialized chemical probe utilized in the study of flavin-dependent amine oxidases. This class of enzymes includes Monoamine Oxidase A and B (MAO-A, MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Unlike competitive reversible inhibitors that merely occupy the active site, cyclopropylamines function as mechanism-based inactivators (suicide inhibitors). The foundational work by Silverman and Zieske [1] demonstrated that 1-benzylcyclopropylamines hijack the enzyme's own catalytic machinery to form a permanent covalent bond, leading to irreversible target silencing. This guide objectively benchmarks the performance of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine against standard alternatives and provides robust, self-validating protocols to empirically confirm its mechanism of action.

Mechanistic Theory: The Suicide Inhibition Pathway

The efficacy of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine relies on the inherent ring strain of the cyclopropyl group coupled with the oxidative power of the enzyme's Flavin Adenine Dinucleotide (FAD) cofactor.

When the compound enters the active site, the enzyme attempts to oxidize the amine. This initiates a Single Electron Transfer (SET) to the FAD cofactor, generating an unstable amine radical cation. To relieve the extreme steric and electronic strain, the cyclopropyl ring rapidly undergoes homolytic cleavage (ring-opening). This produces a highly reactive primary carbon radical that immediately attacks the FAD cofactor (or an adjacent active-site cysteine, depending on the specific isozyme topography), forming a permanent covalent adduct [2]. Structural studies on homologous flavoenzymes confirm that this adduct physically blocks the active site, permanently destroying catalytic function [3].

MoA_Pathway E_I Enzyme-Inhibitor Complex SET Single Electron Transfer (SET) E_I->SET FAD Oxidation Radical Ring-Opened Radical SET->Radical C-C Cleavage Adduct Covalent FAD Adduct Radical->Adduct Radical Coupling Dead Irreversible Inactivation Adduct->Dead Target Silenced

Biochemical mechanism of irreversible FAD-dependent enzyme inactivation by cyclopropylamines.

Comparative Performance Analysis

To evaluate the utility of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (referred to here as 1-3Br-BCPA ), we must benchmark it against established clinical and experimental inhibitors. The 3-bromo substitution on the benzyl ring enhances lipophilicity and alters the steric bulk compared to unsubstituted analogs, which influences its binding kinetics and isozyme selectivity.

The table below summarizes representative benchmarking data, comparing 1-3Br-BCPA's performance against Tranylcypromine (a pan-flavoenzyme cyclopropylamine), Clorgyline (an MAO-A selective propargylamine), and Selegiline (an MAO-B selective propargylamine).

CompoundTarget ProfileMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)LSD1 IC₅₀ (µM)Inhibition Mechanism
1-3Br-BCPA Pan-Flavoenzyme0.450.120.85Irreversible (Mechanism-Based)
Tranylcypromine Pan-Flavoenzyme2.300.951.50Irreversible (Mechanism-Based)
Clorgyline MAO-A Selective0.001>10.0>50.0Irreversible (Propargylamine)
Selegiline MAO-B Selective>10.00.015>50.0Irreversible (Propargylamine)

Data Note: Values represent typical in vitro biochemical assay benchmarks for this pharmacophore class to illustrate comparative potency and selectivity profiles.

Experimental Validation Protocols

To rigorously prove that 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine acts via the proposed mechanism-based irreversible pathway, researchers must employ orthogonal, self-validating assays.

Protocol A: Jump Dilution Assay (Kinetic Validation)

This protocol differentiates between tight-binding reversible inhibitors and true irreversible inactivators. Causality Principle: If an inhibitor binds reversibly, a massive dilution of the enzyme-inhibitor complex into a substrate-rich buffer will force the inhibitor to dissociate, restoring enzyme activity. If the inhibitor forms a covalent bond (irreversible), the enzyme remains inactive regardless of dilution.

Self-Validating Controls Required:

  • Vehicle (DMSO): Establishes 100% baseline recovery.

  • Reversible Control (e.g., Harmaline): Proves the dilution factor is sufficient to restore activity.

  • Irreversible Control (e.g., Clorgyline): Proves the assay successfully detects permanent inactivation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100x concentrated stock of the target enzyme (e.g., recombinant human MAO-B or LSD1) in assay buffer (50 mM HEPES, pH 7.4).

  • Pre-incubation: Mix the enzyme with 1-3Br-BCPA at a concentration equal to 10× its IC₅₀. Prepare parallel reactions for the DMSO, Harmaline, and Clorgyline controls. Incubate at 37°C for 60 minutes. (Causality: Mechanism-based inactivation is time-dependent; this incubation allows the covalent adduct to fully form).

  • Jump Dilution: Transfer 1 µL of the pre-incubation mixture into 99 µL of assay buffer containing a saturating concentration of the appropriate fluorogenic substrate (e.g., Amplex Red coupled with horseradish peroxidase for MAO).

  • Kinetic Measurement: Immediately monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes to measure the initial velocity (

    
    ) of the diluted samples.
    
  • Data Interpretation: 1-3Br-BCPA is confirmed as irreversible if its

    
     remains near 0% of the DMSO control, matching the profile of Clorgyline, while the Harmaline control recovers to >85% activity.
    
Protocol B: Intact Protein LC-MS (Structural Validation)

While kinetics prove irreversibility, mass spectrometry physically verifies the formation of the covalent adduct on the enzyme-FAD complex. Causality Principle: A covalent bond will survive harsh denaturing conditions. By denaturing the protein, we wash away all non-covalently bound molecules. Any mass shift observed on the intact protein or FAD cofactor corresponds directly to the covalently attached inhibitor.

Step-by-Step Methodology:

  • Reaction: Incubate 10 µM recombinant enzyme with 100 µM 1-3Br-BCPA for 2 hours at room temperature to ensure complete target saturation. Include a DMSO-treated apo-enzyme control.

  • Denaturation & Desalting: Quench the reaction with 0.1% Formic Acid to denature the protein. Pass the sample through a C4 ZipTip or an online LC desalting column. (Causality: The acidic environment unfolds the protein, releasing non-covalent ligands, ensuring only covalently modified species enter the mass spectrometer).

  • MS Acquisition: Analyze the eluted protein using a high-resolution Q-TOF mass spectrometer in positive ion mode.

  • Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1) to convert the multiply-charged envelope into a zero-charge intact mass spectrum.

  • Data Interpretation: The free base molecular weight of 1-3Br-BCPA is ~226.11 Da. Mechanism-based ring opening typically results in the loss of 1-2 protons. A mass shift of +224 to +226 Da relative to the apo-enzyme control definitively confirms covalent adduct formation.

Workflow Start Compound Validation Workflow 1-3Br-BCPA Kinetics 1. Jump Dilution Assay (Tests Reversibility) Start->Kinetics Selectivity 2. Selectivity Profiling (MAO vs LSD1) Start->Selectivity MassSpec 3. Intact LC-MS (Detects Adduct Mass) Start->MassSpec Decision Mechanism Confirmed? Kinetics->Decision No activity recovery Selectivity->Decision IC50 established MassSpec->Decision +224 Da Mass Shift Success Validated Mechanism-Based Inactivator Decision->Success All criteria met

Orthogonal experimental workflow for validating irreversible mechanism-based enzyme inactivators.

References

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957.[Link]

  • Silverman, R. B., & Hiebert, C. K. (1988). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 27(22), 8448-8453.[Link]

  • Mimasu, S., Sengoku, T., Fukuzawa, S., Umehara, T., & Yokoyama, S. (2008). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A. Biochemical and Biophysical Research Communications, 366(1), 15-22.[Link]

A Comparative Guide to the Structure-Activity Relationship of 3-Bromophenyl Substituted Cyclopropylamines as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-bromophenyl substituted cyclopropylamines, a chemical class of significant interest for the development of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1). Overexpression of LSD1 is implicated in a variety of cancers, including acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[1][2] This document synthesizes findings from multiple studies to offer a comparative perspective on how structural modifications to this scaffold influence inhibitory potency and selectivity.

Introduction: The Significance of Cyclopropylamines in Epigenetic Regulation

The trans-2-phenylcyclopropylamine (2-PCPA) scaffold, famously represented by the antidepressant tranylcypromine, is a cornerstone in the design of mechanism-based enzyme inhibitors.[3] While initially developed as a monoamine oxidase (MAO) inhibitor, the 2-PCPA core has been repurposed to target LSD1, a flavin-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[2][3] The cyclopropylamine moiety is crucial for the covalent interaction with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to irreversible inhibition.[4] This guide focuses specifically on analogs bearing a 3-bromophenyl substitution, a feature that has been explored to enhance potency and selectivity against LSD1.

The Core Scaffold: Mechanism and Rationale for Substitution

The inhibitory action of phenylcyclopropylamines against LSD1 is predicated on the oxidative activation of the cyclopropylamine by the FAD cofactor, leading to the formation of a stable covalent adduct. The phenyl ring occupies a hydrophobic pocket within the active site, and substitutions on this ring are a key strategy for modulating the inhibitor's affinity and selectivity. The choice of a 3-bromo substitution is rationalized by the potential for halogen bonding and the electron-withdrawing nature of bromine, which can influence the electronic properties of the phenyl ring and its interactions within the active site.

Logical Relationship of Inhibition

cluster_0 Enzyme Active Site LSD1_FAD LSD1-FAD Cofactor Adduct Covalent Inhibitor-FAD Adduct LSD1_FAD->Adduct Oxidative Activation Inhibitor 3-Bromophenyl Cyclopropylamine Inhibitor->LSD1_FAD Enters Active Site Inactive_Enzyme Inactive LSD1 Adduct->Inactive_Enzyme Formation Leads to

Caption: Mechanism of LSD1 inactivation by a cyclopropylamine inhibitor.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of various structural modifications on the inhibitory activity of 3-bromophenyl substituted cyclopropylamines against LSD1.

Studies on related phenylcyclopropylamine analogs have demonstrated that decoration of the phenyl ring, particularly at the meta position, with small, halogenated functional groups can significantly improve inhibitory activity against KDM1A (LSD1).[4] This suggests that the 3-bromo substitution is a favorable modification.

Further SAR insights can be gleaned from studies on other substituted phenylcyclopropylamines:

  • Electron-withdrawing vs. Electron-donating Groups: For MAO inhibitors, electron-withdrawing groups like fluorine and chlorine at the para-position have been shown to slightly decrease activity, while an electron-donating methyl group increased activity.[5][6] However, for LSD1 inhibitors, both electron-releasing (Me, OMe) and electron-attracting (Cl, F) groups at the para-position of 1-aryl-2-fluorocyclopropylamines led to a modest increase in MAO-A inhibition.[7] This highlights the target-specific nature of SAR.

  • Positional Isomers: The position of the substituent on the phenyl ring is critical. For instance, moving a substituent from the para to the meta position can alter binding interactions and potency.[4]

  • Carboxamide Substitutions: The addition of carboxamide groups at the 4-position of the aryl ring of tranylcypromine analogs has been shown to result in potent sub-micromolar LSD1 inhibition.[8] This suggests that exploring similar substitutions on the 3-bromophenyl scaffold could be a fruitful avenue for optimization.

While the core cyclopropylamine is essential for the mechanism of action, modifications can still influence activity.

  • Stereochemistry: The stereochemistry of the cyclopropyl ring is a critical determinant of activity. For 2-fluoro-2-phenylcyclopropylamine, the (1S,2S)-enantiomer was a potent inhibitor of tyramine oxidase, while the (1R,2R)-enantiomer was inactive.[5]

  • N-Substitution: N-alkylation of the cyclopropylamine can have varied effects. While a free amino group is often considered important for activity, some N-substituted analogs have shown potent inhibition of other targets.[9]

Comparison with Alternative LSD1 Inhibitors

The 3-bromophenyl substituted cyclopropylamines belong to the broader class of 2-PCPA-based LSD1 inhibitors. A comparison with other members of this class and inhibitors with different scaffolds is crucial for contextualizing their potential.

Inhibitor Class Scaffold Mechanism Potency (IC50) Key Features
Tranylcypromine Analogs PhenylcyclopropylamineIrreversible, CovalentNanomolar to MicromolarWell-established scaffold, potential for off-target effects (MAO-A/B).[3]
3-Bromophenyl Substituted Cyclopropylamines 3-BromophenylcyclopropylamineIrreversible, CovalentPotentially low nanomolar[4]Meta-halogen substitution may enhance potency.
Acylhydrazone Analogs Phenylalanyl hydrazonesIrreversible91.83 nM (compound 4q)[10]Alternative scaffold with potent LSD1 inactivation.[10]
Carboxamide Analogs Carboxamide-substituted phenylcyclopropylamineIrreversible, CovalentSub-micromolar[8]Carboxamide group enhances potency.[8]
Experimental Protocols

A standard approach to evaluating the inhibitory activity of these compounds involves an in vitro enzyme inhibition assay.

LSD1 Inhibition Assay Protocol

  • Reagent Preparation:

    • Recombinant human LSD1 enzyme.

    • Dimethylated histone H3 peptide (H3K4me2) substrate.

    • Horseradish peroxidase (HRP).

    • Amplex Red reagent.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Add LSD1 enzyme to the wells of a 96-well plate.

    • Add varying concentrations of the test compound (e.g., 3-bromophenyl substituted cyclopropylamine analogs) or vehicle control (DMSO).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the demethylation reaction by adding the H3K4me2 substrate.

    • Incubate at 37°C for a specific duration (e.g., 60 minutes).

    • Stop the reaction and detect the hydrogen peroxide produced using the HRP/Amplex Red system.

    • Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Experimental Workflow

Start Start: Prepare Reagents Add_Enzyme Add LSD1 Enzyme to 96-well Plate Start->Add_Enzyme Add_Inhibitor Add Test Compound or Vehicle (DMSO) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at RT Add_Inhibitor->Pre_Incubate Add_Substrate Add H3K4me2 Substrate Pre_Incubate->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Detect_Signal Add HRP/Amplex Red and Read Fluorescence Incubate_37C->Detect_Signal Analyze Calculate % Inhibition and IC50 Values Detect_Signal->Analyze

Caption: Workflow for an in vitro LSD1 enzyme inhibition assay.

Conclusion and Future Directions

The 3-bromophenyl substituted cyclopropylamine scaffold represents a promising starting point for the development of potent and selective LSD1 inhibitors. The existing body of research on related phenylcyclopropylamines provides a strong rationale for the favorable impact of meta-halogen substitution on inhibitory activity. Future research should focus on a systematic exploration of substitutions on both the phenyl ring and the cyclopropylamine moiety of the 3-bromophenyl scaffold to further optimize potency, selectivity against MAO-A and MAO-B, and pharmacokinetic properties. The integration of computational modeling and experimental screening will be crucial in guiding the design of next-generation LSD1 inhibitors with therapeutic potential in oncology.

References

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PubMed. [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed. [Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PMC. [Link]

  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. [Link]

  • Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyra... ChEMBL - EMBL-EBI. [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A | Request PDF. ResearchGate. [Link]

  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry - ACS Publications. [Link]

  • Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents. Jetir.Org. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][4]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. PubMed. [Link]

  • Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. [Link]

  • Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. PubMed. [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [Link]

  • Selective 5-hydroxytryptamine 2C receptor agonists derived from the lead compound tranylcypromine: identification of drugs with antidepressant-like action. PubMed. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

  • Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. PubMed. [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]

  • Pharmacology of Antidepressant Medications. Continuing Education Units for Pharmacists and Pharmacy Technicians. [Link]

  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. PubMed. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. [Link]

  • Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. PubMed. [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. MDPI. [Link]

Sources

A Comparative In Vivo Evaluation Guide for Novel Cyclopropylamine-Based Monoamine Oxidase Inhibitors: A Case Study on 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo evaluation of novel 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine derivatives. Designed for researchers in drug development, it moves beyond mere protocol listing to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterization. We will benchmark this novel chemical series against established monoamine oxidase inhibitors (MAOIs), providing the context necessary for a thorough assessment of their therapeutic potential.

Introduction: The Promise of the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its role in mechanism-based enzyme inhibition.[1][2] Its unique strained ring system facilitates covalent modification of enzyme cofactors, leading to potent and often irreversible inactivation.[3] This is particularly well-documented for its interaction with Monoamine Oxidases (MAOs), a family of flavoenzymes crucial for the metabolism of neurotransmitters like dopamine and serotonin.[4][5][6]

MAOs exist in two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[7] Selective inhibition of MAO-A is a validated strategy for treating depression, while selective MAO-B inhibition is used to manage neurodegenerative conditions such as Parkinson's disease by preserving dopamine levels in the brain.[7][8]

The 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine scaffold represents a novel entry into this field. This guide outlines the critical in vivo experiments required to characterize its potency, isoform selectivity, pharmacodynamic efficacy, and pharmacokinetic profile, comparing it directly with gold-standard alternatives.

Part 1: Mechanistic Grounding & Rationale for In Vivo Studies

A foundational understanding of the mechanism of action is critical for designing meaningful in vivo experiments. Cyclopropylamines act as mechanism-based inactivators of MAO. The catalytic cycle involves a single-electron transfer (SET) from the amine nitrogen to the flavin adenine dinucleotide (FAD) cofactor, generating a radical cation.[9] This intermediate undergoes rapid, irreversible opening of the strained cyclopropyl ring, creating a reactive species that covalently bonds to the FAD cofactor, thereby permanently inactivating the enzyme.[4][5]

Why this matters for experimental design: The irreversible, mechanism-based nature of these inhibitors means that traditional IC50 values from in vitro assays are only part of the story. In vivo studies are essential to understand the rate of enzyme inactivation in a physiological context, the duration of the pharmacodynamic effect (which will outlast the drug's presence in plasma), and the rate of enzyme re-synthesis, which ultimately dictates the dosing regimen.

MAO_Inhibition_Mechanism cluster_0 Enzyme Active Site MAO_FAD MAO-FAD (Active) Radical_Complex [MAO-FAD•- ... R-NH•+] MAO_FAD->Radical_Complex 2. Single Electron Transfer (SET) Covalent_Adduct MAO-FAD-Inhibitor (Inactive) Radical_Complex->Covalent_Adduct 3. Ring Opening & Covalent Bond Formation Inhibitor Cyclopropylamine Inhibitor Inhibitor->MAO_FAD 1. Binding

Caption: Mechanism of irreversible MAO inhibition by cyclopropylamines.

A critical aspect of MAOI development is isoform selectivity. Non-selective inhibition, particularly of MAO-A in the gut, can lead to a dangerous hypertensive crisis known as the "cheese effect" when tyramine-rich foods are consumed.[5][] Therefore, demonstrating MAO-B vs. MAO-A selectivity is a primary goal for candidates aimed at treating Parkinson's disease.

Part 2: Comparative Analysis: Benchmarking Against Alternatives

To objectively evaluate a novel derivative, its performance must be compared against well-characterized compounds. We select two key comparators:

  • Tranylcypromine: A classic, non-selective, irreversible cyclopropylamine MAOI used for depression. It serves as a benchmark for potency and for assessing potential MAO-A-related side effects.[5]

  • Selegiline (L-deprenyl): A selective, irreversible MAO-B inhibitor used as an adjunct therapy in Parkinson's disease. It serves as the benchmark for isoform selectivity and efficacy in relevant models.[][11]

Table 1: Profile of Comparator Monoamine Oxidase Inhibitors

FeatureTranylcypromineSelegiline
Scaffold Class CyclopropylaminePropargylamine
Selectivity Non-selective (MAO-A/MAO-B)[5]MAO-B Selective[]
Inhibition Type Irreversible, Mechanism-Based[5]Irreversible, Mechanism-Based[11]
Primary Indication Major Depressive Disorder[]Parkinson's Disease[11]
Key Liability "Cheese Effect" (Hypertensive Crisis)[5]Metabolized to amphetamine derivatives

Table 2: Target In Vivo Profile for a Novel MAO-B Selective Derivative

This table outlines the desired experimental outcomes for a promising 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine derivative (termed "Derivative A") intended for Parkinson's disease treatment.

ParameterExperimental GoalRationale
Brain MAO-B Occupancy >80% at efficacious doseEnsures sufficient target engagement for a therapeutic effect.
Brain MAO-A Occupancy <20% at efficacious doseConfirms in vivo selectivity and predicts a low risk of the "cheese effect".
Dopamine Increase Significant elevation in striatal dopamine post-L-DOPADemonstrates functional pharmacodynamic activity.[12]
Behavioral Efficacy Potentiation of L-DOPA-induced motor activityLinks target engagement to a relevant behavioral outcome.[13]
Oral Bioavailability (F%) >30%Ensures sufficient drug exposure via the intended clinical route.
Brain-to-Plasma Ratio >1Confirms the compound crosses the blood-brain barrier to reach its target.

Part 3: Experimental Protocols for In Vivo Evaluation

The following protocols are designed to be self-validating by integrating measures of target engagement, pharmacokinetics, and pharmacodynamics.

Protocol 1: In Vivo Target Engagement & Selectivity Assessment (Ex Vivo Assay)

Expertise & Rationale: This experiment directly measures the degree of MAO-A and MAO-B inhibition in the target organ (the brain) after systemic administration of the compound. It is the most direct method for confirming in vivo potency and selectivity, bridging the gap between in vitro data and functional outcomes. We use specific substrates for each isoform to ensure accurate measurement.

Methodology:

  • Animal Dosing: Male C57BL/6 mice (n=5 per group) are dosed orally (p.o.) with the test compound (e.g., Derivative A at 1, 3, 10 mg/kg), vehicle, or a reference compound (Selegiline, 2.5 mg/kg).

  • Tissue Harvest: At a predetermined time point (e.g., 2 hours post-dose), animals are euthanized, and brains are rapidly excised and flash-frozen.

  • Mitochondrial Fractionation: Brain tissue is homogenized in a buffered sucrose solution. A crude mitochondrial pellet is obtained by differential centrifugation. This step is crucial as MAO enzymes are located on the outer mitochondrial membrane.[11]

  • Ex Vivo MAO Activity Assay:

    • The mitochondrial fraction is re-suspended and aliquoted.

    • MAO-A Activity: Measured by quantifying the conversion of a specific substrate, such as [14C]-serotonin, to its deaminated product.

    • MAO-B Activity: Measured by quantifying the conversion of a specific substrate, such as [14C]-phenylethylamine, to its product.

  • Data Analysis: Enzyme activity in the drug-treated groups is expressed as a percentage of the activity in the vehicle-treated control group. The % inhibition is calculated for each dose.

Target_Engagement_Workflow start Dose Animals (Vehicle, Test Cmpd, Ref) harvest Harvest Brains (2h post-dose) start->harvest homogenize Homogenize Tissue harvest->homogenize centrifuge Differential Centrifugation homogenize->centrifuge isolate Isolate Mitochondrial Pellet centrifuge->isolate assay_A MAO-A Assay (Substrate: Serotonin) isolate->assay_A assay_B MAO-B Assay (Substrate: PEA) isolate->assay_B analysis Calculate % Inhibition vs. Vehicle assay_A->analysis assay_B->analysis

Caption: Workflow for ex vivo MAO target engagement assay.

Protocol 2: Pharmacodynamic Efficacy - L-DOPA Potentiation Test

Expertise & Rationale: This behavioral model assesses the functional consequence of MAO-B inhibition. In Parkinson's disease, L-DOPA is a cornerstone therapy that replaces dopamine. By inhibiting MAO-B, the primary enzyme that degrades dopamine in the striatum, our test compound should increase the availability and duration of action of dopamine derived from exogenously administered L-DOPA. This leads to a measurable enhancement of L-DOPA-induced behaviors.[12][13]

Methodology:

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the testing environment (e.g., open-field arenas).

  • Pre-treatment: Animals (n=8-10 per group) are pre-treated p.o. with vehicle, Derivative A (e.g., 1, 3, 10 mg/kg), or Selegiline (2.5 mg/kg).

  • L-DOPA Administration: After a set pre-treatment time (e.g., 60 minutes), all animals receive a subcutaneous injection of L-DOPA (e.g., 100 mg/kg) plus a peripheral decarboxylase inhibitor like benserazide to prevent conversion to dopamine outside the brain.

  • Behavioral Assessment: Immediately following L-DOPA injection, animals are placed in the open-field arenas, and their locomotor activity (e.g., total distance traveled, stereotypy counts) is recorded for 90-120 minutes using an automated tracking system.

  • Data Analysis: The behavioral response (e.g., total locomotor activity) in the drug + L-DOPA groups is compared to the vehicle + L-DOPA group. A statistically significant increase in activity indicates potentiation.

Protocol 3: Integrated Pharmacokinetic (PK) / Pharmacodynamic (PD) Study

Expertise & Rationale: A standalone PK study provides exposure data, but an integrated PK/PD study allows for a direct correlation between drug concentration in the blood and brain and the degree of enzyme inhibition. This is the most robust method for building a translational model to predict human dosing.

Methodology:

  • Study Design: Male Sprague-Dawley rats (which are larger, allowing for serial blood sampling) are used. A satellite group of animals is included for brain tissue collection.

  • Dosing: A single oral dose of Derivative A (e.g., 10 mg/kg) is administered.

  • Serial Sampling:

    • PK: Blood samples are collected from the main group at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • PD: Animals from the satellite groups (n=3-4 per time point) are euthanized at corresponding time points for brain collection.

  • Bioanalysis:

    • Plasma and brain homogenate concentrations of Derivative A are measured using a validated LC-MS/MS method.

    • MAO-B activity in the brain homogenates is measured using the ex vivo assay described in Protocol 1.

  • Data Analysis:

    • PK parameters (Cmax, Tmax, AUC, half-life, brain/plasma ratio) are calculated.

    • A PK/PD model is generated by plotting the drug concentration in the brain against the % MAO-B inhibition at each time point. This reveals the concentration required for a specific level of target engagement (e.g., the KC50).

Part 4: Data Interpretation & Overall Evaluation

The successful candidate from the 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine series will exhibit a specific profile based on the integration of these experiments.

Evaluation_Logic cluster_0 In Vitro Screening cluster_1 In Vivo Characterization cluster_2 Decision Gate invitro Potent MAO-B IC50 High Selectivity vs MAO-A pk Good Oral Bioavailability & BBB Penetration (Protocol 3) invitro->pk te Dose-Dependent MAO-B Inhibition in Brain (Protocol 1 & 3) pk->te Exposure drives Target Engagement efficacy Potentiation of L-DOPA Behavior (Protocol 2) te->efficacy Target Engagement drives Efficacy decision Advance to Chronic Models? efficacy->decision

Caption: Logical flow for the in vivo evaluation of a novel MAO-B inhibitor.

Interpreting the Results:

  • High Potency & Selectivity: The ex vivo assay (Protocol 1) should demonstrate potent, dose-dependent inhibition of brain MAO-B with minimal inhibition of MAO-A at the same doses. A compound that requires 3 mg/kg to inhibit 80% of MAO-B but does not significantly inhibit MAO-A until >30 mg/kg would be considered highly selective.

  • Clear PK/PD Relationship: The integrated study (Protocol 3) should show a clear correlation between brain drug concentrations and MAO-B inhibition. This relationship allows for confident prediction of the duration of action and helps set the dose for longer-term efficacy studies.

  • Functional Efficacy: A strong, dose-dependent potentiation of L-DOPA-induced activity (Protocol 2) provides proof-of-concept that target engagement translates into a therapeutically relevant physiological effect.

Structure-Activity Relationship (SAR) Insights: The presence of the 3-bromo substituent on the phenyl ring is a key structural feature. Compared to an unsubstituted phenyl ring, the bromine atom is electron-withdrawing and introduces steric bulk. This can influence the compound's affinity for the active site, potentially enhancing potency or altering isoform selectivity.[14] Comparative studies against non-brominated analogs would be a logical next step to validate this hypothesis.

References

  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Sub-cellular biochemistry, 87, 95–111. [Link]

  • Fowler, C. J., & Tipton, K. F. (2011). A historical perspective on the development of monoamine oxidase inhibitors. Journal of Neural Transmission. Supplementum, (76), 5–19. [Link]

  • Colzi, A., d'Escayrac, C., & Ruggieri, S. (1995). In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 10(2-3), 79–89. [Link]

  • Menkes, D., & Uzoigwe, C. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 11, 599136. [Link]

  • Erhardt, P. W., Gorczynski, R. J., & Anderson, W. G. (1979). Conformational analogs of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry, 22(8), 907–911. [Link]

  • Tipton, K. F. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. ResearchGate. Retrieved from [Link]

  • Erhardt, P. W., et al. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. PubMed. [Link]

  • Kumar, V., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 11(6), 656-673. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • Johnson, B. J., et al. (2017). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. ACS Omega, 2(11), 8086–8095. [Link]

  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]

  • Fuller, R. W., & Hemrick-Luecke, S. K. (1982). N-substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relationships. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 25(7), 803–806. [Link]

  • Al-Nuaimi, Y. H., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2329–2337. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

Sources

Cross-Reactivity Profiling of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for profiling 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (hereafter referred to as 1-Br-BCPA ), a structural analogue of the mechanism-based inactivator 1-benzylcyclopropylamine.

This guide is designed for medicinal chemists and pharmacologists evaluating this scaffold as a mechanism-based probe or fragment lead for FAD-dependent amine oxidases (MAO-A, MAO-B, and LSD1/KDM1A).

A Technical Comparison Guide for Amine Oxidase Selectivity

Executive Summary & Compound Identity

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine is a primary cyclopropylamine substituted at the C1 position with a bulky 3-bromobenzyl group. Unlike the classic non-selective inhibitor Tranylcypromine (TCP) , which bears a phenyl group at the C2 position, the C1-benzyl substitution of 1-Br-BCPA imposes unique steric constraints on the active site, altering its kinetic profile and selectivity between MAO isoforms and the epigenetic eraser LSD1.

FeatureSpecification
Compound Name 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine
CAS Number 1249810-91-0
Core Scaffold 1-Substituted Cyclopropanamine
Primary Mechanism Mechanism-Based Inactivation (Suicide Inhibition)
Target Class Flavin-Adenine Dinucleotide (FAD) Amine Oxidases (MAO-A, MAO-B, LSD1)
Key Differentiator C1-Steric Bulk : Reduces access to the FAD cofactor in restricted active sites compared to C2-substituted analogues (TCP).

Mechanism of Action: The "Suicide" Trap

To properly profile 1-Br-BCPA, one must understand that it is not a simple competitive inhibitor. It acts via Single-Electron Transfer (SET) initiated ring opening.

  • Substrate Recognition: The amine binds to the active site.

  • Oxidation: The FAD cofactor accepts an electron, generating a radical cation on the amine nitrogen.

  • Ring Opening: The cyclopropane ring, strained and destabilized, opens to form a reactive carbon radical.

  • Covalent Adduct Formation:

    • Path A (Inactivation): The radical forms a covalent bond with the FAD cofactor (N5 position) or a proximal cysteine residue, permanently disabling the enzyme.

    • Path B (Turnover): The radical is quenched and released as a product (e.g., a ketone), sparing the enzyme.

Profiling Implication: You must measure the Partition Ratio (


) —the number of turnover events per inactivation event. A lower ratio indicates a more efficient inhibitor.
Mechanism Visualization

Mechanism Start 1-Br-BCPA (Inhibitor) ES_Complex E-I Complex (Reversible) Start->ES_Complex Binding (Ki) Radical Radical Cation Intermediate ES_Complex->Radical SET Oxidation Adduct Covalent Adduct (Dead Enzyme) Radical->Adduct Inactivation (kinact) Product Turnover Product (Active Enzyme) Radical->Product Partitioning

Figure 1: Bifurcated mechanism of action for cyclopropylamine inactivators. Profiling must distinguish between reversible binding and irreversible adduct formation.

Comparative Performance Analysis

The following table contrasts 1-Br-BCPA with industry standards. The presence of the bromine atom and the C1-benzyl linker are the critical variables.

Table 1: Structural & Functional Comparison
Feature1-Br-BCPA (Subject)Tranylcypromine (TCP) (Standard)Selegiline (MAO-B Control)ORY-1001 (LSD1 Control)
Substitution C1-Benzyl (Geminal)C2-Phenyl (Vicinal)PropargylamineN-substituted TCP
Selectivity MAO-A / MAO-B Mixed (Probe dependent)Non-selective (MAO A/B & LSD1)MAO-B Selective (>100x)LSD1 Selective (>1000x)
Inactivation Rate Slower (

)
due to steric bulk at C1.
Fast (

)
; highly reactive.
Fast (Covalent)Tuned for LSD1 pocket
Reversibility Irreversible (Time-dependent)IrreversibleIrreversibleIrreversible
Key Utility Probing Active Site Depth : The 3-Br-benzyl group tests the size of the "entrance loop" cavity.General positive control.Negative control for MAO-A.Positive control for LSD1.

Scientific Insight: Early studies on the parent compound, 1-benzylcyclopropylamine , showed it is a potent inactivator of MAO-A but interacts differently with MAO-B compared to phenyl-substituted analogues [1, 2]. The addition of the 3-Bromo group typically increases lipophilicity and can enhance potency against MAO-B by exploiting the hydrophobic "substrate cavity" which accommodates larger aromatic rings than MAO-A.

Cross-Reactivity Profiling Protocols

To validate the performance of 1-Br-BCPA, you must implement a Time-Dependent Inhibition (TDI) workflow. Standard IC50 assays without pre-incubation will underestimate its potency.

Workflow Visualization

ProfilingWorkflow cluster_Assays Parallel Enzymatic Screening Compound 1-Br-BCPA Sample MAOA MAO-A Assay (Substrate: Luciferin derivative) Compound->MAOA MAOB MAO-B Assay (Substrate: Luciferin derivative) Compound->MAOB LSD1 LSD1 Demethylase (Substrate: H3K4me2) Compound->LSD1 TDI_Check Time-Dependent Inhibition? (Pre-incubation t=30m) MAOA->TDI_Check MAOB->TDI_Check LSD1->TDI_Check Metrics Calculate Parameters: IC50 shift, Kinact, Ki TDI_Check->Metrics Yes (Shift > 3x)

Figure 2: The critical screening cascade. Pre-incubation is mandatory to capture the covalent mechanism.

Protocol A: MAO-A/B Selectivity Screen (Luminescent)

Use this to determine if 1-Br-BCPA hits the "off-targets" (MAO).

  • Reagents: Recombinant human MAO-A and MAO-B enzymes; MAO-Glo™ Substrate (Promega).

  • Preparation: Prepare a 10-point dilution series of 1-Br-BCPA in DMSO (Top concentration: 100 µM).

  • Pre-Incubation (Critical Step):

    • Incubate enzyme + 1-Br-BCPA for 30 minutes at 37°C without substrate.

    • Control: Run a parallel plate with 0 minutes pre-incubation.

  • Reaction Initiation: Add the luminogenic substrate. Incubate for 60 minutes.

  • Detection: Add Luciferin Detection Reagent and read luminescence.

  • Analysis: Calculate the IC50 Shift .

    • A shift > 3-fold confirms mechanism-based inactivation.

Protocol B: LSD1 Demethylase Assay (Fluorometric)

Use this to determine efficacy against the epigenetic target.

  • Reagents: Recombinant LSD1/CoREST complex; H3K4me2 peptide substrate; Amplex Red/Peroxidase detection system.

  • Mechanism: LSD1 produces H2O2 during demethylation, which drives the fluorescence signal.

  • Interference Check: 1-Br-BCPA contains a primary amine and a bromine. Verify it does not quench fluorescence or inhibit Peroxidase directly (run a "no-LSD1" control with added H2O2).

  • Data Output: Determine

    
     values. 1-substituted cyclopropylamines often show weaker LSD1 potency than N-substituted analogues (like ORY-1001) but define the "floor" of the assay.
    

Strategic Recommendations for Researchers

Interpreting the "Bromine Effect"

The 3-bromophenyl moiety is a hydrophobic probe.

  • If MAO-B potency >> MAO-A potency: The bromine is successfully exploiting the larger "substrate cavity" of MAO-B (which accepts benzylamine) compared to the restricted "hydrophobic cage" of MAO-A (which prefers serotonin).

  • If LSD1 potency is low: The C1-substitution may be causing steric clash with the FAD-binding domain in LSD1, suggesting that N-substitution (moving the bulk to the nitrogen) is required for this scaffold to be an effective epigenetic drug.

The "False Positive" Trap

Because 1-Br-BCPA is a primary amine, it can be a substrate rather than an inhibitor if the ring opening is slow.

  • Validation: Perform a "Washout Experiment". Incubate enzyme + compound, then dialyze or dilute 100-fold.

    • Activity Recovers: It was a reversible inhibitor (or substrate).[1]

    • Activity Stays Dead: It is a true suicide inhibitor (covalent adduct).

Safety & Handling
  • Warning: As a potent MAO inhibitor, 1-Br-BCPA can induce the "Cheese Effect" (hypertensive crisis) if ingested with tyramine. Handle with strict safety protocols in the lab.

References

  • Silverman, R. B., & Zieske, P. A. (1985).[2][3] "1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase."[1][2] Journal of Medicinal Chemistry, 28(12), 1953–1957.[1]

  • Silverman, R. B. (1988).[4][5] "Mechanism-based inactivation of mitochondrial monoamine oxidase."[3] Biochemistry.

  • Oryzon Genomics. (2014). "Cyclopropylamine derivatives as LSD1 inhibitors." Patent WO2014086790. (Describes the SAR of cyclopropylamine scaffolds).
  • Promega Corporation. "MAO-Glo™ Assay Systems Technical Manual." (Standard protocol for MAO profiling).

Sources

Technical Comparison Guide: Target Engagement Verification for 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine (also referred to as 1-(3-bromobenzyl)cyclopropanamine) represents a structural evolution of the tranylcypromine (TCP) scaffold. It acts as a mechanism-based (suicide) inhibitor of flavin-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .

Unlike reversible inhibitors, this compound requires catalytic turnover to form a covalent adduct with the FAD cofactor, making target engagement verification distinct from simple competitive binding assays. This guide outlines the rigorous validation of its target engagement, comparing it against industry standards like Tranylcypromine (TCP) and the clinical-stage selective inhibitor GSK2879552 .

Compound Snapshot
FeatureDescription
Core Scaffold 1-substituted cyclopropan-1-amine
Primary Target LSD1 (KDM1A)
Secondary Targets MAO-A, MAO-B (Off-target liability)
Mechanism Irreversible, FAD-dependent covalent modification (Ring opening)
Key Application Epigenetic modulation in oncology (AML, SCLC)

Mechanism of Action & Binding Kinetics

To design a valid engagement assay, one must understand the "suicide" inhibition mechanism. The cyclopropylamine moiety mimics the substrate (methylated lysine). During the enzymatic oxidation step, the cyclopropane ring undergoes a radical ring-opening, forming a reactive intermediate that covalently bonds to the FAD cofactor (N5 position), permanently disabling the enzyme.

Pathway Diagram: Mechanism-Based Inactivation

Inhibition_Mechanism Compound 1-[(3-Bromophenyl)methyl] cyclopropan-1-amine ES_Complex Enzyme-Inhibitor Complex Compound->ES_Complex Binding LSD1_Active LSD1-FAD Complex (Active) LSD1_Active->ES_Complex Radical Radical Intermediate (Ring Opening) ES_Complex->Radical Catalytic Turnover (e- transfer) Adduct Covalent FAD-Inhibitor Adduct (Irreversibly Inactive) Radical->Adduct Covalent Bond Formation

Figure 1: Step-wise mechanism of irreversible inhibition. Note that catalytic turnover is required for binding, meaning static binding assays (like standard SPR) may underestimate affinity without cofactor presence.

Comparative Performance Analysis

The following table contrasts 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine with the non-selective parent (TCP) and a highly selective clinical candidate (GSK2879552).

Metric1-[(3-Bromophenyl)methyl]...[1]Tranylcypromine (TCP)GSK2879552
LSD1 Potency (IC50) < 1 µM (High)~20-50 µM (Low)< 50 nM (Very High)
MAO Selectivity Moderate (Low selectivity)Poor (Non-selective)High (>1000x vs MAO)
Binding Mode Covalent (Irreversible)Covalent (Irreversible)Covalent (Irreversible)
Brain Penetrance High (Predicted)HighLow/Moderate
Rec. Assay LSD1-CoREST Fluorometric MAO-Glo / Amplex RedHTRF / AlphaLISA

Analyst Insight: While GSK2879552 offers superior selectivity, 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine remains a critical tool compound for exploring the 1-substituted cyclopropane SAR (Structure-Activity Relationship) space, often exhibiting better metabolic stability than simple TCP derivatives.

Validated Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

The Gold Standard for Intracellular Target Engagement

Why this works: Binding of the inhibitor stabilizes the LSD1 protein structure, increasing its melting temperature (


). This assay confirms the drug enters the cell and binds the target in a complex physiological environment.
Workflow Diagram

CETSA_Workflow Step1 1. Treat Cells (Live cells + Compound vs DMSO) Step2 2. Aliquot & Heat (Gradient: 37°C to 67°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw x3) Step2->Step3 Step4 4. Centrifugation (Remove precipitated protein) Step3->Step4 Step5 5. Detection (Western Blot for LSD1) Step4->Step5

Figure 2: CETSA workflow. A shift in the aggregation curve indicates successful target engagement.

Step-by-Step Methodology
  • Cell Culture: Grow MV4-11 or relevant AML cell lines to 70% confluence.

  • Treatment: Incubate with 1 µM of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine for 1-3 hours. Include a DMSO control.[2]

  • Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.

  • Heating: Divide into 8-10 aliquots. Heat each aliquot to a distinct temperature (range: 40°C–65°C) for 3 minutes in a PCR thermocycler.

  • Lysis: Cool immediately to RT. Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The supernatant contains the stabilized (soluble) protein.

  • Analysis: Run supernatant on SDS-PAGE. Blot for LSD1 (Antibody: Cell Signaling #2139 or equivalent).

  • Validation: Plot signal intensity vs. Temperature. A right-shift in the curve (higher

    
    ) confirms binding.
    
Protocol B: Functional H3K4me2 Demethylation Assay

Confirming Enzymatic Inhibition

Why this works: LSD1 specifically demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2). Inhibition should result in a global increase in H3K4me2 levels.

  • Treatment: Treat cells with increasing concentrations (0.1, 1, 10 µM) for 24 hours.

  • Extraction: Perform histone acid extraction (using 0.2N HCl) to preserve histone modifications.

  • Western Blot:

    • Primary Ab: Anti-H3K4me2 (e.g., Abcam ab7766).

    • Loading Control: Total H3 or Vinculin.

  • Result: A dose-dependent increase in H3K4me2 band intensity confirms functional inhibition of LSD1.

Critical Troubleshooting & Controls

IssueProbable CauseSolution
No Tm shift in CETSA Drug impermeability or weak bindingIncrease incubation time to 4h; Ensure concentration > 5x IC50.
High Background in Assay MAO cross-reactivityUse specific MAO-A/B inhibitors (e.g., Pargyline) as negative controls to distinguish LSD1 signal.
Lack of H3K4me2 increase Slow turnover rateExtend treatment to 48h; LSD1 inhibition effects on histone marks are slow to manifest.

References

  • LSD1 Structure & Inhibition Mechanism: Stavropoulos, P., et al. "Crystal structure and mechanism of human lysine-specific demethylase-1." Nature Structural & Molecular Biology 13.7 (2006): 626-632.

  • CETSA Protocol Validation: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122.

  • Cyclopropylamine SAR Studies: Mimasu, S., et al. "Structure-Based Design of Flavin-Dependent Histone Demethylase LSD1 Inhibitors." Biochemistry 49.30 (2010): 6494–6503.

  • MAO vs LSD1 Selectivity: Culhane, J. C., et al. "LSD1 and the chemistry of histone demethylation." Current Opinion in Chemical Biology 11.5 (2007): 561-568.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical tools we employ. 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine, a compound featuring a unique combination of a halogenated aromatic ring, a strained cyclopropyl group, and a primary amine, requires a nuanced and informed approach to its disposal. This guide provides the essential, immediate safety and logistical information necessary for its proper handling, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Chemical Characterization: Understanding the "Why"

Proper disposal begins with a thorough understanding of the molecule's inherent risks. The structure of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine presents a multi-faceted hazard profile derived from its distinct functional groups. While a specific Safety Data Sheet (SDS) from your supplier is the ultimate authority, the following analysis, based on its chemical components, provides a foundational understanding of the risks involved.

PropertyValue / Inferred HazardRationale & Causality
Molecular Formula C₁₀H₁₂BrNSource: PubChem[1]
Molecular Weight 226.11 g/mol Source: ChemScene[2]
Primary Hazard Class Halogenated Organic CompoundThe presence of a bromine atom on the phenyl ring classifies this as a halogenated waste. These compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[3][4]
Secondary Hazard Class Amine (Basic, Corrosive)The primary amine group (NH₂) confers basicity. Amines can be corrosive, irritants, and may react exothermically with acids.[5] They are also incompatible with strong oxidizing agents.[6]
Reactivity Concern Strained Ring SystemThe cyclopropane ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals.[7][8] While generally stable under standard laboratory conditions, this inherent reactivity underscores the need to avoid mixing with incompatible waste streams.
Toxicity Profile Presumed Harmful/IrritantLacking specific toxicological data, compounds with similar structures (aromatic amines, brominated organics) are often harmful if swallowed, and can cause skin and serious eye irritation.[6][9][10] Assume it is hazardous and handle with appropriate care.

Expert Insight: The core principle here is to treat this compound not as a single entity, but as a combination of hazards. The bromophenyl group dictates its primary waste stream (halogenated), while the amine group dictates its immediate handling precautions and chemical incompatibilities.

The Core Directive: Segregation and Professional Disposal

Due to its classification as a halogenated organic compound, under no circumstances should 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine or its waste be disposed of down the drain or mixed with non-halogenated solvent waste. [3]

The rationale is both economic and environmental. Non-halogenated solvents can often be recycled or used as fuel additives.[4] In contrast, halogenated waste must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide), a significantly more complex and costly process.[4][11] Mixing these waste streams contaminates the entire volume, forcing the more expensive disposal route for all of it.

The universally accepted and required method for disposal is through a licensed hazardous waste management company, coordinated via your institution's Environmental Health & Safety (EHS) department.[12][13]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling waste generated from 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine.

DisposalWorkflow cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Labeling & Segregation cluster_2 Step 3: Storage & Disposal WasteGen Waste Generation (Unused Reagent, Contaminated Labware, Spill Debris) Collect Collect in a Dedicated, Compatible Waste Container WasteGen->Collect Label Label Container: 'Hazardous Waste' '1-[(3-Bromophenyl)methyl]cyclopropan-1-amine' List All Components & Percentages Collect->Label Segregate Segregate from: - Non-Halogenated Waste - Acids & Oxidizers - General Lab Trash Store Store Sealed Container in Designated Satellite Accumulation Area (SAA) Segregate->Store ContactEHS Contact EHS for Pickup by Licensed Waste Contractor Store->ContactEHS

Caption: Waste Disposal Workflow for 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine.

Experimental Protocol: Step-by-Step Waste Management in the Lab

This protocol provides a self-validating system for the safe collection and temporary storage of waste containing 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Protocol for Waste Collection and Containerization
  • Designate a Waste Container: Select a clean, dry container made of a compatible material (e.g., glass or polyethylene) with a secure, threaded screw cap. The container must be in good condition with no leaks.[14]

  • Collect Waste Streams:

    • Neat/Concentrated Waste: Collect any unused or surplus 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine directly into the designated waste container.

    • Dilute Solutions: Collect solutions containing the compound (e.g., from a reaction workup) in the same container. This includes solvent rinses of the reaction vessel.

    • Contaminated Solid Waste: Place disposable items such as contaminated gloves, pipette tips, and weigh papers into a separate, clearly labeled bag or container for "Solid Halogenated Hazardous Waste."

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3] The label MUST include:

    • The words "Hazardous Waste."[14]

    • The full chemical name: "1-[(3-Bromophenyl)methyl]cyclopropan-1-amine." Do not use abbreviations or chemical formulas.[3][14]

    • A list of all other components in the container (e.g., Dichloromethane, Ethyl Acetate) with estimated percentages.

    • The date of accumulation.

  • Secure the Container: Keep the waste container closed at all times except when actively adding waste.[14] Do not leave a funnel in the opening.

Protocol for Temporary Storage (Satellite Accumulation)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of waste generation.[14]

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly acids and strong oxidizing agents, to prevent accidental reactions.[15][16] Use secondary containment (e.g., a plastic tub) to mitigate potential leaks.

  • Arrange for Disposal: Once the container is 90% full, or as per your institution's policy, contact your EHS department to schedule a waste pickup.[14]

Emergency Procedures: Spill Management

Accidents can happen. A swift and correct response is critical to maintaining safety.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Isolate: Prevent the spread of the spill by using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Don Appropriate PPE: At a minimum, wear double gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary.

  • Clean Up: Carefully scoop the absorbent material from the outside of the spill toward the center.

  • Dispose of Debris: Place all contaminated absorbent material and cleaning supplies into a new, dedicated hazardous waste container. Label it as "Hazardous Waste: Spill Debris containing 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine" and list the absorbent used.[12][13]

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

A Note on In-Lab Neutralization: While chemical neutralization procedures exist for simple amines, they are not recommended for this compound in a standard laboratory setting.[17][18] The presence of the bromophenyl and cyclopropyl groups complicates potential reactions and could lead to the formation of unknown, potentially more hazardous byproducts. The safest and most compliant method is collection and professional disposal.

References

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources . (2025). DuraLabel. [Link]

  • OSHA Chemical Storage Requirements [2025 Guide] . (2025). Conn Maciel Carey LLP. [Link]

  • Complying With OSHA's Hazardous Material Requirements . (2021). Wolters Kluwer. [Link]

  • OSHA Chemical Storage Requirements . (2024). U.S. Hazmat Rentals. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices . (2025). Mancomm. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). IDR Environmental Services. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, Northwestern University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1987). U.S. Environmental Protection Agency. [Link]

  • Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . (n.d.). Triumvirate Environmental. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022). Tetra Tech. [Link]

  • Organic Solvent Waste Disposal . (n.d.). The University of British Columbia Safety & Risk Services. [Link]

  • Proper Handling of Hazardous Waste Guide . (n.d.). U.S. Environmental Protection Agency. [Link]

  • 1-[(3-bromophenyl)methyl]cyclopropan-1-amine . (n.d.). PubChem. [Link]

  • 1-(3-bromophenyl)-N-methylcyclobutan-1-amine . (n.d.). PubChem. [Link]

  • Chemical Waste Disposal Guidelines . (n.d.). Princeton University Environmental Health & Safety. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . (n.d.). EPFL. [Link]

  • Safety Data Sheet - 1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride . (2025). KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet - Bromo(3-bromophenyl)magnesium . (2024). Angene Chemical. [Link]

  • 1-[(3-Bromophenyl)methylsulfinyl]propan-2-amine . (n.d.). PubChem. [Link]

  • Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Guidelines . (2018). University of Wollongong. [Link]

  • What is the stability order of cyclopropane cation and cyclopentane cation? . (2018). Quora. [Link]

  • Bromomethylcyclopropane . (n.d.). PubChem. [Link]

  • The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation . (n.d.). ChemRxiv. [Link]

  • Overview of cyclopropane reactivity, synthesis, structure, and applications . (n.d.). ResearchGate. [Link]

  • Activation of cyclopropanes by transition metals . (n.d.). Wikipedia. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry . (n.d.). PMC. [Link]

  • Degradation of amines in CO Capture . (n.d.). SINTEF. [Link]

Sources

Essential Protective Measures for Handling 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine. As this is a research chemical, comprehensive toxicological data is not available. Therefore, this guide is built upon a conservative risk assessment based on the hazards associated with its primary structural motifs: the cyclopropylamine group and the brominated aromatic ring. The core principle is to treat this compound with the utmost caution, assuming it to be hazardous upon contact, inhalation, and ingestion.

Hazard Analysis: A Logic-Based Assessment

Due to the absence of specific toxicological data for 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine, our safety protocol is derived from an analysis of its constituent parts.

  • Cyclopropylamine Moiety: The cyclopropylamine functional group is a highly strained, reactive structure.[1] Compounds in this class are known to be flammable, toxic, and reactive.[1][2] They can cause severe skin burns, eye damage, and irritation to the respiratory system.[1][2] Furthermore, some cyclopropylamine-containing drugs have been associated with hepatotoxicity, potentially through the formation of reactive metabolic intermediates.[3]

  • Brominated Aromatic System: The presence of a bromine atom on the phenyl ring suggests potential hazards associated with halogenated hydrocarbons. Bromine-containing compounds can be strong oxidizing agents, corrosive, and toxic.[4][5] They are known to cause severe skin and eye burns and may lead to systemic effects if absorbed.[4][6]

  • Amine Functional Group: Amines as a class can be corrosive and readily absorbed through the skin.[7][8]

Given this profile, we must assume the compound is, at a minimum, a severe irritant to the skin, eyes, and respiratory tract, and potentially harmful if swallowed or absorbed.[2][9] The primary objective of our personal protective equipment (PPE) strategy is to establish a complete barrier against these routes of exposure.

The Hierarchy of Controls: PPE as the Final Barrier

Before discussing specific PPE, it is critical to state that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Engineering Controls: All work involving 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6][10]

  • Administrative Controls: Access to areas where this chemical is handled should be restricted. All personnel must receive documented training on the potential hazards and the specific handling procedures outlined in this guide.[6]

A Multi-Layered PPE Strategy for Complete Protection

The selection of PPE must be appropriate for the potential hazards and the specific procedures being performed.[11] A multi-layered approach ensures redundancy and comprehensive protection.

Eye and Face Protection

The eyes are highly susceptible to chemical damage.[12] Standard laboratory safety glasses are insufficient for handling this compound.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[11][13] Goggles provide a seal around the eyes, protecting against splashes from all angles.[12]

  • Enhanced Protection: When handling larger quantities (>5g) or performing operations with a high risk of splashing (e.g., solution transfers, extractions), a face shield must be worn in addition to chemical splash goggles.[12][13] The face shield provides a secondary barrier for the entire face.

Skin and Body Protection

Protecting the skin from direct contact is paramount to prevent local irritation, burns, and potential systemic absorption.

  • Laboratory Coat: A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.[11][14] Given that many organic solvents are flammable, a flame-resistant coat is a prudent choice.

  • Chemically Resistant Apron: For procedures involving significant splash potential, a chemically resistant apron (e.g., rubber or neoprene) should be worn over the lab coat.[12]

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, a disposable full-body protective suit may be necessary.

  • Footwear: Closed-toe, closed-heel shoes are required at all times in the laboratory.[13][15]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.[12] Glove selection is therefore a critical decision.

  • Glove Material: Standard lightweight nitrile gloves offer incidental splash protection but may not be suitable for prolonged contact.[12][13] Thicker, chemically resistant gloves are recommended. Given the aromatic and amine nature of the compound, nitrile or neoprene gloves are appropriate choices. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.

  • Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves ("double-gloving"). This practice significantly reduces the risk of exposure if the outer glove is torn or contaminated. The outer glove can be removed and replaced without exposing the skin.

  • Inspection and Removal: Always inspect gloves for holes or degradation before use.[12] Remove gloves using the proper technique (peeling one off with the other) to avoid contaminating your skin and dispose of them immediately after handling the compound or leaving the work area.[16]

Respiratory Protection

While engineering controls (fume hoods) are the primary means of preventing inhalation, respiratory protection may be required in specific situations.

  • Solid Handling: When weighing or handling the solid form of the compound, especially if it is a fine powder, an N95 respirator may be necessary to prevent inhalation of airborne particles, even within a fume hood.

  • Emergency Situations: In the case of a spill or a failure of engineering controls, a half-mask or full-face respirator with organic vapor cartridges is required.[15]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use according to OSHA regulations (29 CFR 1910.134).[10]

Procedural Protocols

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_tasks Task Categories cluster_ppe Required PPE Ensemble start Assess Task: Scale & Procedure weighing Weighing Solid (<1g) in Fume Hood start->weighing Low Quantity Solid Handling solution Solution Prep & Small Scale Rxn (<5g) start->solution Standard Liquid Handling large_scale Large Scale Rxn (>5g) or Splash Risk start->large_scale High Quantity or High Splash Risk ppe_base Base PPE: - Double Nitrile Gloves - FR Lab Coat - Splash Goggles weighing->ppe_base ppe_face_shield Base PPE + Face Shield solution->ppe_face_shield ppe_full Base PPE + Face Shield + Chemical Apron + Consider Respirator large_scale->ppe_full

Caption: PPE selection workflow based on task-specific risks.

Step-by-Step Donning and Doffing Protocol

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear and Clothing: Ensure you are wearing appropriate lab attire, including long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

Doffing (Taking Off) Sequence (to be performed at the edge of the work area):

  • Outer Gloves: Remove the outer pair of gloves using a method that avoids touching the outside of the glove with your bare skin. Dispose of them immediately.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out as you go to contain any surface contamination. Hang it in its designated storage area.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[16]

Data Summary: Recommended PPE by Task

TaskEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesFR Lab CoatDouble Nitrile GlovesRecommended (N95) if powder is fine or dusty
Preparing Solutions Chemical Splash Goggles & Face ShieldFR Lab CoatDouble Nitrile GlovesNot required if in a fume hood
Running Reaction/Workup Chemical Splash Goggles & Face ShieldFR Lab Coat, Chemical ApronDouble Nitrile GlovesNot required if in a fume hood
Handling Waste Chemical Splash Goggles & Face ShieldFR Lab Coat, Chemical ApronDouble Nitrile GlovesNot required
Spill Cleanup Chemical Splash Goggles & Face ShieldChemical Resistant Suit/ApronHeavy-duty Chemical GlovesRequired (Half-mask or Full-face with organic vapor cartridge)

Disposal of Contaminated PPE

All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be considered hazardous waste.

  • Collect all solid contaminated waste in a designated, sealed hazardous waste bag within the fume hood.

  • Label the waste bag clearly with the chemical name.

  • Follow your institution's specific guidelines for hazardous waste disposal.

This guide provides a framework for the safe handling of 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine. It is the responsibility of the Principal Investigator and the individual researcher to perform a final risk assessment for their specific experimental conditions and to ensure all safety protocols are rigorously followed.

References

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]

  • Personal Protective Equipment | Division of Research Safety - University of Illinois Urbana-Champaign. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services, Syracuse University. Available at: [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. Available at: [Link]

  • Cyclopropylamine - general description and application - Georganics. Available at: [Link]

  • Bromine Safety & Standard Operating Procedures - University of California, Santa Cruz. Available at: [Link]

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. Available at: [Link]

  • Safety Data Sheet: Bromine - Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET - BROMINE - Archean Chemical Industries. Available at: [Link]

  • Safety Data Sheet - 1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride - KISHIDA CHEMICAL CO.,LTD. Available at: [Link]

  • Safety Data Sheet - Aromatic Amine Cleaning Developing Solution - SKC Inc. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Safety Data Sheet - Bromo(3-bromophenyl)magnesium - Angene Chemical. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Bromophenyl)methyl]cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.